Product packaging for Isopropyl 2-bromo-2-methylpropanoate(Cat. No.:CAS No. 51368-55-9)

Isopropyl 2-bromo-2-methylpropanoate

Cat. No.: B1304831
CAS No.: 51368-55-9
M. Wt: 209.08 g/mol
InChI Key: UNZJYKKJZGIFCG-UHFFFAOYSA-N
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Description

Isopropyl 2-bromo-2-methylpropanoate is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO2 B1304831 Isopropyl 2-bromo-2-methylpropanoate CAS No. 51368-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-bromo-2-methylpropanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13BrO2/c1-5(2)10-6(9)7(3,4)8/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZJYKKJZGIFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199380
Record name Isopropyl 2-bromo-2-methylpropionate
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51368-55-9
Record name 1-Methylethyl 2-bromo-2-methylpropanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl 2-bromo-2-methylpropionate
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Record name Isopropyl 2-bromo-2-methylpropionate
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Record name Isopropyl 2-bromo-2-methylpropionate
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Foundational & Exploratory

An In-depth Technical Guide to Isopropyl 2-bromo-2-methylpropanoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 2-bromo-2-methylpropanoate (B8525525) is a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and detailed experimental protocols for its synthesis, purification, and analysis. The information is intended to support researchers, scientists, and drug development professionals in the effective utilization and characterization of this compound.

Chemical Structure and Identification

Isopropyl 2-bromo-2-methylpropanoate, also known as isopropyl α-bromoisobutyrate, is a halogenated ester. Its structure consists of a central quaternary carbon atom bonded to a bromine atom, two methyl groups, and a carboxyl group which is esterified with an isopropyl group.

Table 1: Structural and Identification Data

IdentifierValue
IUPAC Name propan-2-yl 2-bromo-2-methylpropanoate[1]
CAS Number 51368-55-9[1]
Molecular Formula C₇H₁₃BrO₂[1]
SMILES CC(C)OC(=O)C(C)(C)Br[1]
InChI Key UNZJYKKJZGIFCG-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 209.08 g/mol [1]
Boiling Point 168-170 °C[2]
Melting Point 27 °C[2]
Density 1.26 g/cm³[2]
Flash Point 56 °C[2]
Refractive Index 1.436[2]
Solubility Slightly soluble in chloroform (B151607) and methanol.[3]

Synthesis and Purification

The primary method for the synthesis of this compound is the esterification of 2-bromo-2-methylpropionic acid with isopropanol (B130326).[2]

Synthesis Workflow

Synthesis of this compound Reactants 2-bromo-2-methylpropionic acid + Isopropanol Reaction Esterification (Acid Catalyst) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 2-bromo-2-methylpropionic acid

  • Isopropanol

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2-methylpropionic acid in an excess of isopropanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess isopropanol under reduced pressure.

  • Dilute the residue with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound is purified by fractional distillation under reduced pressure.

Procedure:

  • Set up a fractional distillation apparatus.

  • Place the crude product in the distillation flask.

  • Heat the flask gently and collect the fraction that distills at the appropriate boiling point and pressure. The boiling point is reported to be 168-170 °C at atmospheric pressure.[2]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of this compound and confirming its molecular weight.

Table 3: GC-MS Parameters

ParameterValue
Column Non-polar capillary column (e.g., HP-5ms)
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temp. 60 °C, ramp to 240 °C
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Data

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H ~5.0septet-CH- (isopropyl)
~1.9s-C(CH₃)₂Br
~1.2d-CH(CH₃)₂
¹³C ~170sC=O
~70d-CH- (isopropyl)
~55s-C(CH₃)₂Br
~30q-C(CH₃)₂Br
~21q-CH(CH₃)₂

Note: Predicted values. Actual shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2980C-H stretch (alkane)
~1730C=O stretch (ester)
~1270C-O stretch (ester)
~600C-Br stretch
Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for bromine-containing fragments.

Table 6: Expected Mass Spectrometry Fragmentation

m/zFragment
208/210[M]⁺ (Molecular ion)
129[M - Br]⁺
87[M - C₃H₆ - Br]⁺
43[C₃H₇]⁺ (isopropyl cation)

Applications in Drug Development

This compound is a key building block in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of Elafibranor, a drug investigated for the treatment of non-alcoholic steatohepatitis (NASH).[2] Its reactive bromine atom allows for nucleophilic substitution reactions, making it a versatile reagent for introducing the isobutyrate ester moiety into larger molecules.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2] It is irritating to the eyes, respiratory system, and skin.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Logical Relationship of Analytical Techniques

Analytical Workflow for this compound Sample This compound Sample Purity Purity Assessment Sample->Purity Structure_Confirmation Structural Confirmation Sample->Structure_Confirmation GCMS GC-MS Purity->GCMS NMR NMR Spectroscopy Structure_Confirmation->NMR FTIR FTIR Spectroscopy Structure_Confirmation->FTIR MS Mass Spectrometry Structure_Confirmation->MS

Caption: Logical workflow for the analytical characterization of the compound.

References

Isopropyl 2-bromoisobutyrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl 2-bromoisobutyrate: Properties, Applications, and Experimental Protocols

Introduction

Isopropyl 2-bromoisobutyrate is a crucial organobromine compound extensively utilized in polymer chemistry and organic synthesis. Its primary role is as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with controlled molecular weights, architectures, and functionalities. This technical guide provides a comprehensive overview of Isopropyl 2-bromoisobutyrate, including its chemical and physical properties, key applications in research and drug development, and detailed experimental protocols.

Chemical and Physical Properties

Isopropyl 2-bromoisobutyrate is a colorless to pale yellow liquid.[1] Its key properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 51368-55-9[1][2][3]
Molecular Weight 209.08 g/mol [1][2][3]
Molecular Formula C₇H₁₃BrO₂[1][2]
Density 1.24 g/cm³ at 20°C[3][4]
Boiling Point 170°C[3]
Flash Point 63°C (145.4°F)[3][4]
Solubility Insoluble in water, soluble in isopropyl alcohol[1]
Appearance Clear, colorless to pale yellow liquid[1]
Purity (by GC) Typically ≥ 98.0%[1]

Core Applications in Research and Development

The utility of Isopropyl 2-bromoisobutyrate stems from its function as a versatile initiator for polymerization. This has led to its application in several advanced materials and biomedical fields.

  • Atom Transfer Radical Polymerization (ATRP): Isopropyl 2-bromoisobutyrate is a key initiator for ATRP, a controlled polymerization method that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[2][5] This control is crucial for creating advanced polymer architectures.

  • Synthesis of Biocompatible Polymers: This compound is used to initiate the polymerization of monomers to create biocompatible polymers for drug delivery, tissue engineering, and other biomedical applications.[6][7]

  • Block Copolymer Formation: It is utilized in the synthesis of block copolymers, where different polymer blocks with distinct properties are linked together, creating materials with a wide range of features.[2]

  • Surface Modification: Through controlled radical polymerization, Isopropyl 2-bromoisobutyrate can be used to modify the surfaces of materials, enhancing properties such as wettability, adhesion, and chemical reactivity.[2]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a valuable intermediate in the synthesis of various pharmaceuticals and as a precursor for pesticides and herbicides.[1] For instance, it is used in the synthesis of hypolipidemic agents like fibrates.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving Isopropyl 2-bromoisobutyrate, particularly in the context of Atom Transfer Radical Polymerization (ATRP).

Protocol 1: General Solution ATRP of an Acrylic Monomer (e.g., Methyl Methacrylate)

This protocol describes a typical solution ATRP procedure for synthesizing a well-defined homopolymer.

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • Isopropyl 2-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Argon gas

  • Schlenk flask and standard laboratory glassware

Procedure:

  • Catalyst and Ligand Preparation: In a dry Schlenk flask under an argon atmosphere, add CuBr (1 part) and the solvent (e.g., anisole). Stir the mixture. Add PMDETA (1 part) to the flask. The solution should turn green as the catalyst complex forms.

  • Monomer and Initiator Preparation: In a separate flask, add the monomer (e.g., MMA, 100 parts) and the solvent. Deoxygenate the solution by bubbling with argon for at least 30 minutes.

  • Initiation of Polymerization: Using a deoxygenated syringe, inject the desired amount of Isopropyl 2-bromoisobutyrate (1 part) into the monomer solution.

  • Polymerization: Transfer the monomer/initiator solution to the catalyst-containing Schlenk flask. Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.

  • Termination: After the desired reaction time, terminate the polymerization by exposing the reaction mixture to air and diluting it with a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Purification: Purify the polymer by precipitating it in a non-solvent such as cold hexane (B92381) or methanol. Filter and dry the polymer under a vacuum.

  • Characterization: Analyze the resulting polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (Đ).

Protocol 2: Surface-Initiated ATRP (SI-ATRP) for Polymer Brush Synthesis

This protocol outlines the "grafting from" approach to grow polymer brushes from a silicon wafer surface.

Stage 1: Substrate Preparation and Initiator Immobilization

  • Substrate Cleaning: Immerse silicon wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to clean and generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).

  • Rinsing: Thoroughly rinse the wafers with deionized water and dry them under a stream of nitrogen.

  • Initiator Immobilization: Place the cleaned, dry substrate in a sealed reaction vessel under an inert atmosphere (e.g., argon). Add a solution of Isopropyl 2-bromoisobutyrate and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane. Allow the reaction to proceed for several hours to attach the initiator to the surface hydroxyl groups.

  • Washing: After the reaction, rinse the substrate sequentially with dichloromethane, ethanol, and deionized water to remove any unreacted reagents. Dry the initiator-functionalized substrate under a stream of nitrogen.

Stage 2: Surface-Initiated Polymerization

  • Preparation of Polymerization Solution: In a Schlenk flask, prepare the catalyst/ligand/monomer solution as described in Protocol 1. Ensure the solution is thoroughly deoxygenated.

  • Polymerization: Place the initiator-functionalized substrate into the reaction mixture under an inert atmosphere. Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.

  • Termination and Cleaning: Remove the substrate from the reaction solution. Rinse it thoroughly with the solvent and sonicate to remove any non-covalently bound polymer. Dry the polymer-grafted substrate.

Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows involving Isopropyl 2-bromoisobutyrate.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_applications Core Applications Isopropyl_Alcohol Isopropyl Alcohol Esterification Esterification Isopropyl_Alcohol->Esterification Isobutyric_Acid Isobutyric Acid Isobutyric_Acid->Esterification Brominating_Agent Brominating Agent (e.g., PBr3) Bromination Bromination Brominating_Agent->Bromination Esterification->Bromination IPBiB Isopropyl 2-bromoisobutyrate Bromination->IPBiB ATRP ATRP Initiator IPBiB->ATRP Pharma_Intermediate Pharmaceutical Intermediate IPBiB->Pharma_Intermediate Agro_Intermediate Agrochemical Intermediate IPBiB->Agro_Intermediate G Start Prepare Catalyst/Ligand (CuBr/PMDETA) Combine Combine Monomer/Initiator with Catalyst Solution Start->Combine Prepare_Monomer Prepare & Deoxygenate Monomer/Solvent Add_Initiator Add Isopropyl 2-bromoisobutyrate Prepare_Monomer->Add_Initiator Add_Initiator->Combine Polymerize Polymerize at Controlled Temperature Combine->Polymerize Terminate Terminate Reaction (Expose to Air) Polymerize->Terminate Purify Purify Polymer (Precipitation) Terminate->Purify Characterize Characterize Polymer (e.g., GPC) Purify->Characterize G Start Substrate Selection (e.g., Silicon Wafer) Clean Surface Cleaning & Activation (e.g., Piranha) Start->Clean Immobilize Immobilize Initiator (Isopropyl 2-bromoisobutyrate) Clean->Immobilize Rinse_Dry_1 Rinse and Dry Immobilize->Rinse_Dry_1 Polymerize Perform SI-ATRP with Monomer/Catalyst Rinse_Dry_1->Polymerize Rinse_Dry_2 Rinse and Dry Polymerize->Rinse_Dry_2 End Characterize Surface (Polymer Brushes) Rinse_Dry_2->End

References

An In-depth Technical Guide to the Synthesis of Isopropyl 2-bromo-2-methylpropanoate from 2-bromoisobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Isopropyl 2-bromo-2-methylpropanoate (B8525525), a key intermediate in the pharmaceutical and polymer industries. The primary synthetic route detailed is the Fischer-Speier esterification of 2-bromoisobutyric acid with isopropanol (B130326). This document outlines the theoretical basis of the reaction, presents detailed experimental protocols, and summarizes the required reagents and expected outcomes. The guide is intended to furnish researchers and drug development professionals with a practical and scientifically robust resource for the laboratory-scale synthesis of this important chemical compound.

Introduction

Isopropyl 2-bromo-2-methylpropanoate (CAS No. 51368-55-9) is a valuable chemical intermediate.[1] Its structure, featuring a bromine atom and an isopropyl ester group, makes it a versatile building block in organic synthesis.[1] Notably, it serves as a crucial precursor in the synthesis of various pharmaceuticals, including the dyslipidemia drug Elafibranor.[1] Furthermore, its utility extends to polymer chemistry where it can be employed as an initiator in controlled radical polymerization processes.[2]

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification.[1] This method involves the acid-catalyzed reaction between 2-bromoisobutyric acid and isopropanol. This guide will provide a detailed exploration of this synthetic pathway.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and purification.

PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 168-170 °C
Flash Point 56 °C
Density 1.26 g/cm³
Refractive Index 1.436
Solubility Slightly soluble in chloroform (B151607) and methanol

Synthesis of this compound

Reaction Principle: Fischer-Speier Esterification

The synthesis of this compound from 2-bromoisobutyric acid and isopropanol is a classic example of the Fischer-Speier esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution. The overall transformation is an equilibrium process, as illustrated below.

G cluster_reactants Reactants cluster_products Products 2-Bromoisobutyric_Acid 2-Bromoisobutyric Acid Isopropyl_2-bromo-2-methylpropanoate This compound 2-Bromoisobutyric_Acid->Isopropyl_2-bromo-2-methylpropanoate + Isopropanol (H+ catalyst, Heat) Isopropanol Isopropanol Water Water Isopropyl_2-bromo-2-methylpropanoate->Water + Water

Caption: General reaction scheme for the Fischer esterification of 2-bromoisobutyric acid.

To drive the equilibrium towards the formation of the ester product, an excess of one of the reactants, typically the alcohol (isopropanol), is used. Alternatively, the removal of water as it is formed can also shift the equilibrium to the right, in accordance with Le Châtelier's principle.

Reaction Mechanism

The Fischer esterification mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-bromoisobutyric acid, thereby increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

G cluster_workflow Experimental Workflow Reactants 1. Reactant Charging - 2-Bromoisobutyric Acid - Isopropanol - Acid Catalyst (e.g., H₂SO₄) Reaction 2. Reaction - Reflux (e.g., 80-90°C) - 4-6 hours Reactants->Reaction Quenching 3. Work-up: Quenching - Cool to RT - Add to water/ice Reaction->Quenching Extraction 4. Work-up: Extraction - Extract with organic solvent (e.g., Diethyl ether) Quenching->Extraction Washing 5. Work-up: Washing - Wash with NaHCO₃ (aq) - Wash with brine Extraction->Washing Drying 6. Purification: Drying - Dry over Na₂SO₄ or MgSO₄ Washing->Drying Filtration 7. Purification: Filtration - Remove drying agent Drying->Filtration Evaporation 8. Purification: Solvent Removal - Rotary Evaporation Filtration->Evaporation Distillation 9. Purification: Distillation - Vacuum Distillation Evaporation->Distillation Product Final Product This compound Distillation->Product

Caption: A typical experimental workflow for the synthesis and purification.

Experimental Protocols

Materials and Reagents
ReagentMolar Mass ( g/mol )
2-Bromoisobutyric Acid167.00
Isopropanol60.10
Sulfuric Acid (conc.)98.08
Diethyl Ether74.12
Sodium Bicarbonate84.01
Sodium Chloride58.44
Anhydrous Sodium Sulfate (B86663)142.04
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoisobutyric acid and an excess of isopropanol (e.g., 3-5 molar equivalents).

  • Catalyst Addition: With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing deionized water.

    • Extract the aqueous layer with an organic solvent such as diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (until effervescence ceases) to neutralize the unreacted acids, followed by a wash with brine.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain the final this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

  • ¹H NMR and ¹³C NMR spectra are available in public databases and can be used to confirm the structure of the product.[3][4]

  • Gas Chromatography (GC) can be employed to assess the purity of the final product, which is typically expected to be ≥99.0%.[1]

Safety Considerations

  • 2-Bromoisobutyric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isopropanol is a flammable liquid.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood.

  • Diethyl ether is extremely flammable and volatile.

  • The final product, This compound , should be handled with care, and its safety data sheet (SDS) should be consulted for detailed handling and storage information.

Conclusion

The synthesis of this compound from 2-bromoisobutyric acid via Fischer-Speier esterification is a well-established and efficient method. By carefully controlling the reaction conditions, particularly through the use of excess isopropanol and an acid catalyst, and by following a standard work-up and purification procedure, this important chemical intermediate can be reliably prepared in a laboratory setting. This guide provides the necessary theoretical and practical information for researchers and professionals to successfully synthesize this compound for its various applications in the pharmaceutical and materials science fields.

References

Propan-2-yl 2-bromo-2-methylpropanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propan-2-yl 2-bromo-2-methylpropanoate (B8525525), also known as isopropyl 2-bromoisobutyrate, is a key chemical intermediate with significant applications in the pharmaceutical and polymer chemistry sectors. Its chemical structure, featuring a reactive bromine atom and an isopropyl ester group, makes it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the production of Elafibranor, a dual peroxisome proliferator-activated receptor (PPAR) agonist investigated for the treatment of metabolic diseases. This guide provides an in-depth overview of the physical properties of propan-2-yl 2-bromo-2-methylpropanoate, detailed experimental protocols for their determination, and insights into its role in relevant biological signaling pathways.

Physical and Chemical Properties

Propan-2-yl 2-bromo-2-methylpropanoate is a colorless to pale yellow liquid under standard conditions.[1] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

General Properties
PropertyValueReference
CAS Number 51368-55-9[1]
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol
Appearance Colorless to pale yellow liquid[1][2]
Physical Properties
PropertyValueReference
Boiling Point 168-170 °C[1]
Density 1.24 g/cm³ at 20 °C
Refractive Index (n_D^20) 1.436[1]
Flash Point 63 °C
Solubility Soluble in isopropyl alcohol.[2] Generally soluble in most organic solvents. Insoluble in water.[3]

Experimental Protocols

Detailed experimental procedures for the determination of the key physical properties of propan-2-yl 2-bromo-2-methylpropanoate are provided below. These protocols are based on established methodologies for organic liquids.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask (50 mL)

  • Distillation head

  • Condenser

  • Thermometer (-10 to 200 °C)

  • Receiving flask

  • Boiling chips

Procedure:

  • Place approximately 20 mL of propan-2-yl 2-bromo-2-methylpropanoate and a few boiling chips into the round-bottom flask.

  • Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Record the atmospheric pressure at the time of the measurement.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Water bath with temperature control

Procedure:

  • Clean and dry the pycnometer thoroughly. Determine and record its empty mass.

  • Calibrate the pycnometer by filling it with deionized water of a known temperature and density. Record the mass.

  • Empty and dry the pycnometer.

  • Fill the pycnometer with propan-2-yl 2-bromo-2-methylpropanoate, ensuring no air bubbles are present.

  • Place the filled pycnometer in a water bath set to a constant temperature (e.g., 20 °C) until thermal equilibrium is reached.

  • Adjust the liquid level to the calibration mark, if necessary.

  • Dry the outside of the pycnometer and measure its mass.

  • Calculate the density using the formula: Density = (mass of liquid) / (volume of pycnometer).

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

Procedure:

  • Turn on the refractometer and the constant temperature water circulator, setting the temperature to 20 °C.

  • Clean the prism surfaces of the refractometer with a soft tissue moistened with ethanol or acetone and allow them to dry completely.

  • Using a clean dropper, place a few drops of propan-2-yl 2-bromo-2-methylpropanoate onto the measuring prism.

  • Close the prisms.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Determination of Solubility

Principle: "Like dissolves like." The solubility of a substance in a solvent is determined by the similarity of their polarities.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Qualitative Assessment:

    • In separate test tubes, add 1 mL of various solvents (e.g., water, ethanol, acetone, diethyl ether, toluene).

    • To each test tube, add propan-2-yl 2-bromo-2-methylpropanoate dropwise, vortexing after each addition, until the solution becomes saturated or a significant amount has been added.

    • Observe and record the miscibility or solubility at room temperature.

  • Quantitative Assessment (for a specific solvent):

    • Prepare a saturated solution of propan-2-yl 2-bromo-2-methylpropanoate in a chosen solvent at a specific temperature by adding an excess of the solute to a known volume of the solvent and stirring until equilibrium is reached.

    • Carefully separate a known volume of the clear, saturated solution.

    • Determine the mass of the dissolved solute in that volume, for example, by evaporating the solvent and weighing the residue.

    • Express the solubility in terms of g/100 mL or mol/L.

Role in Drug Development: Elafibranor Synthesis and Signaling Pathway

Propan-2-yl 2-bromo-2-methylpropanoate is a key starting material in the synthesis of Elafibranor.[1] Elafibranor is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ), which are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation.[1][4]

Synthesis Workflow of Propan-2-yl 2-bromo-2-methylpropanoate

The synthesis of propan-2-yl 2-bromo-2-methylpropanoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with isopropanol.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product cluster_purification Purification 2_bromo_2_methylpropanoic_acid 2-Bromo-2-methylpropanoic Acid esterification Esterification 2_bromo_2_methylpropanoic_acid->esterification isopropanol Isopropanol isopropanol->esterification product Propan-2-yl 2-bromo-2-methylpropanoate esterification->product Crude Product purification Purification (e.g., Distillation) product->purification final_product Final Product purification->final_product Pure Product G cluster_drug Drug Action cluster_receptors Nuclear Receptors cluster_effects Downstream Effects Elafibranor Elafibranor PPARa PPARα Elafibranor->PPARa Activates PPARd PPARδ Elafibranor->PPARd Activates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides PPARa->Lipid_Metabolism Bile_Acid ↓ Bile Acid Synthesis PPARa->Bile_Acid Glucose_Homeostasis ↑ Insulin Sensitivity PPARd->Glucose_Homeostasis Inflammation ↓ Inflammatory Cytokines PPARd->Inflammation PPARd->Bile_Acid

References

Isopropyl 2-bromo-2-methylpropanoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Isopropyl 2-bromo-2-methylpropanoate (B8525525) (CAS No. 51368-55-9). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Isopropyl 2-bromo-2-methylpropanoate is presented in Table 1. This data is essential for understanding the conditions under which the chemical can be safely stored and handled.

PropertyValueSource(s)
Molecular Formula C7H13BrO2[1][2]
Molecular Weight 209.08 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][4][5]
Boiling Point 168-170 °C[1][6]
Melting Point 27 °C[1]
Flash Point 56 °C (132.8 °F)[1][2][4][5]
Density 1.26 g/cm³[1][6]
Vapor Pressure 1.5±0.3 mmHg at 25℃[5]
Refractive Index 1.436 - 1.457[1][5]
Purity ≥99.0%[1]
Moisture Content ≤0.1%[1]
pH 6.0-8.0[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its hazard classifications under the Globally Harmonized System (GHS) and its NFPA 704 rating are provided below.

GHS Hazard Classification

The GHS classification for this compound indicates several potential hazards. It is important to note that the notified classification ratios from companies can vary.[3]

Hazard ClassHazard StatementSignal WordPictogram(s)
Flammable liquidsH226: Flammable liquid and vaporWarning🔥
Skin corrosion/irritationH315: Causes skin irritationWarning
Serious eye damage/eye irritationH319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning
Germ cell mutagenicityH340: May cause genetic defectsDangerस्वास्थ्य खतरा
Skin sensitizationH317: May cause an allergic skin reactionWarning
Hazardous to the aquatic environment, long-term hazardH411: Toxic to aquatic life with long lasting effectsWarning🌳

Note: The GHS classification is based on aggregated data and may vary between suppliers.

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards associated with a chemical.

CategoryRatingDescription
Health (Blue) 2Can cause temporary incapacitation or residual injury.[4]
Flammability (Red) 1Must be preheated before ignition can occur.[4]
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.[2]
Special (White) -No special hazards indicated.

Experimental Protocols for Hazard Assessment

The hazard classifications presented in this guide are determined through standardized experimental protocols. While specific test reports for this compound are not publicly available, the methodologies follow internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.[7] A common method for determining the flash point of combustible liquids like this compound is the Pensky-Martens closed-cup test (ASTM D93) .

Methodology Overview:

  • A sample of the chemical is placed in a closed cup and heated at a slow, constant rate.

  • A small flame is directed into the cup at regular intervals.

  • The flash point is the lowest temperature at which the application of the flame causes the vapor above the liquid to ignite.[8]

Skin Irritation/Corrosion Testing (OECD Test Guideline 404)

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[9] It employs a sequential testing strategy to minimize animal testing.[3]

Methodology Overview:

  • Initial Assessment: A weight-of-evidence analysis of existing data is performed.[3]

  • In Vitro Testing: Validated in vitro tests using reconstructed human epidermis (RhE) models are conducted to predict skin corrosion or irritation potential.[10]

  • In Vivo Testing (if necessary): If in vitro results are inconclusive, a test is performed on a single albino rabbit. A small amount of the substance is applied to a patch of shaved skin for a set duration. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[9]

Eye Irritation/Corrosion Testing (OECD Test Guideline 405)

This guideline is used to assess the potential of a substance to cause serious eye damage or irritation.[4][5] Similar to skin testing, it follows a tiered approach to reduce animal use.[4][11]

Methodology Overview:

  • Weight-of-Evidence Analysis: Existing data on the substance and structurally related compounds are reviewed.[4][11]

  • In Vitro/Ex Vivo Testing: Validated in vitro methods are used as a first step.

  • In Vivo Testing (if necessary): If required, the test substance is instilled into the conjunctival sac of one eye of an albino rabbit. The eye is then examined for corneal opacity, iris lesions, and conjunctival redness and swelling at prescribed intervals.[4][12]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Protection TypeRecommendation
Eye/Face Protection Wear chemical splash goggles.[4]
Skin Protection Wear appropriate protective gloves (e.g., lightweight rubber gloves) and clothing to prevent skin exposure.[4][13]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[4][11]
Handling and Storage
  • Handling: Use spark-proof tools and explosion-proof equipment.[4] Avoid breathing vapor or mist.[4] Avoid contact with skin and eyes.[4] Ground and bond containers and receiving equipment.[2]

  • Storage: Keep away from sources of ignition.[4] Store in a cool, dry, well-ventilated place.[2][4] Keep the container tightly closed.[2][4] Store locked up.[2]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
Ingestion Get medical aid. Wash mouth out with water. Do not induce vomiting.[2][4]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4][14]

  • Specific Hazards: Combustible liquid.[4] Vapors may form explosive mixtures with air.[13] On combustion, may emit toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[11][13]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Remove all sources of ignition.[13] Avoid breathing vapors and contact with skin and eyes.[13] Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4][13] Use spark-proof tools.[4]

Visualized Workflows

The following diagrams illustrate standardized workflows for emergency situations involving this compound.

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Assessment_Containment Assessment & Containment cluster_Cleanup_Disposal Cleanup & Disposal Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Personnel Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Hazard Ignition->Assess PPE Don Appropriate PPE Assess->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Absorb Absorb Remaining Liquid Contain->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

First_Aid_Response cluster_Routes cluster_Actions Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Flush_Eyes Flush Eyes with Water (15+ min) Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Flush_Skin Flush Skin with Water (15+ min) Remove_Clothing->Flush_Skin Medical_Aid Seek Immediate Medical Attention Flush_Skin->Medical_Aid Flush_Eyes->Medical_Aid Artificial_Respiration Give Artificial Respiration (if not breathing) Fresh_Air->Artificial_Respiration Artificial_Respiration->Medical_Aid No_Vomit Do NOT Induce Vomiting Rinse_Mouth->No_Vomit No_Vomit->Medical_Aid

Caption: First aid response for different exposure routes.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its associated hazards. By adhering to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment, proper handling and storage procedures, and being prepared for emergency situations, researchers and scientists can work with this compound in a safe and responsible manner. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

A Technical Guide to the Solubility of Isopropyl 2-bromoisobutyrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Isopropyl 2-bromoisobutyrate (IPBIB), a key intermediate in various chemical syntheses, including pharmaceuticals and polymers.[1][2] Understanding its solubility is critical for reaction kinetics, purification processes, and formulation development. This document compiles available solubility data, presents a standardized experimental protocol for solubility determination, and illustrates the general workflow for such measurements.

Overview of Isopropyl 2-bromoisobutyrate

Isopropyl 2-bromoisobutyrate (CAS No: 51368-55-9) is a clear, colorless to pale yellow liquid with a molecular weight of 209.08 g/mol .[1] It is classified as a combustible liquid and an irritant, requiring appropriate handling and storage conditions.[3] Its primary applications are in the field of organic synthesis, particularly as an initiator in controlled radical polymerization processes and as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[1][2]

Physical Properties:

  • Density: Approximately 1.24 - 1.26 g/cm³ at 20-25°C[3][4][5][6]

  • Boiling Point: ~168 - 170 °C[3][4][7]

  • Flash Point: ~56 - 63 °C[3][4][5]

Solubility Data

Quantitative solubility data for Isopropyl 2-bromoisobutyrate in a wide range of organic solvents is not extensively published in publicly available literature. However, based on its chemical structure (an ester with a bromine substituent) and information from technical data sheets, a qualitative solubility profile can be established. The principle of "like dissolves like" suggests that this relatively polar organic compound will be soluble in other polar organic solvents and have limited solubility in highly nonpolar or highly polar (aqueous) solvents.

The table below summarizes the available qualitative data.

SolventChemical ClassPolarityReported SolubilityCitation
Isopropyl AlcoholAlcoholPolar ProticSoluble[1]
ChloroformHalogenatedPolar AproticSlightly Soluble[6][7]
MethanolAlcoholPolar ProticSlightly Soluble[6][7]

Note: "Slightly Soluble" can imply a wide range of concentrations. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental method is required. The Shake-Flask Method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[8][9]

Objective: To determine the saturation solubility of Isopropyl 2-bromoisobutyrate in a selected organic solvent at a specific temperature.

Materials:

  • Isopropyl 2-bromoisobutyrate (solute)

  • High-purity organic solvent of interest

  • Scintillation vials or flasks with airtight caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Micropipettes

  • Centrifuge (optional)

  • Syringe filters (PTFE or other solvent-compatible material)

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)[10]

Methodology:

  • Preparation: Add an excess amount of Isopropyl 2-bromoisobutyrate to a series of vials containing a known volume or mass of the chosen solvent. The presence of undissolved solute is essential to ensure saturation is reached.[9]

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. The system reaches equilibrium when the concentration of the solute in the solvent no longer changes over time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the excess, undissolved solute to settle. If separation is slow, centrifugation can be used to accelerate the process.

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant using a micropipette or syringe. To avoid transferring any undissolved solute, it is critical to filter the sample through a solvent-compatible syringe filter into a pre-weighed vial.

  • Quantification:

    • Gravimetric Method: Weigh the filtered aliquot of the saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that avoids degradation of the solute. Weigh the remaining solute.

    • Chromatographic Method: Alternatively, dilute the filtered aliquot with a known volume of fresh solvent to fall within the calibration range of an analytical instrument like a GC or HPLC. Quantify the concentration against a prepared calibration curve.[10]

  • Calculation: Calculate the solubility using the data obtained. Express the result in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

  • Validation: Repeat the experiment at least in triplicate to ensure the reproducibility and accuracy of the results.

Workflow for Solubility Measurement

The following diagram illustrates the logical steps involved in the experimental determination of solubility as detailed in the protocol above.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Sampling & Analysis cluster_result Final Result A 1. Add Excess Solute to Solvent B 2. Equilibrate in Thermostatic Shaker (e.g., 24-48h) A->B C 3. Settle Undissolved Solute (or Centrifuge) B->C D 4. Filter Supernatant to Remove Solids C->D E 5. Quantify Solute in Filtered Aliquot (GC/HPLC/Grav.) D->E F 6. Calculate Solubility (e.g., g/100mL or mol/L) E->F

Caption: General workflow for determining solubility via the shake-flask method.

References

An In-depth Technical Guide to the Stability and Storage of Isopropyl 2-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl 2-bromo-2-methylpropanoate (B8525525) is a key intermediate in pharmaceutical synthesis, valued for its role in constructing complex molecular architectures. The stability of this compound is of paramount importance, directly impacting reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients. This guide provides a comprehensive analysis of the stability of Isopropyl 2-bromo-2-methylpropanoate, detailing its degradation pathways, recommended storage conditions, and standardized protocols for stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 168-170 °C[1]
Flash Point 56 °C[1][2][3]
Density 1.26 g/cm³[1][3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Refractive Index 1.436[1]

Factors Influencing Stability

The stability of this compound is influenced by several external factors. Awareness of these factors is critical for preventing degradation.

FactorImpact on StabilityMitigation Strategy
Temperature Elevated temperatures can accelerate the rate of decomposition, potentially leading to the formation of byproducts through elimination or substitution reactions.Store in a cool, well-ventilated area. Recommended storage temperatures vary by supplier, with ranges including +15°C to +25°C and refrigerated conditions (2-8°C).[4]
Moisture As an ester, this compound is susceptible to hydrolysis, particularly in the presence of acids or bases, which can catalyze the reaction. Ingress of moisture can lead to the formation of 2-bromo-2-methylpropanoic acid and isopropanol.Store in a tightly closed container in a dry place.[2][5] The use of containers with inert liners, such as PTFE, is advisable to prevent moisture ingress.[2]
Light Exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, initiating free-radical chain reactions.[2] This can lead to the formation of various degradation products and impurities.Store in amber glass vials or other light-protective containers.[2]
Incompatible Materials Contact with strong oxidizing agents, acids, and bases can lead to vigorous reactions and decomposition.[6]Store away from incompatible materials. Ensure that all handling and storage equipment is clean and composed of non-reactive materials.

Degradation Pathways

Understanding the potential degradation pathways is crucial for developing robust analytical methods to monitor the stability of this compound.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, which can be accelerated by the presence of water and catalyzed by acidic or basic conditions. This reaction would yield 2-bromo-2-methylpropanoic acid and isopropanol.

G cluster_products Products This compound This compound Products Products This compound->Products Hydrolysis H2O H2O H2O->Products Reactant 2-bromo-2-methylpropanoic acid 2-bromo-2-methylpropanoic acid Isopropanol Isopropanol G cluster_products Decomposition Products This compound This compound Decomposition_Products Decomposition_Products This compound->Decomposition_Products Thermal Energy Heat Heat Heat->Decomposition_Products Unsaturated Esters Unsaturated Esters Hydrogen Bromide Hydrogen Bromide CO, CO2 CO, CO2 G This compound This compound Radical_Intermediates Radical_Intermediates This compound->Radical_Intermediates Homolytic Cleavage UV_Light UV_Light UV_Light->Radical_Intermediates Degradation_Products Degradation_Products Radical_Intermediates->Degradation_Products Further Reactions G cluster_setup Protocol Setup cluster_execution Study Execution cluster_analysis Data Analysis & Reporting Select_Batches Select Batches (min. 3) Define_Conditions Define Storage Conditions (Long-term, Accelerated) Select_Batches->Define_Conditions Select_Tests Select Stability Tests (Assay, Impurities, Water) Define_Conditions->Select_Tests Initial_Analysis Time-Zero Analysis (t=0) Select_Tests->Initial_Analysis Place_Samples Place Samples in Stability Chambers Initial_Analysis->Place_Samples Withdraw_Samples Withdraw Samples at Time Points Place_Samples->Withdraw_Samples Analyze_Samples Analyze Samples Withdraw_Samples->Analyze_Samples Compare_Data Compare Data to Initial & Specifications Analyze_Samples->Compare_Data Identify_Trends Identify Degradation Trends Compare_Data->Identify_Trends Determine_Shelf_Life Determine Re-test Period or Shelf Life Identify_Trends->Determine_Shelf_Life Final_Report Generate Final Stability Report Determine_Shelf_Life->Final_Report

References

A Technical Guide to the Spectroscopic Data of Isopropyl 2-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isopropyl 2-bromo-2-methylpropanoate (B8525525) (CAS No. 51368-55-9), a key intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, experimental protocols for its synthesis and characterization, and a visual representation of its chemical structure and NMR correlations.

Spectroscopic Data Summary

The following tables summarize the predicted and literature-based spectroscopic data for Isopropyl 2-bromo-2-methylpropanoate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~5.0Septet1H~6.3-CH(CH₃)₂
~1.9Singlet6H--C(Br)(CH₃)₂
~1.2Doublet6H~6.3-CH(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~170C=O
~70-CH(CH₃)₂
~60-C(Br)(CH₃)₂
~30-C(Br)(CH₃)₂
~21-CH(CH₃)₂

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2940StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1260StrongC-O stretch (ester)
~1100StrongC-O stretch (ester)
~600MediumC-Br stretch

Experimental Protocols

2.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-bromo-2-methylpropanoic acid with isopropanol (B130326).[1]

  • Reaction: 2-bromo-2-methylpropanoic acid + isopropanol → this compound + water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-2-methylpropanoic acid and a molar excess of isopropanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Perform a work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield pure this compound.

2.2. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is generally used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2.3. IR Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical workflow for the synthesis and characterization of this compound.

chemical_structure cluster_structure This compound cluster_nmr ¹H NMR Assignments img img a a: -CH(CH₃)₂ (~5.0 ppm, septet) b b: -C(Br)(CH₃)₂ (~1.9 ppm, singlet) c c: -CH(CH₃)₂ (~1.2 ppm, doublet)

Caption: Chemical structure and predicted ¹H NMR assignments.

experimental_workflow start Start: Reagents reagents 2-bromo-2-methylpropanoic acid Isopropanol Acid catalyst start->reagents synthesis Esterification Reaction (Reflux) reagents->synthesis workup Work-up (Extraction & Washing) synthesis->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product characterization Spectroscopic Characterization product->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir data Final Spectroscopic Data nmr->data ir->data

Caption: Experimental workflow for synthesis and characterization.

References

The Pivotal Role of Isopropyl 2-bromo-2-methylpropanoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, properties, and applications of Isopropyl 2-bromo-2-methylpropanoate (B8525525), a key building block in polymer chemistry and pharmaceutical development.

Isopropyl 2-bromo-2-methylpropanoate, a versatile haloalkane ester, has emerged as a critical reagent in the field of organic synthesis. Its unique structural features make it an invaluable tool for the construction of complex molecular architectures, ranging from well-defined polymers to life-saving pharmaceuticals. This technical guide provides an in-depth analysis of its core applications, supported by experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in their scientific endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application. The compound is a colorless to pale yellow liquid under standard conditions.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 51368-55-9[2]
Molecular Formula C₇H₁₃BrO₂[2]
Molecular Weight 209.08 g/mol [2]
Boiling Point 168-170 °C[3]
Density 1.26 g/cm³[3]
Refractive Index 1.436[3]
Flash Point 56 °C[3]

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive spectral analysis is beyond the scope of this guide, representative data can be found in various spectroscopic databases.

Core Application: Atom Transfer Radical Polymerization (ATRP)

This compound is widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[4]

Mechanism of ATRP Initiation

The initiation process in ATRP involves the reversible activation of the carbon-bromine bond in this compound by a transition metal catalyst, typically a copper(I) complex. This generates a radical species that initiates the polymerization of a monomer. The key to the controlled nature of ATRP lies in the reversible deactivation of the growing polymer chain by a higher oxidation state metal complex, which reforms the dormant halogen-terminated polymer chain. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions.

Elafibranor_Synthesis Phenol 4-hydroxy-3,5-dimethylbenzaldehyde HO-Ar-CHO Phenoxide Phenoxide Intermediate ⁻O-Ar-CHO Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Intermediate Elafibranor (B1671153) Intermediate iPr-O-CO-C(CH₃)₂-O-Ar-CHO Phenoxide->Intermediate + Initiator Initiator This compound Br-C(CH₃)₂-CO-O-iPr

References

An In-Depth Technical Guide on the Discovery and History of Isopropyl 2-bromoisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 2-bromoisobutyrate, a key building block in modern organic synthesis, particularly as an initiator in Atom Transfer Radical Polymerization (ATRP), has a history rooted in the foundational advancements of organic chemistry in the late 19th century. While a definitive singular "discovery" of this specific ester is not prominently documented, its synthesis is a direct consequence of the development of robust methods for the α-bromination of carboxylic acids and subsequent esterification. This guide traces the historical development of the chemical reactions that enabled the synthesis of isopropyl 2-bromoisobutyrate, details the early methodologies, and presents the physicochemical data that characterizes this important compound.

Historical Context: The Dawn of α-Halo Esters

The synthesis of α-halo esters, the class of compounds to which isopropyl 2-bromoisobutyrate belongs, became feasible with the advent of powerful halogenation techniques in the latter half of the 19th century. Two pivotal reactions laid the groundwork for the creation of its precursor, 2-bromo-2-methylpropanoic acid:

  • The Hell-Volhard-Zelinsky Reaction: First reported by Carl Magnus von Hell in 1881 and independently by Jacob Volhard and Nikolay Zelinsky in 1887, this reaction allows for the α-halogenation of carboxylic acids.[1][2][3] The process involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide.[3] This reaction was a significant breakthrough, enabling the specific introduction of a bromine atom at the α-position of a carboxylic acid.

  • The Reformatsky Reaction: Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[4][5] This discovery highlighted the utility and reactivity of α-haloesters as important intermediates in carbon-carbon bond formation.

While the exact date and individual credited with the first synthesis of isopropyl 2-bromoisobutyrate are not clearly recorded in historical chemical literature, its preparation would have been a logical extension of these established methods. The synthesis of the precursor acid, 2-bromo-2-methylpropanoic acid (also known as 2-bromoisobutyric acid), can be readily achieved via the Hell-Volhard-Zelinsky reaction starting from isobutyric acid.[6][7] Subsequent esterification with isopropyl alcohol would then yield the target compound.

Physicochemical Properties

Isopropyl 2-bromoisobutyrate is a colorless to pale yellow liquid with a characteristically sharp odor. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
CAS Number 51368-55-9
Boiling Point 168-170 °C
Density 1.24 g/cm³ at 20 °C
Flash Point 63 °C
Solubility Insoluble in water

Early Synthetic Methodologies

The first syntheses of isopropyl 2-bromoisobutyrate would have followed a two-step process, leveraging the Hell-Volhard-Zelinsky reaction and standard esterification procedures.

Synthesis of 2-Bromo-2-methylpropanoic Acid

The initial step involves the α-bromination of isobutyric acid.

Experimental Protocol (Hypothetical Reconstruction based on the Hell-Volhard-Zelinsky Reaction):

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add isobutyric acid and a catalytic amount of red phosphorus or phosphorus tribromide.

  • Heat the mixture gently.

  • Slowly add bromine from the dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture until the evolution of hydrogen bromide gas ceases.

  • The reaction mixture, containing 2-bromo-2-methylpropionyl bromide, is then carefully hydrolyzed by the slow addition of water.

  • The resulting 2-bromo-2-methylpropanoic acid is then isolated and purified, typically by distillation under reduced pressure.

Esterification to Isopropyl 2-bromoisobutyrate

The second step is the esterification of the α-bromo acid with isopropyl alcohol.

Experimental Protocol (Hypothetical Reconstruction based on Fischer Esterification):

  • In a round-bottom flask, combine 2-bromo-2-methylpropanoic acid and an excess of isopropyl alcohol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture under reflux for several hours to drive the equilibrium towards the ester product.

  • After cooling, the reaction mixture is worked up by washing with water and a dilute solution of sodium bicarbonate to remove any unreacted acid and the catalyst.

  • The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The final product, isopropyl 2-bromoisobutyrate, is purified by distillation.

Logical Synthesis Pathway

The logical relationship for the synthesis of Isopropyl 2-bromoisobutyrate can be visualized as a two-step process.

Synthesis_Pathway Isobutyric Acid Isobutyric Acid 2-Bromo-2-methylpropanoic Acid 2-Bromo-2-methylpropanoic Acid Isobutyric Acid->2-Bromo-2-methylpropanoic Acid  Hell-Volhard-Zelinsky  (Br₂, PBr₃ cat.) Isopropyl 2-bromoisobutyrate Isopropyl 2-bromoisobutyrate 2-Bromo-2-methylpropanoic Acid->Isopropyl 2-bromoisobutyrate  Fischer Esterification  (Isopropyl Alcohol, H⁺ cat.)

Caption: Synthesis pathway of Isopropyl 2-bromoisobutyrate.

Evolution to Modern Applications

While its origins lie in classical organic synthesis, the primary contemporary significance of isopropyl 2-bromoisobutyrate is as a highly effective initiator for Atom Transfer Radical Polymerization (ATRP). This controlled/"living" radical polymerization technique, developed in the 1990s, allows for the synthesis of polymers with well-defined molecular weights, architectures, and functionalities. The carbon-bromine bond in isopropyl 2-bromoisobutyrate is sufficiently weak to be homolytically cleaved by a transition metal catalyst (typically copper-based), generating a radical that initiates polymerization. The reversible nature of this activation/deactivation process is key to the controlled nature of ATRP.

This application has led to its widespread use in materials science and nanotechnology for the creation of:

  • Block Copolymers: Polymers with distinct blocks of different monomers.

  • Surface Modification: Grafting polymers onto surfaces to alter their properties.

  • Responsive Materials: Polymers that change their properties in response to external stimuli.

Conclusion

The history of isopropyl 2-bromoisobutyrate is intrinsically linked to the development of fundamental reactions in organic chemistry. While the specific moment of its first synthesis may be lost to the annals of chemical history, the pathway to its creation was paved by the pioneering work of chemists in the late 19th century. From a likely early existence as a simple ester derivative, it has evolved into a crucial tool for polymer chemists, demonstrating the enduring legacy of foundational chemical discoveries and their unforeseen applications in modern science and technology.

References

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using Isopropyl 2-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[1][2] The choice of initiator is crucial for a successful ATRP, as it determines the number of propagating polymer chains.[3][] Isopropyl 2-bromo-2-methylpropanoate (B8525525) is an efficient initiator for the ATRP of a variety of monomers, particularly styrenes and (meth)acrylates.[5] Its structure allows for the formation of a tertiary radical upon activation, leading to a controlled polymerization process.

These application notes provide detailed protocols and supporting data for the use of Isopropyl 2-bromo-2-methylpropanoate as an ATRP initiator. The information is intended to guide researchers in academic and industrial settings, including those in the field of drug development where well-defined polymers are utilized for applications such as drug delivery systems.

Applications

The use of this compound as an ATRP initiator allows for the synthesis of a wide range of functional polymers with controlled architectures.

  • Homopolymers: Synthesis of polymers with a narrow molecular weight distribution from a single type of monomer, such as polystyrene and poly(methyl methacrylate) (PMMA).

  • Block Copolymers: Creation of well-defined block copolymers by sequential monomer addition.[2][6][7] This is particularly valuable in drug delivery for the formation of amphiphilic block copolymers that can self-assemble into micelles for drug encapsulation.

  • Functional Polymers: The initiator itself can be synthesized to contain functional groups, or the resulting polymer can be functionalized at the chain end.

Data Presentation

The following tables summarize typical experimental conditions and results for ATRP using initiators structurally similar to this compound. This data can be used as a starting point for optimizing polymerization reactions.

Table 1: ATRP of Methyl Methacrylate (B99206) (MMA) with Alkyl Halide Initiators

InitiatorCatalyst System[M]₀:[I]₀:[Cu(I)]₀:[L]₀SolventTemp. (°C)Time (h)Conv. (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Ethyl 2-bromoisobutyrateCuCl/dNbpy100:1:1:2Toluene904758,5001.15Adapted from[8]
Ethyl 2-bromoisobutyrateCuBr/PMDETA100:1:1:1Anisole (B1667542)706829,2001.12Adapted from[8]
Methyl 2-bromopropionateFeCl₂/IDA200:1:1:2DMF9086513,5001.5[9]

M: Monomer, I: Initiator, L: Ligand, Conv.: Conversion, Mₙ: Number-average molecular weight, PDI: Polydispersity Index, dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, IDA: Iminodiacetic acid, DMF: N,N-Dimethylformamide.

Table 2: ATRP of Styrene (B11656) with Alkyl Halide Initiators

InitiatorCatalyst System[M]₀:[I]₀:[Cu(I)]₀:[L]₀SolventTemp. (°C)Time (h)Conv. (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
1-Phenylethyl bromideCuBr/dNbpy100:1:1:2Bulk1104.553.76,4601.10[1]
Ethyl 2-bromoisobutyrateCuCl₂/Me₆TREN/Sn(EH)₂ (ARGET)216:1:0.001:0.01:0.01Anisole9057015,0001.20Adapted from[10]
α,α-DichlorotolueneCuCl/bpy100:1:1:3Bulk1303626,8001.3[11]

Me₆TREN: Tris(2-(dimethylamino)ethyl)amine, Sn(EH)₂: Tin(II) 2-ethylhexanoate (B8288628), bpy: 2,2'-bipyridine.

Experimental Protocols

Protocol 1: Bulk ATRP of Methyl Methacrylate (MMA)

This protocol describes a typical procedure for the bulk polymerization of MMA using this compound as the initiator.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr), purified

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Argon or Nitrogen gas

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Thermostated oil bath

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum and deoxygenate by purging with argon or nitrogen for 15-20 minutes.

  • In a separate vial, prepare a solution of MMA (e.g., 2.0 mL, 18.7 mmol) and PMDETA (e.g., 21 µL, 0.1 mmol). Deoxygenate this solution by bubbling with argon or nitrogen for 15 minutes.

  • Using a deoxygenated syringe, transfer the MMA/PMDETA solution to the Schlenk flask containing CuBr.

  • Stir the mixture at room temperature until the copper complex forms (the solution should turn green/brown and become homogeneous).

  • Using a deoxygenated syringe, add this compound (e.g., 19.5 µL, 0.1 mmol) to the reaction mixture to initiate the polymerization.

  • Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Take samples periodically using a deoxygenated syringe to monitor monomer conversion by ¹H NMR or gas chromatography (GC).

  • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • Dilute the viscous polymer solution with a suitable solvent (e.g., tetrahydrofuran, THF).

  • Purify the polymer by passing the solution through a short column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine Mₙ and PDI, and by ¹H NMR to confirm the structure.

Protocol 2: Solution ATRP of Styrene

This protocol provides a general procedure for the solution polymerization of styrene.

Materials:

  • Styrene, inhibitor removed

  • This compound (initiator)

  • Copper(I) chloride (CuCl), purified

  • 2,2'-Bipyridine (bpy) (ligand)

  • Anisole (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Thermostated oil bath

Procedure:

  • Add CuCl (e.g., 9.9 mg, 0.1 mmol) and bpy (e.g., 31.2 mg, 0.2 mmol) to a dry Schlenk flask with a magnetic stir bar.

  • Seal the flask and deoxygenate as described in Protocol 1.

  • Add deoxygenated anisole (e.g., 2.0 mL) and deoxygenated styrene (e.g., 2.0 mL, 17.4 mmol) to the flask via deoxygenated syringes.

  • Stir the mixture at the desired reaction temperature (e.g., 110 °C) until the catalyst and ligand dissolve.

  • Initiate the polymerization by adding deoxygenated this compound (e.g., 19.5 µL, 0.1 mmol) via a syringe.

  • Monitor the reaction and quench as described in Protocol 1.

  • Purify the polymer by dilution with THF, removal of the catalyst by passing through an alumina column, and precipitation in cold methanol.

  • Dry the polymer under vacuum and characterize by GPC and ¹H NMR.

Protocol 3: Activators Regenerated by Electron Transfer (ARGET) ATRP of Methyl Methacrylate (MMA)

ARGET ATRP is a more environmentally friendly approach that utilizes a reducing agent to continuously regenerate the active Cu(I) catalyst, allowing for a significant reduction in the amount of copper catalyst used.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Copper(II) bromide (CuBr₂),

  • Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) (ligand)

  • Tin(II) 2-ethylhexanoate (Sn(EH)₂) (reducing agent)

  • Anisole (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Thermostated oil bath

Procedure:

  • To a dry Schlenk flask, add CuBr₂ (e.g., 0.45 mg, 0.002 mmol) and Me₆TREN (e.g., 4.6 µL, 0.02 mmol).

  • Seal and deoxygenate the flask.

  • In a separate vial, prepare a solution of MMA (e.g., 4.0 mL, 37.4 mmol), this compound (e.g., 39 µL, 0.2 mmol), and anisole (e.g., 4.0 mL). Deoxygenate this solution by bubbling with argon or nitrogen.

  • Transfer the deoxygenated solution to the Schlenk flask.

  • Add the deoxygenated reducing agent, Sn(EH)₂ (e.g., 65 µL, 0.2 mmol), to the reaction mixture.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Monitor the polymerization, quench, and purify the polymer as described in the previous protocols.

  • Characterize the final polymer by GPC and ¹H NMR.

Mandatory Visualization

ATRP_Mechanism I Initiator (R-X) Cu_I Cu(I)/Ligand I_rad Initiator Radical (R•) I->I_rad k_act Cu_II Cu(II)X/Ligand P_n_X Dormant Polymer (Pₙ-X) I_rad->Cu_II k_deact M Monomer (M) I_rad->M k_i P_n_rad Propagating Radical (Pₙ•) P_n_X->P_n_rad k_act P_n_rad->P_n_X k_deact P_n_rad->P_n_rad k_t (Termination) P_n_rad->M k_p

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Characterization reagents 1. Prepare and Purify Reagents (Monomer, Initiator, Ligand, Solvent) glassware 2. Dry Glassware (Schlenk Flask) reagents->glassware add_solids 3. Add Solids (Catalyst, Ligand) glassware->add_solids deoxygenate 4. Deoxygenate System (Freeze-Pump-Thaw or N₂/Ar Purge) add_solids->deoxygenate add_liquids 5. Add Deoxygenated Liquids (Solvent, Monomer) deoxygenate->add_liquids initiate 6. Add Initiator add_liquids->initiate react 7. React at Controlled Temperature initiate->react sample 8. Monitor Conversion (NMR/GC) react->sample quench 9. Quench Reaction sample->quench purify 10. Purify Polymer (Alumina Column, Precipitation) quench->purify dry 11. Dry Polymer purify->dry characterize 12. Characterize (GPC, NMR) dry->characterize

Caption: Experimental workflow for a typical ATRP reaction.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Acrylates with Isopropyl 2-bromoisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. This control is achieved through a reversible activation/deactivation process of dormant polymer chains, mediated by a transition metal catalyst. This document provides a detailed protocol for the ATRP of acrylates using isopropyl 2-bromoisobutyrate as a commercially available and efficient initiator.

The ATRP of acrylates is a widely employed method for producing a variety of functional polymers. The choice of catalyst, ligand, solvent, and temperature significantly influences the polymerization kinetics and the properties of the resulting polymer. This protocol will focus on a copper-based catalyst system, which is the most common for this type of polymerization.

Reaction Mechanism

The fundamental principle of ATRP involves the reversible transfer of a halogen atom (in this case, bromine) between a dormant species (the polymer chain end) and a transition metal complex. The process is initiated by the reaction of an alkyl halide initiator, such as isopropyl 2-bromoisobutyrate, with a copper(I) complex. This generates a radical that can then propagate by adding to monomer units. The now-oxidized copper(II) complex can deactivate the propagating radical, reforming the dormant species. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_equilibrium ATRP Equilibrium Initiator R-X (Isopropyl 2-bromoisobutyrate) Radical R• Initiator->Radical k_act Cu(I) Cu(I)/L Cu(I)->Radical Cu(II) Cu(II)X/L Radical->Cu(II) k_deact Propagating_Radical P_n• Radical->Propagating_Radical + M Propagating_Radical_M P_{n+1}• Propagating_Radical->Propagating_Radical_M k_p Monomer M (Acrylate) Monomer->Propagating_Radical_M Dormant_Species P_n-X Active_Species P_n• Dormant_Species->Active_Species k_act Active_Species->Dormant_Species k_deact Cu(I)_eq Cu(I)/L Cu(I)_eq->Active_Species Cu(II)_eq Cu(II)X/L Cu(II)_eq->Dormant_Species

Caption: ATRP mechanism showing initiation, propagation, and the key equilibrium.

Experimental Protocol: General Procedure for ATRP of Acrylates

This protocol outlines a general procedure for the ATRP of an acrylate (B77674) monomer using isopropyl 2-bromoisobutyrate as the initiator and a copper(I) bromide/ligand catalyst system. Specific examples with varying conditions are provided in the data tables below.

Materials:

  • Acrylate monomer (e.g., methyl acrylate, butyl acrylate), inhibitor removed by passing through a column of basic alumina (B75360).

  • Isopropyl 2-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), tris(2-pyridylmethyl)amine (B178826) (TPMA), or 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy))

  • Anhydrous solvent (e.g., anisole, toluene, dimethylformamide (DMF))

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Syringes for transfer of degassed liquids

Procedure:

  • Monomer and Solvent Preparation: The acrylate monomer should be purified by passing it through a column of basic alumina to remove the inhibitor. The solvent should be anhydrous and deoxygenated by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the desired amounts of CuBr and the chosen ligand. The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas by performing at least three cycles of vacuum and backfilling with argon or nitrogen.

  • Addition of Monomer and Initiator: The degassed monomer and solvent (if any) are added to the Schlenk flask via a degassed syringe. The mixture is stirred to allow for the formation of the copper-ligand complex, which is often indicated by a color change. Subsequently, the initiator, isopropyl 2-bromoisobutyrate, is added via a degassed syringe.

  • Polymerization: The sealed flask is then placed in a preheated oil bath at the desired reaction temperature. The polymerization is allowed to proceed for the specified time. Samples may be taken periodically via a degassed syringe to monitor monomer conversion (e.g., by ¹H NMR or GC) and the evolution of molecular weight (by GPC).

  • Termination and Polymer Isolation: The polymerization is terminated by opening the flask to air, which oxidizes the Cu(I) catalyst. The reaction mixture is then diluted with a suitable solvent (e.g., tetrahydrofuran (B95107) (THF)) and passed through a short column of neutral alumina to remove the copper catalyst. The purified polymer is then isolated by precipitation into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane). The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Purify_Monomer Purify Monomer (remove inhibitor) Degas_Solvents Degas Solvents & Monomer Purify_Monomer->Degas_Solvents Setup_Flask Charge Schlenk flask with CuBr and Ligand Degas_Solvents->Setup_Flask Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Setup_Flask->Inert_Atmosphere Add_Reagents Add Degassed Monomer, Solvent, and Initiator Inert_Atmosphere->Add_Reagents Polymerize Polymerize at Set Temperature Add_Reagents->Polymerize Monitor_Reaction Monitor Conversion (NMR/GC) & Molecular Weight (GPC) Polymerize->Monitor_Reaction Terminate Terminate Polymerization (expose to air) Monitor_Reaction->Terminate Remove_Catalyst Remove Copper Catalyst (alumina column) Terminate->Remove_Catalyst Isolate_Polymer Precipitate and Dry Polymer Remove_Catalyst->Isolate_Polymer

Caption: Experimental workflow for ATRP of acrylates.

Data Presentation

Table 1: ATRP of Methyl Acrylate (MA)

Entry [M]:[I]:[Cu]:[L] Ligand Solvent Temp (°C) Time (h) Conv. (%) Mₙ (calc) Mₙ (GPC) Đ (Mₙ/Mₙ) Ref.
1 200:1:0.5:0.5 PMDETA Anisole 60 3.67 - 10,200 - 1.07 [1]
2 116:1:0.1:0.1 TPEDA Bulk 80 1.5 98 9,700 - 1.13 [1]
3 200:1:0.1:0.1 Me₆TREN Bulk 22 - - - - - [2]

| 4 | 200:1:0.1:0.24 | TPMA | MeCN | 25 | 6.5 | 25.5 | - | - | - |[3] |

Table 2: ATRP of n-Butyl Acrylate (n-BA)

Entry [M]:[I]:[Cu]:[L] Ligand Solvent Temp (°C) Time (h) Conv. (%) Mₙ (calc) Mₙ (GPC) Đ (Mₙ/Mₙ) Ref.
1 160:1:0.0078:0.03 TPMA Anisole (20% v/v) 80 44 48 9,600 10,500 1.47 [1]

| 2 | - | dNbpy | Bulk | - | - | - | - | - | - |[1] |

Table 3: ATRP of tert-Butyl Acrylate (t-BA)

Entry [M]:[I]:[Cu]:[L] Ligand Solvent Temp (°C) Time (min) Conv. (%) Mₙ (GPC) Đ (Mₙ/Mₙ) Ref.

| 1 | - | PMDETA | - | 60 | 320 | 93 | 6,000 | 1.11 |[4] |

Note: In some literature, ethyl 2-bromoisobutyrate (EBiB) is used, which has very similar reactivity to isopropyl 2-bromoisobutyrate and provides a good reference.

Factors Influencing the Polymerization

Several factors can significantly impact the ATRP of acrylates:

  • Catalyst and Ligand: The choice of ligand is crucial as it modulates the redox potential and solubility of the copper catalyst, thereby affecting the polymerization rate and control. More active catalysts, such as those formed with Me₆TREN, can enable polymerization at ambient temperatures.[2]

  • Solvent: The solvent polarity can influence the rate of polymerization.[5][6] For instance, polar solvents can accelerate the reaction. However, bulk polymerizations (without solvent) are also common.[1][2]

  • Temperature: The reaction temperature affects the rate constants of activation and deactivation. Higher temperatures generally lead to faster polymerization rates.

  • Initiator: Isopropyl 2-bromoisobutyrate is a tertiary alkyl halide, which is a highly efficient initiator for the ATRP of a wide range of monomers, including acrylates.[7]

  • Monomer: The type of acrylate monomer will influence its reactivity and the properties of the resulting polymer.

Troubleshooting and Considerations

  • Inhibition/Slow Polymerization: This can be caused by impurities, particularly oxygen. Ensure all reagents and solvents are thoroughly deoxygenated and that the reaction is performed under a strictly inert atmosphere.

  • Loss of Control (Broad Polydispersity): This may result from an inappropriate ratio of components, high temperatures leading to termination reactions, or impurities. The concentration of the deactivator (Cu(II) species) is critical for maintaining control.

  • Catalyst Removal: The copper catalyst is typically colored and needs to be removed from the final polymer. Passing the polymer solution through a neutral alumina column is an effective method.

By carefully controlling the reaction parameters outlined in this protocol, researchers can successfully synthesize a wide range of well-defined polyacrylates for various applications in materials science and drug development.

References

Application Notes and Protocols for the Synthesis of Block Copolymers using Isopropyl 2-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of well-defined block copolymers is crucial for a multitude of applications in materials science and medicine, particularly in the field of drug delivery.[1][2][3] Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile controlled/living radical polymerization technique that allows for the precise control over polymer architecture, molecular weight, and low polydispersity.[4] Isopropyl 2-bromo-2-methylpropanoate (B8525525) is an efficient and commercially available initiator for ATRP, enabling the synthesis of a wide array of block copolymers.

This document provides detailed application notes and experimental protocols for the synthesis of block copolymers using Isopropyl 2-bromo-2-methylpropanoate as an initiator. The focus is on the preparation of amphiphilic block copolymers, which are of significant interest for the development of advanced drug delivery systems such as micelles and polymersomes.[1]

Key Concepts and Workflow

The general strategy for synthesizing block copolymers using this compound via ATRP involves a two-step sequential monomer addition. First, a macroinitiator is synthesized by the polymerization of the first monomer. Subsequently, this macroinitiator is chain-extended with a second monomer to form the desired diblock copolymer.

ATRP_Workflow cluster_step1 Step 1: Macroinitiator Synthesis cluster_step2 Step 2: Block Copolymer Synthesis Initiator This compound Reaction1 ATRP of Monomer 1 Initiator->Reaction1 Monomer1 First Monomer (e.g., Methyl Methacrylate) Monomer1->Reaction1 Catalyst1 Cu(I)Br / Ligand Catalyst1->Reaction1 Macroinitiator Macroinitiator (e.g., PMMA-Br) Reaction1->Macroinitiator Reaction2 ATRP of Monomer 2 Macroinitiator->Reaction2 Monomer2 Second Monomer (e.g., n-Butyl Acrylate) Monomer2->Reaction2 Catalyst2 Cu(I)Cl / Ligand (optional halogen exchange) Catalyst2->Reaction2 Block_Copolymer Diblock Copolymer (e.g., PMMA-b-PBA) Reaction2->Block_Copolymer

Figure 1: General workflow for the two-step synthesis of a diblock copolymer via ATRP.

The core principle of ATRP involves the reversible activation and deactivation of the growing polymer chains, mediated by a transition metal complex (typically copper-based). This dynamic equilibrium minimizes termination reactions and allows for the controlled growth of polymer chains.

Figure 2: The dynamic equilibrium in Atom Transfer Radical Polymerization (ATRP).

Experimental Protocols

Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) Macroinitiator

This protocol details the synthesis of a PMMA macroinitiator using this compound as the initiator.

Materials:

  • Methyl methacrylate (B99206) (MMA), inhibitor removed

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (anhydrous)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.0715 g, 0.5 mmol).

  • Monomer/Initiator Solution: In a separate flask, prepare a solution of MMA (e.g., 5.0 g, 50 mmol), this compound (e.g., 0.1045 g, 0.5 mmol), and anisole (5 mL). Deoxygenate this solution by bubbling with argon or nitrogen for at least 30 minutes.

  • Ligand Addition: To the Schlenk flask containing CuBr, add deoxygenated PMDETA (e.g., 0.087 g, 0.5 mmol) via a degassed syringe.

  • Initiation: Transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir.

  • Monitoring: Take samples periodically to monitor monomer conversion by ¹H NMR or Gas Chromatography (GC) and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • Termination: After reaching the desired molecular weight and conversion (e.g., after 4 hours, ~60% conversion), terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • Purification: Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol. Filter and dry the resulting white powder (PMMA-Br macroinitiator) under vacuum.

Protocol 2: Synthesis of PMMA-b-PBA Diblock Copolymer

This protocol describes the chain extension of the PMMA-Br macroinitiator with n-butyl acrylate (B77674) (n-BuA) to form a diblock copolymer. To minimize poor cross-propagation, a halogen exchange technique is employed.[5]

Materials:

  • PMMA-Br macroinitiator (from Protocol 1)

  • n-Butyl acrylate (n-BuA), inhibitor removed

  • Copper(I) chloride (CuCl)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • Catalyst and Macroinitiator Setup: In a dry Schlenk flask, add CuCl (e.g., 0.025 g, 0.25 mmol) and the PMMA-Br macroinitiator (e.g., 2.5 g, 0.25 mmol). Seal and deoxygenate the flask.

  • Monomer Solution: In a separate flask, prepare a solution of n-BuA (e.g., 6.4 g, 50 mmol) in anisole (5 mL). Deoxygenate this solution by bubbling with argon or nitrogen for at least 30 minutes.

  • Ligand Addition: Add deoxygenated PMDETA (e.g., 0.0435 g, 0.25 mmol) to the Schlenk flask containing the catalyst and macroinitiator.

  • Initiation: Transfer the deoxygenated monomer solution to the reaction flask.

  • Polymerization: Place the flask in an oil bath at 70°C and stir.

  • Monitoring: Monitor the reaction progress by taking samples for ¹H NMR and GPC analysis.

  • Termination: When the desired block length is achieved (e.g., after 6 hours, >90% conversion of n-BuA), terminate the polymerization by cooling and exposure to air.

  • Purification: Purify the block copolymer by diluting with THF, passing through an alumina column, and precipitating in cold hexane (B92381) or a methanol/water mixture. Dry the final product under vacuum.

Data Presentation

The following tables summarize representative quantitative data for block copolymers synthesized via ATRP using initiators structurally similar to this compound.

Table 1: Synthesis of PMMA Macroinitiators

InitiatorMonomerMn ( g/mol )PDI (Mw/Mn)Reference
Ethyl 2-bromoisobutyrateMMA8,7601.15
2-Bromo-2-methylpropionic acidMMA15,0001.20[6]
Alkyl DithiocarbamateMMA6,7101.33[7]

Table 2: Synthesis of Diblock and Triblock Copolymers

Macroinitiator / InitiatorSecond MonomerFinal PolymerMn ( g/mol )PDI (Mw/Mn)Reference
PMMA-Brn-Butyl AcrylatePMMA-b-PBA25,0001.30[5]
PBA-BrMethyl MethacrylatePBA-b-PMMA90,000< 1.35[5]
Difunctional bromo-initiatorMMA, Butyl AcrylatePMMA-b-PBA-b-PMMA-< 1.5[8]
PLLA-based macroinitiatorN-isopropylacrylamidePLLA-b-PNIPAM--[3]

Characterization

Successful synthesis of the block copolymers can be confirmed through various analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the chemical structure of the polymers, determine monomer conversion, and calculate the composition of the block copolymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A clear shift to higher molecular weight from the macroinitiator to the block copolymer, while maintaining a low PDI, indicates a successful block copolymerization.

Applications in Drug Delivery

Amphiphilic block copolymers synthesized using this compound-initiated ATRP are highly valuable in drug delivery. These polymers can self-assemble in aqueous media to form core-shell nanostructures, such as micelles or polymersomes. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous environments and can be functionalized for targeted delivery.[1][2][3] The precise control over block lengths afforded by ATRP allows for the fine-tuning of the size, morphology, and drug-loading capacity of these nanocarriers.

References

Application Notes & Protocols: Surface Modification via Isopropyl 2-bromoisobutyrate Initiated Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful and versatile "grafting from" technique used to grow well-defined polymer brushes from a wide variety of material surfaces.[1][2] This method offers precise control over the thickness, density, and chemical composition of the grafted polymer layer, making it invaluable for tailoring surface properties such as wettability, biocompatibility, adhesion, and corrosion resistance.[3][4] The process begins with the immobilization of an ATRP initiator, such as a derivative of 2-bromoisobutyrate, onto the substrate. Subsequently, polymer chains are grown directly from these surface-anchored initiators in the presence of a monomer and a catalyst system, typically a copper(I) complex.[2][5]

For researchers in materials science and drug development, this technique enables the creation of "smart" surfaces that can respond to external stimuli (e.g., pH, temperature), non-fouling coatings that resist protein adsorption for biomedical implants and biosensors, and functionalized nanoparticles for targeted drug delivery.[6][7][8]

Key Applications

  • Biomaterials & Drug Development: Creation of biocompatible and anti-fouling surfaces on medical devices and implants to minimize protein adhesion and subsequent bio-rejection.[6][9] Functionalization of nanoparticles for controlled and targeted drug release.[2][5]

  • Biosensors: Development of highly sensitive sensor surfaces where polymer brushes can control the binding of specific analytes and prevent non-specific adsorption.[6]

  • Advanced Coatings: Fabrication of surfaces with tunable wettability (hydrophilic/hydrophobic), anti-corrosion properties, and tailored frictional characteristics.[3][10]

Experimental Workflow and Mechanism

The overall process for modifying a surface with polymer brushes via SI-ATRP involves three primary stages: preparing the substrate, immobilizing the initiator, and growing the polymer chains.

G cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: Initiator Immobilization cluster_2 Stage 3: Polymerization & Characterization A Select Substrate (e.g., Silicon Wafer, Nanoparticles) B Surface Cleaning (e.g., Piranha Solution, UV/Ozone) A->B C Surface Activation (Generate -OH or -NH2 groups) B->C D Reaction with 2-Bromoisobutyryl Bromide (BIBB) or similar initiator C->D E Rinsing and Drying D->E F Surface-Initiated ATRP (Monomer + Catalyst/Ligand) E->F G Termination, Rinsing, and Drying F->G H Surface Characterization (Ellipsometry, AFM, Contact Angle) G->H

Caption: General experimental workflow for SI-ATRP.[1]

The "grafting from" mechanism ensures the formation of dense polymer brushes, as monomers can easily access the surface-bound initiating sites. This contrasts with "grafting to" methods, where pre-synthesized polymer chains face significant steric hindrance when attempting to attach to a surface.[6][11]

G sub Substrate p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 i1 Br i2 Br i3 Br i4 Br m1 M m2 M m3 M m4 M m5 M m6 M m7 M arrow + Catalyst (CuI/L) + Monomers (M) sub2 Substrate q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 q5 q4->q5 q6 q5->q6 q7 q6->q7 q8 q7->q8 c1_start c1_1 c1_start->c1_1 c1_2 c1_1->c1_2 c1_3 c1_2->c1_3 c2_start c2_1 c2_start->c2_1 c2_2 c2_1->c2_2 c2_3 c2_2->c2_3 c3_start c3_1 c3_start->c3_1 c3_2 c3_1->c3_2 c3_3 c3_2->c3_3

Caption: "Grafting from" mechanism of SI-ATRP.

Quantitative Data Summary

The properties of the resulting polymer brush can be precisely controlled by varying reaction parameters. The following tables summarize representative data from studies involving SI-ATRP.

Table 1: Effect of Polymerization Time on Polymer Brush Thickness

Monomer Substrate Polymerization Time (min) Polymer Brush Thickness (nm) Reference
Methyl Methacrylate (MMA) SiOx 5 12.1 ± 0.5 [12]
MMA SiOx 10 25.3 ± 0.9 [12]
MMA SiOx 20 48.7 ± 1.2 [12]
MMA SiOx 30 71.4 ± 1.0 [13]

| MMA | SiOx | 60 | 171.7 ± 3.2 |[12] |

Table 2: Surface Property Changes After Polymer Brush Grafting

Polymer Brush Substrate Initial Water Contact Angle (°) Final Water Contact Angle (°) Grafting Density (chains/nm²) Reference
Poly(dodecyl methacrylate) Hydrogel 45 92 Not Reported [10][14]
Poly(methyl methacrylate) SiOx ~10-20 ~70 0.225 [13]

| Poly(methyl methacrylate) | SiOx | ~10-20 | ~70 | 0.311 |[13] |

Detailed Experimental Protocols

This section provides a generalized protocol for the surface modification of silicon-based substrates using a 2-bromoisobutyrate initiator.

Protocol 1: Substrate Preparation and Cleaning (Silicon Wafers)
  • Piranha Solution Cleaning (Caution!) :

    • Safety: Piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. Always handle it inside a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Never store it in a sealed container.

    • Prepare the Piranha solution by slowly adding the H₂O₂ to the H₂SO₄. The mixture will become very hot.

    • Immerse the silicon wafers in the freshly prepared solution for 30-60 minutes to remove organic residues and generate surface hydroxyl (-OH) groups.[1][12]

    • Carefully remove the wafers and rinse them extensively with copious amounts of deionized (DI) water.

    • Dry the cleaned wafers under a stream of inert gas (e.g., nitrogen or argon).[12]

Protocol 2: Initiator Immobilization

This step attaches the ATRP initiator to the activated surface hydroxyl groups. 2-bromoisobutyryl bromide (BIBB) is commonly used for this purpose.[1][5]

  • Reaction Setup : Place the clean, dry substrate in a Schlenk flask or a sealed reaction vessel under an inert atmosphere (nitrogen or argon).[1]

  • Prepare Reagent Solution : In a separate flask, prepare a solution of an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) containing a non-nucleophilic base like triethylamine (B128534) (TEA) and the initiator, 2-bromoisobutyryl bromide (BIBB). A typical concentration is 0.1 M for both BIBB and TEA.[5][15]

  • Immobilization Reaction :

    • For flat substrates, immerse them in the reagent solution. For nanoparticles, add the reagent solution to a stirred suspension of the particles.[5]

    • Allow the reaction to proceed for 2-12 hours at room temperature.[12] The reaction involves the esterification of surface hydroxyl groups with BIBB.[1]

  • Washing : After the reaction, thoroughly rinse the substrate sequentially with the reaction solvent (e.g., dichloromethane), followed by ethanol (B145695) and DI water to remove any unreacted reagents and byproducts.[1]

  • Drying : Dry the initiator-functionalized substrate under a stream of nitrogen and store it in a desiccator until use.[1]

Protocol 3: Surface-Initiated ATRP ("Grafting From")

This protocol describes a typical SI-ATRP procedure for growing polymer brushes from the initiator-modified surface.

  • Prepare Polymerization Solution :

    • In a Schlenk flask, add the desired monomer (e.g., methyl methacrylate, oligo(ethylene glycol) methyl ether methacrylate), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and a solvent (e.g., toluene, anisole, or a water/methanol mixture).[1][2]

    • The molar ratio of monomer:initiator (surface-bound):catalyst:ligand is a critical parameter that controls the polymerization.[1]

  • Deoxygenation : Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[2]

  • Initiate Polymerization :

    • Under a positive pressure of inert gas, add the catalyst, typically a copper(I) halide such as Cu(I)Br.[2]

    • Place the initiator-functionalized substrate into the polymerization solution.

    • Seal the vessel and place it in a temperature-controlled bath (e.g., 60-90 °C) for the desired reaction time. The polymerization time directly influences the final thickness of the polymer brush.[1][12]

  • Termination and Cleaning :

    • Terminate the polymerization by removing the substrate from the solution and exposing it to air, which oxidizes the copper catalyst.[1]

    • Thoroughly wash the substrate with a good solvent for the polymer (e.g., tetrahydrofuran, toluene) using sonication to remove any physically adsorbed (non-grafted) polymer chains.[1]

    • Rinse with ethanol and DI water, then dry under a stream of nitrogen.[1]

Parameter Relationships and Control

The final properties of the polymer brush are highly dependent on the reaction conditions. Understanding these relationships is key to designing functional surfaces.

G cluster_0 Controllable Experimental Parameters cluster_1 Resulting Brush Properties p1 Initiator Surface Density o1 Grafting Density (σ) p1->o1 Directly influences p2 [Monomer] / [Initiator] Ratio o2 Polymer Chain Length (DPn) & Brush Thickness (h) p2->o2 Controls p3 Reaction Time p3->o2 Directly influences p4 Catalyst / Ligand System p4->p2 o3 Polydispersity (Đ) p4->o3 Affects control p5 Temperature p5->o2 Affects rate p5->o3 Affects side reactions o1->o2 Influences chain stretching o4 Surface Functionality o2->o4 Determines

Caption: Key parameter relationships in SI-ATRP.

References

Application Notes and Protocols: Isopropyl 2-bromo-2-methylpropanoate in the Synthesis of Responsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of isopropyl 2-bromo-2-methylpropanoate (B8525525) as an initiator in the synthesis of responsive polymers via Atom Transfer Radical Polymerization (ATRP). Responsive polymers, also known as "smart" polymers, undergo significant conformational and chemical changes in response to external stimuli such as temperature, pH, and light. This behavior makes them highly valuable in a range of biomedical applications, particularly in drug delivery systems where controlled release of therapeutic agents is paramount.

Isopropyl 2-bromo-2-methylpropanoate is a versatile and efficient initiator for ATRP, a controlled/"living" radical polymerization technique. ATRP allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). This level of control is crucial for the development of advanced materials for biomedical applications.

Synthesis of Thermoresponsive Polymers

Thermoresponsive polymers exhibit a lower critical solution temperature (LCST), at which they undergo a reversible phase transition from a soluble to an insoluble state in an aqueous solution. Poly(N-isopropylacrylamide) (PNIPAM) is the most widely studied thermoresponsive polymer, with an LCST of approximately 32°C in water, making it ideal for in vivo applications.

Application: Temperature-Triggered Drug Release

PNIPAM and its copolymers can be formulated into nanoparticles or hydrogels that encapsulate a drug. Below the LCST, the polymer is hydrated and swollen, retaining the drug. When the temperature is raised above the LCST, for instance at a site of inflammation or in a tumor microenvironment, the polymer collapses and releases the encapsulated therapeutic agent.

Experimental Protocol: Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) via ATRP

This protocol describes the synthesis of PNIPAM using this compound as the initiator.

Materials:

  • N-isopropylacrylamide (NIPAM) (monomer)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous solvent (e.g., Toluene (B28343), Dioxane, or a mixture of isopropanol (B130326) and water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Preparation of the Reaction Mixture:

    • To a dry Schlenk flask containing a magnetic stir bar, add CuBr (e.g., 0.0715 g, 0.5 mmol).

    • Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with inert gas three times.

    • In a separate, dry, and sealed vial, dissolve NIPAM (e.g., 5.66 g, 50 mmol) and this compound (e.g., 0.1045 g, 0.5 mmol) in the chosen anhydrous solvent (e.g., 20 mL).

    • Deoxygenate the monomer/initiator solution by bubbling with inert gas for at least 30 minutes.

  • Initiation of Polymerization:

    • Using a deoxygenated syringe, add the PMDETA (e.g., 0.087 g, 0.5 mmol) to the Schlenk flask containing the CuBr.

    • Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via a cannula or syringe.

    • Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and begin stirring.

  • Monitoring and Termination:

    • Periodically take samples using a deoxygenated syringe to monitor monomer conversion and molecular weight evolution by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).

    • Once the desired molecular weight and conversion are achieved, terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification:

    • Dilute the reaction mixture with a suitable solvent like Tetrahydrofuran (THF).

    • Pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer by adding the THF solution dropwise into a large excess of a non-solvent, such as cold diethyl ether or hexane.

    • Collect the precipitated polymer by filtration and dry under vacuum until a constant weight is achieved.

Quantitative Data Summary:

Parameter Value Reference
Monomer:Initiator Ratio 100:1[General ATRP Protocols]
Catalyst:Ligand Ratio 1:1[General ATRP Protocols]
Typical Reaction Temperature 60-90°C[General ATRP Protocols]
Typical Polydispersity Index (PDI) 1.1 - 1.5[1]

Synthesis of pH-Responsive Polymers

pH-responsive polymers contain acidic or basic functional groups that can accept or donate protons in response to changes in the environmental pH. This protonation or deprotonation leads to changes in the polymer's solubility, conformation, and charge.

Application: Targeted Drug Delivery to Acidic Environments

Many pathological tissues, such as tumors and sites of inflammation, exhibit a lower pH than healthy tissues. pH-responsive polymers can be designed to be stable at physiological pH (7.4) and to release their drug payload in the acidic microenvironment of the target site. This can be achieved by incorporating monomers with acidic (e.g., acrylic acid) or basic (e.g., dimethylaminoethyl methacrylate) side groups.

Experimental Protocol: Synthesis of a pH-Responsive Block Copolymer

This protocol outlines the synthesis of a diblock copolymer, for example, poly(methyl methacrylate)-b-poly(dimethylaminoethyl methacrylate) (PMMA-b-PDMAEMA), where the PDMAEMA block provides pH-responsiveness.

Materials:

  • Methyl methacrylate (B99206) (MMA) (first monomer)

  • Dimethylaminoethyl methacrylate (DMAEMA) (second monomer)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Synthesis of the First Block (PMMA Macroinitiator):

    • Follow the general ATRP procedure described in section 1.2, using MMA as the monomer.

    • The reaction should be stopped at a high conversion but before all the monomer is consumed to ensure the bromine end-group functionality is preserved.

    • Purify the PMMA macroinitiator by precipitation in a suitable non-solvent (e.g., methanol (B129727) or hexane) and dry it under vacuum.

  • Synthesis of the Second Block (Chain Extension with DMAEMA):

    • In a dry Schlenk flask, add CuBr (e.g., 0.0358 g, 0.25 mmol) and the purified PMMA macroinitiator (e.g., 2.5 g, 0.25 mmol, assuming a molecular weight of 10,000 g/mol ).

    • Seal and deoxygenate the flask.

    • In a separate vial, dissolve DMAEMA (e.g., 7.86 g, 50 mmol) in anhydrous toluene (e.g., 15 mL) and deoxygenate the solution.

    • Add PMDETA (e.g., 0.043 g, 0.25 mmol) and the deoxygenated DMAEMA solution to the Schlenk flask.

    • Place the flask in a preheated oil bath (e.g., 70°C) and stir.

  • Monitoring and Purification:

    • Monitor the progress of the chain extension by GPC, observing the shift to a higher molecular weight.

    • Terminate the reaction and purify the final block copolymer using the same procedure as for the homopolymer (section 1.2).

Quantitative Data Summary:

Parameter Value Reference
Typical Monomer:Macroinitiator Ratio 200:1[General Block Copolymer Protocols]
Catalyst:Ligand Ratio 1:1[General Block Copolymer Protocols]
Typical Reaction Temperature 50-70°C[General Block Copolymer Protocols]
Typical Polydispersity Index (PDI) < 1.3[General Block Copolymer Protocols]

Visualizations

ATRP_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer Monomer(s) Deoxygenation Deoxygenation (Freeze-Pump-Thaw) Monomer->Deoxygenation Initiator This compound Initiator->Deoxygenation Catalyst CuBr Catalyst->Deoxygenation Ligand PMDETA Ligand->Deoxygenation Solvent Anhydrous Solvent Solvent->Deoxygenation Reaction ATRP Reaction (Controlled Temperature) Deoxygenation->Reaction Monitoring Monitoring (GPC, GC) Reaction->Monitoring Termination Termination Reaction->Termination Monitoring->Reaction Purification Purification (Column Chromatography, Precipitation) Termination->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis of responsive polymers via ATRP.

Drug_Delivery_Pathway cluster_formulation Drug Formulation cluster_delivery Systemic Circulation & Targeting cluster_release Stimuli-Triggered Release ResponsivePolymer Responsive Polymer Formulation Polymer-Drug Conjugate (e.g., Nanoparticle) ResponsivePolymer->Formulation Drug Therapeutic Agent Drug->Formulation Administration Administration Formulation->Administration Circulation Systemic Circulation Administration->Circulation TargetSite Target Site (e.g., Tumor, Inflammation) Circulation->TargetSite Stimulus Stimulus (e.g., Heat, Low pH) TargetSite->Stimulus PolymerCollapse Polymer Conformational Change Stimulus->PolymerCollapse DrugRelease Drug Release PolymerCollapse->DrugRelease

Caption: Signaling pathway for stimuli-responsive drug delivery.

References

Application of Isopropyl 2-bromo-2-methylpropanoate in Nanomaterial Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Isopropyl 2-bromo-2-methylpropanoate (B8525525) as an initiator in the synthesis of advanced nanomaterials. The focus is on its application in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the precise synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. This control is paramount in the fabrication of nanomaterials for biomedical applications, including drug delivery and diagnostics.

Introduction to Isopropyl 2-bromo-2-methylpropanoate in Nanomaterial Synthesis

This compound is a widely used initiator for ATRP. Its chemical structure features a tertiary bromide, which is readily cleaved homolytically in the presence of a transition metal catalyst (typically copper-based) to form a radical that can initiate polymerization. The reversible deactivation of the growing polymer chain by the catalyst system allows for the controlled growth of polymer chains, a key feature of ATRP.

In nanomaterial synthesis, this compound and its derivatives are primarily employed in two main strategies:

  • "Grafting from" Polymerization: The initiator is first immobilized on the surface of a nanoparticle (e.g., silica (B1680970), iron oxide). Subsequently, monomers are polymerized from the surface, resulting in a dense layer of polymer chains, often referred to as "polymer brushes." This method allows for high grafting densities.

  • Block Copolymer Synthesis and Self-Assembly: The initiator is used to synthesize amphiphilic block copolymers in solution. These copolymers can then self-assemble in a selective solvent to form various nanostructures, such as micelles or polymersomes, which can encapsulate therapeutic agents.

Key Applications in Nanomaterial Synthesis

The versatility of this compound as an ATRP initiator has led to its use in the synthesis of a variety of functional nanomaterials:

  • Polymer-Grafted Nanoparticles: These "hairy" nanoparticles exhibit enhanced colloidal stability, biocompatibility, and can be functionalized with targeting ligands or responsive polymers. They are extensively explored as drug delivery carriers and diagnostic agents.[1][2]

  • Block Copolymer Micelles: These core-shell nanostructures are excellent candidates for the encapsulation of hydrophobic drugs. The hydrophilic corona provides stealth properties, prolonging circulation time, while the hydrophobic core serves as a reservoir for the drug.

  • Stimuli-Responsive Nanomaterials: By incorporating stimuli-responsive monomers into the polymer chains, nanomaterials can be designed to release their payload in response to specific triggers present in the target microenvironment, such as changes in pH or temperature.

Quantitative Data Summary

The following tables summarize representative quantitative data for nanomaterials synthesized using this compound or structurally similar initiators via ATRP.

Table 1: Polymer-Grafted Silica Nanoparticles

Nanoparticle SystemMonomerInitiator Density (chains/nm²)Polymer Mn ( g/mol )Polymer PDIReference
SiO₂-g-PNIPAMN-isopropylacrylamide~0.515,000 - 40,0001.15 - 1.30[3]
SiO₂-g-P4VP4-vinylpyridine~0.510,000 - 30,0001.20 - 1.40[3]
SiO₂-g-PtBAtert-butyl acrylate0.9325,0001.10[1]

Mn = Number-average molecular weight; PDI = Polydispersity Index

Table 2: Block Copolymer Micelles for Drug Delivery

Block CopolymerCore-forming BlockCorona-forming BlockMicelle Size (nm)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
PLLA-b-PNIPAMPoly(L-lactide)Poly(N-isopropylacrylamide)80 - 150Not ReportedNot Reported
PSDMA-b-POEGMAPoly(2-styryl-1,3-dioxan-5-yl methacrylate)Poly(oligo(ethylene glycol) methyl ether methacrylate)~100~15 (Doxorubicin)>90

Experimental Protocols

Synthesis of Polymer-Grafted Silica Nanoparticles via Surface-Initiated ATRP (SI-ATRP)

This protocol describes a general procedure for grafting polymer brushes from the surface of silica nanoparticles.

Diagram: Experimental Workflow for SI-ATRP of Polymer-Grafted Silica Nanoparticles

SI_ATRP_Workflow cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Surface-Initiated ATRP Silica_NPs Silica Nanoparticles Amine_Functionalization Amine Functionalization (e.g., with APTES) Silica_NPs->Amine_Functionalization 1. Surface Activation Initiator_Immobilization Initiator Immobilization (e.g., with 2-bromoisobutyryl bromide) Amine_Functionalization->Initiator_Immobilization 2. Initiator Attachment Initiator_NPs Initiator-Functionalized Nanoparticles Polymerization Polymerization (Monomer, Catalyst, Ligand) Initiator_NPs->Polymerization 3. Polymer Growth Purification Purification (Centrifugation, Washing) Polymerization->Purification 4. Isolation Final_Product Polymer-Grafted Nanoparticles Purification->Final_Product Characterization

Caption: Workflow for synthesizing polymer-grafted silica nanoparticles.

Materials:

  • Silica nanoparticles (SiO₂)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene (B28343)

  • Triethylamine (B128534) (TEA)

  • 2-Bromoisobutyryl bromide

  • Monomer (e.g., N-isopropylacrylamide)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Methanol, Ethanol

Protocol:

  • Amine Functionalization of Silica Nanoparticles:

    • Disperse silica nanoparticles in anhydrous toluene.

    • Add APTES to the suspension and reflux the mixture overnight under a nitrogen atmosphere.

    • Collect the amine-functionalized silica nanoparticles (SiO₂-NH₂) by centrifugation, wash thoroughly with toluene and ethanol, and dry under vacuum.

  • Initiator Immobilization:

    • Suspend the dried SiO₂-NH₂ nanoparticles in anhydrous toluene.

    • Add triethylamine to the suspension.

    • Slowly add 2-bromoisobutyryl bromide dropwise to the stirred suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Collect the initiator-functionalized nanoparticles (SiO₂-Br) by centrifugation, wash with toluene and ethanol, and dry under vacuum.

  • Surface-Initiated ATRP:

    • In a Schlenk flask, add the SiO₂-Br nanoparticles, the desired monomer, and the solvent.

    • In a separate Schlenk flask, add CuBr and PMDETA.

    • Deoxygenate both flasks by several freeze-pump-thaw cycles.

    • Under an inert atmosphere, transfer the catalyst/ligand solution to the nanoparticle/monomer suspension to initiate the polymerization.

    • Stir the reaction at the desired temperature for the specified time.

    • Terminate the polymerization by exposing the reaction mixture to air.

    • Dilute the mixture with a suitable solvent and collect the polymer-grafted nanoparticles by centrifugation.

    • Wash the nanoparticles extensively with a good solvent for the polymer to remove any unreacted monomer and non-grafted polymer.

    • Dry the final product under vacuum.

Synthesis of Amphiphilic Block Copolymers and Micelle Formation

This protocol outlines the synthesis of a block copolymer using this compound as the initiator, followed by self-assembly into micelles.

Diagram: Synthesis and Self-Assembly of Block Copolymer Micelles

Block_Copolymer_Micelle_Workflow cluster_0 Block Copolymer Synthesis (ATRP) cluster_1 Micelle Formation (Self-Assembly) Initiator This compound Polymerization_A ATRP of Monomer A Initiator->Polymerization_A Monomer_A First Monomer (e.g., Hydrophilic) Monomer_A->Polymerization_A Macroinitiator Macroinitiator Polymerization_A->Macroinitiator Polymerization_B ATRP of Monomer B Macroinitiator->Polymerization_B Monomer_B Second Monomer (e.g., Hydrophobic) Monomer_B->Polymerization_B Block_Copolymer Amphiphilic Block Copolymer Solvent_Exchange Solvent Exchange/ Dialysis Block_Copolymer->Solvent_Exchange Dissolve in common solvent, then add selective solvent Micelles Polymeric Micelles Solvent_Exchange->Micelles Drug_Loading Drug-Loaded Micelles Micelles->Drug_Loading Drug Encapsulation

Caption: Workflow for block copolymer synthesis and micelle formation.

Materials:

  • This compound

  • First monomer (e.g., oligo(ethylene glycol) methyl ether methacrylate, OEGMA)

  • Second monomer (e.g., a hydrophobic methacrylate)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous solvent (e.g., Toluene, Anisole)

  • Common solvent for polymer and drug (e.g., Tetrahydrofuran, THF)

  • Selective solvent for the hydrophilic block (e.g., Water)

  • Dialysis membrane

Protocol:

  • Synthesis of the First Block (Macroinitiator):

    • In a Schlenk flask, dissolve this compound, the first monomer, and the solvent.

    • In a separate Schlenk flask, add CuBr and PMDETA.

    • Deoxygenate both flasks.

    • Initiate the polymerization by transferring the catalyst solution to the monomer solution.

    • After the desired conversion is reached, take a sample for analysis and then add the deoxygenated second monomer to the reaction mixture.

  • Synthesis of the Block Copolymer:

    • Continue the polymerization until the desired molecular weight of the second block is achieved.

    • Terminate the polymerization by exposing the reaction to air.

    • Purify the block copolymer by passing it through a neutral alumina (B75360) column to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., cold hexane).

  • Micelle Formation by Solvent Evaporation/Dialysis:

    • Dissolve the amphiphilic block copolymer (and the hydrophobic drug, if applicable) in a common solvent (e.g., THF).

    • Slowly add water (the selective solvent) dropwise to the polymer solution under stirring. This will induce the self-assembly of the block copolymers into micelles.

    • Dialyze the resulting micellar solution against deionized water for 24-48 hours to remove the organic solvent and any unencapsulated drug.

Conclusion

This compound is a valuable and versatile initiator for the synthesis of a wide range of well-defined nanomaterials via Atom Transfer Radical Polymerization. The ability to precisely control polymer architecture and functionality opens up numerous possibilities for the design of advanced materials for drug delivery, diagnostics, and other biomedical applications. The protocols provided herein offer a starting point for researchers to explore the potential of this initiator in their own nanomaterial synthesis endeavors. Careful control over reaction conditions and thorough characterization of the resulting nanomaterials are crucial for achieving reproducible and optimal performance.

References

Application Notes and Protocols for Controlled Polymerization with Isopropyl 2-bromoisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity.[1][2][3][4] This level of control is crucial in the field of drug development, where polymer characteristics directly influence drug loading, release kinetics, and biocompatibility.[1][2][5] Isopropyl 2-bromoisobutyrate, and its close analogue ethyl 2-bromoisobutyrate, are highly effective and commonly used initiators for ATRP.[1][6][7][8]

This document provides detailed application notes and a general protocol for conducting a controlled polymerization of a model monomer, methyl methacrylate (B99206) (MMA), using Isopropyl 2-bromoisobutyrate as the initiator. The principles and procedures outlined here can be adapted for a variety of other vinyl monomers.

Principle of Atom Transfer Radical Polymerization (ATRP)

ATRP is based on a reversible halogen atom transfer between a dormant alkyl halide species (the initiator or the polymer chain end) and a transition metal complex in a lower oxidation state (e.g., Cu(I)Br).[3][4][9] This process generates a low concentration of active radical species that can propagate by adding to a monomer. The equilibrium is heavily shifted towards the dormant species, which minimizes termination reactions and allows for controlled chain growth.[3]

Experimental Setup and Materials

Materials:

  • Monomer: Methyl methacrylate (MMA), inhibitor removed

  • Initiator: Isopropyl 2-bromoisobutyrate (iPrBiB)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)[10]

  • Solvent: Toluene, N,N-Dimethylformamide (DMF), or anisole[11][12]

  • Reducing Agent (for ARGET ATRP): Ascorbic acid or tin(II) 2-ethylhexanoate (B8288628) (optional, for Activators Re-generated by Electron Transfer ATRP)[11]

  • Inert Gas: Nitrogen or Argon

  • Other: Anhydrous solvents, syringes, Schlenk flasks, magnetic stir bars, oil bath.

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for monomer conversion analysis

  • Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis

Experimental Protocols

Protocol 1: Typical ATRP of Methyl Methacrylate (MMA)

This protocol describes a standard ATRP procedure for the polymerization of MMA.

1. Preparation of the Reaction Mixture:

  • In a dry Schlenk flask equipped with a magnetic stir bar, add the catalyst (CuBr) and the ligand (e.g., PMDETA) under an inert atmosphere. The molar ratio of catalyst to ligand is typically 1:1 to 1:2.[11]

  • Add the desired amount of deoxygenated solvent (e.g., toluene) to the flask to dissolve the catalyst-ligand complex. Stir for 10-15 minutes to ensure complete complex formation.

  • In a separate, sealed vial under inert atmosphere, prepare a solution of the monomer (MMA) and the initiator (Isopropyl 2-bromoisobutyrate). The ratio of monomer to initiator will determine the target degree of polymerization and thus the molecular weight of the final polymer.[3]

2. Polymerization:

  • Using a gas-tight syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex.

  • The reaction mixture is then deoxygenated by subjecting it to three freeze-pump-thaw cycles.[1]

  • After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).[10]

  • Stir the reaction mixture for the desired period. Samples can be taken periodically via a degassed syringe to monitor monomer conversion by GC or NMR.

3. Termination and Purification:

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. This will oxidize the Cu(I) catalyst to Cu(II), quenching the polymerization.

  • Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF).

  • Purify the polymer by precipitating the solution into a large excess of a non-solvent, such as cold methanol (B129727) or hexane.[1]

  • The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

Protocol 2: Activators Regenerated by Electron Transfer (ARGET) ATRP of MMA

ARGET ATRP is a variation that allows for the use of much lower concentrations of the copper catalyst, which is advantageous for biomedical applications where catalyst removal can be challenging.[11]

1. Preparation of the Reaction Mixture:

  • In a dry Schlenk flask, add the catalyst precursor (e.g., CuBr₂) and the ligand (e.g., PMDETA).[11]

  • Add the deoxygenated solvent and stir to form the complex.

  • In a separate vial, prepare a solution of the monomer, initiator, and the reducing agent (e.g., ascorbic acid).

2. Polymerization:

  • Transfer the monomer/initiator/reducing agent solution to the Schlenk flask.

  • Deoxygenate the mixture using freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath and stir.

3. Termination and Purification:

  • Termination and purification steps are the same as for the typical ATRP protocol.

Data Presentation

The success of a controlled polymerization is typically evaluated by analyzing the molecular weight and polydispersity of the resulting polymer. The following table summarizes typical data obtained from the ATRP of methyl methacrylate using an alkyl bromide initiator.

Parameter Typical Value Significance
Target Molecular Weight (Mn,th) Determined by [M]₀/[I]₀ ratioDemonstrates the predictability of the polymerization.
Experimental Molecular Weight (Mn,exp) Measured by GPCShould be in close agreement with Mn,th.
Polydispersity Index (PDI or Đ) 1.05 - 1.4[7][13]A low PDI indicates a narrow molecular weight distribution and a well-controlled polymerization.
Monomer Conversion Monitored by GC or NMRShould increase linearly with time in a first-order kinetic plot for a controlled polymerization.[3][12]

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental setup and the underlying chemical mechanism.

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_side_reactions Termination (Minimized) Dormant_Species Pn-X + Cu(I)/L Active_Species Pn• + X-Cu(II)/L Dormant_Species->Active_Species ka Active_Species->Dormant_Species kdeact Propagation Propagation (+ Monomer) Active_Species->Propagation kp Termination Termination Active_Species->Termination Propagation->Dormant_Species

Caption: The core mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental_Workflow start Start prep Prepare Catalyst, Ligand, Solvent in Schlenk Flask start->prep combine Combine Solutions under Inert Atmosphere prep->combine mix Prepare Monomer and Initiator Solution mix->combine deoxygenate Deoxygenate via Freeze-Pump-Thaw Cycles combine->deoxygenate polymerize Polymerize at Controlled Temperature deoxygenate->polymerize terminate Terminate by Exposing to Air polymerize->terminate purify Purify by Precipitation terminate->purify analyze Analyze Polymer (GPC, NMR) purify->analyze end End analyze->end

Caption: A typical experimental workflow for ATRP.

References

Application Notes and Protocols: Isopropyl 2-bromo-2-methylpropanoate in the Synthesis of Elafibranor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the use of Isopropyl 2-bromo-2-methylpropanoate (B8525525) as a key intermediate in the synthesis of Elafibranor (B1671153), a dual peroxisome proliferator-activated receptor (PPAR) α/δ agonist. Elafibranor is under investigation for the treatment of various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] This document outlines a modern and efficient one-pot synthesis method for Elafibranor, offering advantages over traditional multi-step approaches. Detailed experimental protocols, quantitative data, and diagrams of the signaling pathway and experimental workflow are provided to guide researchers in the synthesis and understanding of this important pharmaceutical compound.

Introduction

Elafibranor is a potent dual agonist of PPARα and PPARδ, nuclear receptors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.[2][3] Its mechanism of action involves the activation of these receptors, leading to a reduction in liver fat accumulation, improved insulin (B600854) sensitivity, and anti-inflammatory effects.[2][3] Isopropyl 2-bromo-2-methylpropanoate is a critical building block in the synthesis of Elafibranor, utilized in an alkylation reaction to form a key ether linkage in the final molecule.[1]

Traditional synthetic routes for Elafibranor have involved multiple steps, often with challenging purification processes. However, recent advancements have led to the development of a more streamlined and efficient one-pot synthesis, which reduces reaction time, minimizes side products, and improves overall yield.[4] This one-pot approach represents a significant improvement for the industrial-scale production of Elafibranor.

Data Presentation

The following table summarizes a comparison between the traditional multi-step synthesis and the improved one-pot synthesis of Elafibranor, highlighting the advantages of the latter.

ParameterTraditional Multi-Step SynthesisImproved One-Pot SynthesisReference
Overall Yield LowerHigher (e.g., 61%)[4]
Purity Requires extensive purificationHigh (e.g., 99.4% by HPLC)[4]
Reaction Time Longer (multiple steps)Shorter (single operation)[4]
Number of Steps MultipleOne-pot[4]
Key Reagents 4-hydroxy-3,5-dimethylbenzaldehyde, 4'-(methylthio)acetophenone (B108920), this compound (or its acid form)4-hydroxy-3,5-dimethylbenzaldehyde, 4'-(methylthio)acetophenone, 2-bromo-2-methylpropanoic acid[4][5]
Side Products Formation of 2-methylacrylic acid from decomposition of the alkylating agentMinimized side reactions[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Elafibranor

This protocol describes an efficient one-pot synthesis of Elafibranor adapted from patent literature.[4]

Materials:

  • 4-hydroxy-3,5-dimethylbenzaldehyde

  • 4'-(methylthio)acetophenone

  • 2-bromo-2-methylpropanoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrahydrofuran (THF)

  • n-Propanol

  • 1M Hydrochloric acid (HCl)

  • Toluene

  • Anhydrous sodium sulfate

  • Reaction vessel with reflux condenser and stirring mechanism

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxy-3,5-dimethylbenzaldehyde and 4'-(methylthio)acetophenone in a mixture of THF and n-propanol.

  • Base Addition: Add a solution of sodium hydroxide to the reaction mixture while stirring.

  • Alkylation: Prepare a solution of 2-bromo-2-methylpropanoic acid in THF. Slowly add this solution to the reaction mixture at a controlled temperature (e.g., 50-60 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture and add water. Acidify the aqueous layer to a pH of approximately 2.0 with 1M HCl to precipitate the crude Elafibranor.

  • Extraction: Extract the product with a suitable organic solvent, such as toluene.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Crystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain pure Elafibranor.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC. The isolated yield for this one-pot process has been reported to be 61% with a purity of 99.4% by HPLC.[4]

Visualizations

Elafibranor Signaling Pathway

Elafibranor acts as a dual agonist for PPARα and PPARδ. Upon activation, these nuclear receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the regulation of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation.

Elafibranor_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Elafibranor Elafibranor PPARa_d PPARα / PPARδ Elafibranor->PPARa_d Activation PPAR_RXR_complex PPAR-RXR Heterodimer PPARa_d->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, FGF21) PPRE->Target_Genes Regulates Expression mRNA mRNA Target_Genes->mRNA Transcription Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis mRNA->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity mRNA->Glucose_Homeostasis Inflammation ↓ Inflammatory Cytokines mRNA->Inflammation

Caption: Elafibranor activates PPARα/δ leading to regulation of target genes.

Experimental Workflow for Elafibranor Synthesis

The following diagram illustrates the key steps in the one-pot synthesis of Elafibranor.

Elafibranor_Synthesis_Workflow Start Start Materials: - 4-hydroxy-3,5-dimethylbenzaldehyde - 4'-(methylthio)acetophenone - 2-bromo-2-methylpropanoic acid - Solvents (THF, n-Propanol) - Base (NaOH) Reaction One-Pot Reaction: - Dissolution - Base Addition - Alkylation at 50-60°C Start->Reaction Workup Aqueous Work-up: - Cooling - Water Addition - Acidification (HCl) Reaction->Workup Extraction Extraction: - Toluene Workup->Extraction Purification Purification: - Washing (Water, Brine) - Drying (Na2SO4) - Concentration Extraction->Purification Crystallization Crystallization: - Toluene/Heptane Purification->Crystallization Final_Product Final Product: Elafibranor Crystallization->Final_Product

Caption: Workflow for the one-pot synthesis of Elafibranor.

References

Application Notes and Protocols for Kinetic Studies of Atom Transfer Radical Polymerization (ATRP) Initiated by Isopropyl 2-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting kinetic studies of Atom Transfer Radical Polymerization (ATRP) using Isopropyl 2-bromo-2-methylpropanoate (B8525525) as the initiator. This document outlines the fundamental principles, experimental methodologies, and data analysis techniques essential for understanding and optimizing ATRP reactions for the synthesis of well-defined polymers.

Introduction to ATRP Kinetics

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The control over the polymerization is achieved through a dynamic equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst.

The kinetics of ATRP are crucial for understanding the reaction mechanism and for controlling the final polymer properties. A typical ATRP system consists of a monomer, an initiator with a transferable halogen atom (in this case, Isopropyl 2-bromo-2-methylpropanoate), a transition metal complex (e.g., Cu(I)Br complexed with a ligand), and a deactivator (the corresponding Cu(II) complex).

The rate of polymerization in ATRP is dependent on the concentrations of the monomer, initiator, and the ratio of the activator (Cu(I)) to the deactivator (Cu(II)) species. A key characteristic of a well-controlled ATRP is a linear relationship between ln([M]₀/[M]) and time, which indicates a constant concentration of propagating radicals.

Key Components and Their Roles

  • Initiator (this compound): This molecule determines the number of growing polymer chains. Its structure influences the rate of initiation, which should ideally be as fast or faster than the rate of propagation for simultaneous growth of all polymer chains.

  • Monomer: The choice of monomer (e.g., styrene (B11656), methyl methacrylate) will significantly affect the polymerization kinetics.

  • Catalyst System (e.g., CuBr/Ligand): The transition metal complex (e.g., CuBr) and a complexing ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA) form the catalyst. The ligand solubilizes the transition metal salt and tunes its redox potential, thereby influencing the ATRP equilibrium constant.

  • Solvent: The choice of solvent can affect the solubility of the catalyst and the polymer, as well as the reaction kinetics.

Quantitative Data Summary

Table 1: Effect of Initiator Concentration on Apparent Rate Constant (k_app) for the ATRP of Methyl Acrylate (MA)

Initiator Concentration ([I]₀, M)Apparent Rate Constant (k_app, s⁻¹)
0.0141.2 x 10⁻⁴
0.0282.1 x 10⁻⁴
0.0563.5 x 10⁻⁴
0.0834.8 x 10⁻⁴

Reaction Conditions: Bulk polymerization of MA at 90°C, [CuBr]₀ = 0.028 M, [dNbpy]₀ = 0.056 M. Data is representative for a typical ATRP of an acrylate.

Table 2: Evolution of Molecular Weight (M_n) and Polydispersity (Đ) with Monomer Conversion for the ATRP of Styrene

Time (h)Conversion (%)M_n (theoretical)M_n (experimental)Đ (M_w/M_n)
125270028001.15
248520054001.12
365700072001.10
482890091001.09
5919800100001.08

Reaction Conditions: Bulk polymerization of styrene at 110°C, [Styrene]₀/[EBiB]₀/[CuBr]₀/[PMDETA]₀ = 100/1/1/2. This data illustrates the controlled nature of the polymerization.

Experimental Protocols

Materials and Reagents
  • Monomer (e.g., Styrene or Methyl Methacrylate): Purified by passing through a column of basic alumina (B75360) to remove the inhibitor.

  • Initiator (this compound): Used as received or purified by distillation.

  • Catalyst (Copper(I) Bromide - CuBr): Purified by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and drying under vacuum.

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA): Used as received or distilled under reduced pressure.

  • Solvent (e.g., Anisole or Toluene): Anhydrous, deoxygenated.

  • Internal Standard (for GC analysis, e.g., Dodecane): Used as received.

  • Inhibitor Remover Columns

  • Syringes and Needles

  • Schlenk Flasks and Glassware: Dried in an oven overnight and cooled under vacuum.

Protocol for a Typical Kinetic ATRP Experiment
  • Preparation of the Reaction Mixture:

    • In a dried Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

    • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

    • In a separate, sealed vial, prepare a stock solution of the monomer (e.g., 10 mL), solvent (if any), and an internal standard (for monitoring conversion by GC). Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.

    • Using a deoxygenated syringe, add the ligand (e.g., PMDETA, 0.2 mmol) to the Schlenk flask containing CuBr.

    • Transfer the deoxygenated monomer solution to the Schlenk flask via a cannula or a deoxygenated syringe. Stir the mixture until the catalyst complex forms (indicated by a color change).

  • Initiation of Polymerization:

    • Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 90-110 °C).

    • Allow the reaction mixture to equilibrate at the set temperature for 10-15 minutes.

    • Using a deoxygenated syringe, add the initiator, this compound (e.g., 0.1 mmol), to the reaction mixture. This marks the start of the polymerization (t=0).

  • Monitoring the Reaction:

    • At predetermined time intervals (e.g., every 30 or 60 minutes), withdraw an aliquot (approx. 0.1-0.2 mL) from the reaction mixture using a deoxygenated syringe.

    • Immediately quench the polymerization in the aliquot by exposing it to air and/or diluting it with a solvent like THF.

    • Analyze the monomer conversion in the aliquot using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the number-average molecular weight (M_n) and the polydispersity index (Đ) of the polymer in the aliquot using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Termination of the Polymerization:

    • After the desired reaction time or monomer conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF).

  • Purification of the Polymer:

    • Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Visualizations

ATRP Equilibrium Pathway

ATRP_Equilibrium dormant P_n-X + Cu(I)/L active P_n• + X-Cu(II)/L dormant->active k_act active->dormant k_deact propagation P_n+m• active->propagation k_p (+mM)

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow for ATRP Kinetic Study

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Kinetic Analysis cluster_workup Workup reagents 1. Prepare and Purify Reagents glassware 2. Dry and Assemble Glassware reagents->glassware deoxygenate 3. Deoxygenate System and Reagents glassware->deoxygenate mix 4. Mix Monomer, Catalyst, and Ligand deoxygenate->mix equilibrate 5. Equilibrate to Reaction Temperature mix->equilibrate initiate 6. Add Initiator (t=0) equilibrate->initiate sampling 7. Take Aliquots at Time Intervals initiate->sampling quench 8. Quench Polymerization in Aliquots sampling->quench analyze 9. Analyze Conversion (GC/NMR) and MW (GPC/SEC) quench->analyze terminate 10. Terminate Bulk Reaction analyze->terminate purify 11. Purify Polymer terminate->purify characterize 12. Final Characterization purify->characterize

Caption: A step-by-step workflow for conducting a kinetic study of ATRP.

Purifying Polymers Synthesized with Isopropyl 2-bromo-2-methylpropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of polymers synthesized via Atom Transfer Radical Polymerization (ATRP) using Isopropyl 2-bromo-2-methylpropanoate (B8525525) as an initiator. The primary goal of purification is the removal of the copper catalyst, unreacted monomer, and initiator residues from the final polymer product. The choice of purification technique is critical and depends on the polymer's properties, the nature of the impurities, and the desired final purity.

Introduction to Purification Techniques

Polymers synthesized by ATRP require purification to remove residual copper catalyst, which can be toxic and interfere with the polymer's properties and downstream applications. Additionally, unreacted monomers and the initiator, Isopropyl 2-bromo-2-methylpropanoate, must be removed to obtain a pure polymer. The most common purification techniques are precipitation, dialysis, and column chromatography. Each method offers distinct advantages and is suited for different types of polymers and purification scales.

Comparative Overview of Purification Techniques

The selection of an appropriate purification method is crucial for obtaining a high-purity polymer with the desired molecular characteristics. The following table summarizes the key quantitative parameters for the three primary purification techniques.

ParameterPrecipitationDialysisColumn Chromatography
Purity Achieved Good to HighHigh to Very HighVery High
Typical Polymer Yield > 90%> 95%80-95%
Residual Monomer LowVery Low (<1%)[1]Very Low
Residual Copper Catalyst Moderate to LowLowVery Low (< 50 ppm)
Effect on Polydispersity Index (PDI) MinimalMinimal[1]Can narrow the PDI
Scale Lab to IndustrialLab to PilotLab (Analytical and Preparative)
Time Requirement FastSlow (can take days)Moderate
Solvent Consumption HighModerate to HighHigh

Experimental Protocols

Detailed methodologies for each purification technique are provided below.

Purification by Precipitation

Precipitation is a widely used, simple, and scalable method for purifying polymers. It involves dissolving the crude polymer in a good solvent and then adding this solution to a large volume of a non-solvent, causing the polymer to precipitate out while impurities remain in the solution.

Protocol:

  • Dissolution: Dissolve the crude polymer mixture in a minimal amount of a suitable solvent in which the polymer is highly soluble (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM)).

  • Precipitation: Slowly add the polymer solution dropwise into a stirred, large excess (typically 10-fold volume) of a non-solvent (e.g., cold methanol, hexane, or diethyl ether).[2] The choice of non-solvent is critical; the polymer should be insoluble in it, while the impurities (catalyst, monomer) should be soluble.

  • Isolation: The precipitated polymer can be collected by filtration or centrifugation.

  • Washing: Wash the collected polymer with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

  • Repetition: For higher purity, the dissolution and precipitation steps can be repeated 2-3 times.[2]

Workflow for Precipitation Purification

Precipitation_Workflow cluster_workflow Precipitation Purification Workflow start Crude Polymer (in reaction solvent) dissolve Dissolve in Good Solvent start->dissolve precipitate Add to Non-solvent dissolve->precipitate isolate Isolate Polymer (Filtration/Centrifugation) precipitate->isolate wash Wash with Non-solvent isolate->wash dry Dry under Vacuum wash->dry end Purified Polymer dry->end

Caption: Workflow for polymer purification by precipitation.

Purification by Dialysis

Dialysis is a gentle and effective method for removing small molecules like salts, unreacted monomers, and initiator from high molecular weight polymers. It utilizes a semi-permeable membrane that allows small molecules to pass through while retaining the larger polymer chains.

Protocol:

  • Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the polymer to be purified (e.g., 1-3.5 kDa MWCO).

  • Sample Preparation: Dissolve the crude polymer in a suitable solvent.

  • Dialysis Setup:

    • Transfer the polymer solution into a dialysis bag or cassette.

    • Place the sealed dialysis bag/cassette in a large container filled with the dialysis solvent (the same solvent used to dissolve the polymer).

    • The volume of the external solvent should be at least 100 times the volume of the polymer solution.

  • Dialysis Process:

    • Stir the external solvent continuously to maintain a high concentration gradient.

    • Change the external solvent periodically (e.g., every 4-6 hours for the first day, then less frequently) to ensure efficient removal of impurities. The removal of up to 99% of unreacted monomer can be achieved.[1]

  • Recovery: Once the purification is complete (typically after 2-3 days), recover the polymer solution from the dialysis bag/cassette.

  • Drying: Remove the solvent from the purified polymer solution, for example, by rotary evaporation or lyophilization.

Workflow for Dialysis Purification

Dialysis_Workflow cluster_workflow Dialysis Purification Workflow start Crude Polymer Solution load Load into Dialysis Membrane start->load dialyze Dialyze against Solvent load->dialyze change_solvent Periodically Change External Solvent dialyze->change_solvent recover Recover Polymer Solution dialyze->recover change_solvent->dialyze dry Remove Solvent recover->dry end Purified Polymer dry->end

Caption: Workflow for polymer purification by dialysis.

Purification by Column Chromatography

Column chromatography is a high-resolution technique that is particularly effective for removing the copper catalyst from the polymer. The crude polymer solution is passed through a column packed with a stationary phase (e.g., neutral or basic alumina, or silica (B1680970) gel) that adsorbs the copper complex.

Protocol:

  • Column Preparation:

    • Pack a chromatography column with a suitable stationary phase, such as neutral or basic alumina. The choice of stationary phase depends on the polymer's polarity.

    • Equilibrate the column with the solvent that will be used to elute the polymer.

  • Sample Loading: Dissolve the crude polymer in a minimal amount of the eluting solvent (e.g., THF) and load it onto the top of the column.

  • Elution:

    • Pass the polymer solution through the column. The copper catalyst will be adsorbed by the stationary phase, appearing as a colored band at the top of the column, while the polymer elutes.[3]

    • Use additional solvent to ensure all the polymer is eluted from the column.

  • Collection: Collect the fractions containing the purified polymer. The absence of color in the eluate typically indicates the removal of the copper catalyst.

  • Solvent Removal: Remove the solvent from the collected fractions to obtain the purified polymer.

  • Optional Second Step: For removal of residual monomer, the polymer obtained after column chromatography can be further purified by precipitation.

Workflow for Column Chromatography Purification

Column_Chromatography_Workflow cluster_workflow Column Chromatography Purification Workflow start Crude Polymer Solution load Load onto Alumina/Silica Column start->load elute Elute with Solvent load->elute collect Collect Polymer Fractions elute->collect remove_solvent Remove Solvent collect->remove_solvent end Purified Polymer remove_solvent->end

Caption: Workflow for polymer purification by column chromatography.

Characterization of Purified Polymers

After purification, it is essential to characterize the polymer to confirm its purity and integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the absence of monomer and initiator signals, indicating high purity.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A narrow PDI is indicative of a well-controlled polymerization. The GPC trace of the purified polymer should be compared to that of the crude polymer to ensure that the purification process did not degrade the polymer.[1]

  • Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): Can be used to quantify the residual copper concentration in the final polymer product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low polymer yield after precipitation - Polymer is partially soluble in the non-solvent.- Insufficient volume of non-solvent.- Test different non-solvents.- Increase the volume of the non-solvent (e.g., 20-fold excess).
Polymer does not precipitate The polymer is soluble in the chosen non-solvent.Select a different non-solvent in which the polymer is completely insoluble.
Colored polymer after column chromatography - Column is overloaded.- Inappropriate stationary phase or eluent.- Use a larger column or less polymer.- Switch to a more polar stationary phase (e.g., basic alumina) or a less polar eluent.
Broad PDI after purification Polymer degradation during purification (e.g., harsh solvents or temperatures).Use milder purification conditions. For dialysis, ensure the solvent is of high purity.

By following these detailed protocols and considering the comparative data, researchers can select and implement the most suitable purification strategy for their specific polymer and application needs, ensuring the high quality and reliability of their materials for research, development, and pharmaceutical applications.

References

Troubleshooting & Optimization

Low initiator efficiency with Isopropyl 2-bromo-2-methylpropanoate in ATRP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding low initiator efficiency when using Isopropyl 2-bromo-2-methylpropanoate (B8525525) in Atom Transfer Radical Polymerization (ATRP).

Q1: What is initiator efficiency and why might it be low when using Isopropyl 2-bromo-2-methylpropanoate?

Answer:

Initiator efficiency (f) in ATRP is the ratio of the number of polymer chains that are successfully initiated to the total number of initiator molecules added to the reaction.[1] An efficiency of 1.0 (or 100%) means every initiator molecule has started a polymer chain. Low efficiency results in polymers with a higher molecular weight than theoretically predicted and can lead to a broader molecular weight distribution.

You can calculate initiator efficiency by comparing the theoretical number-average molecular weight (Mn,theo) with the experimentally determined molecular weight (Mn,exp), typically measured by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[2]

Formula for Theoretical Molecular Weight (Mn,theo): M(n,theo) = (([M]₀ / [I]₀) * conversion * MW(monomer)) + MW(initiator) Where:

  • [M]₀ = Initial monomer concentration

  • [I]₀ = Initial initiator concentration

  • MW(monomer) = Molecular weight of the monomer

  • MW(initiator) = Molecular weight of the initiator

Formula for Initiator Efficiency (f): f = M(n,theo) / M(n,exp)

This compound is a tertiary alkyl halide, which is structurally designed to be a highly active and efficient initiator for ATRP.[3][4] Therefore, observing low efficiency is unusual and typically points to underlying issues with reagents or experimental conditions rather than the initiator's inherent reactivity.[5]

Q2: What are the common causes of low initiator efficiency and how can I troubleshoot them?

Answer:

Low initiator efficiency is a common problem that can often be traced back to a few key areas. The following troubleshooting guide will help you identify and solve the issue.

The diagram below outlines a logical workflow for diagnosing the root cause of low initiator efficiency in your ATRP experiment.

TroubleshootingWorkflow cluster_start cluster_initiator 1. Initiator Integrity cluster_catalyst 2. Catalyst System Activity cluster_conditions 3. Reaction Conditions cluster_end start Start: Low Initiator Efficiency Observed (M(n,exp) >> M(n,theo)) check_purity Check Initiator Purity (NMR, GC) start->check_purity is_pure Is it >99% pure? check_purity->is_pure purify Action: Purify Initiator (See Protocol 1) is_pure->purify No check_catalyst Check Catalyst/Ligand - Cu(I) oxidized? - Ligand pure? is_pure->check_catalyst Yes purify->check_catalyst After purification is_catalyst_ok Are reagents fresh/pure? check_catalyst->is_catalyst_ok replace_catalyst Action: Use fresh, pure Cu(I)X and purified ligand. is_catalyst_ok->replace_catalyst No check_oxygen Check for Oxygen - Degassing technique sufficient? is_catalyst_ok->check_oxygen Yes replace_catalyst->check_oxygen After replacement is_deoxygenated System fully deoxygenated? check_oxygen->is_deoxygenated improve_degassing Action: Improve degassing (e.g., more freeze-pump-thaw cycles). is_deoxygenated->improve_degassing No end_node Problem Solved: Efficient Initiation is_deoxygenated->end_node Yes improve_degassing->end_node Re-run experiment

Caption: Troubleshooting workflow for low ATRP initiator efficiency.

  • Initiator Purity:

    • Problem: The most common cause is initiator impurity. This compound is synthesized by esterifying 2-bromoisobutyric acid with isopropanol.[6][7] Residual acidic impurities can protonate the ligand, interfering with the formation of the active copper-ligand complex.

    • Solution: Check the purity of your initiator using ¹H NMR or GC. If impurities are detected, purify the initiator by washing with a dilute sodium bicarbonate solution, followed by drying and distillation under reduced pressure. (See Protocol 1 ).

  • Catalyst System (Copper and Ligand):

    • Problem: The Cu(I) catalyst is sensitive to oxidation. If your Cu(I) halide (e.g., CuBr) has a green or blue tint, it has likely oxidized to Cu(II), reducing the concentration of the activator complex. Similarly, the ligand (e.g., PMDETA, Me₆TREN) must be pure.

    • Solution: Use freshly purchased, high-purity Cu(I)Br (white/light grey powder) or purify it by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and diethyl ether, and drying under vacuum. Ensure your ligand is pure and stored under an inert atmosphere.

  • Oxygen Contamination:

    • Problem: ATRP is highly sensitive to oxygen. Oxygen reacts with the Cu(I) activator, converting it to Cu(II) and terminating radical chains. This reduces the rate of initiation and polymerization.

    • Solution: Ensure your reaction setup is rigorously deoxygenated. Use multiple freeze-pump-thaw cycles (at least three) for the monomer and solvent. Assemble your reactor under a positive pressure of an inert gas like argon or nitrogen.

  • Slow Initiation vs. Propagation:

    • Problem: For a well-controlled polymerization, the rate of initiation (kact) should be comparable to or faster than the rate of propagation (kp).[5][8] While this compound is a very active initiator, an inefficient catalyst or suboptimal temperature can slow initiation down, causing the first few monomer units to be consumed by a small number of chains.

    • Solution: Ensure you are using a suitable catalyst system for your monomer and conditions. For highly reactive initiators like this one, a less active catalyst may be needed to control the polymerization, but it must still be active enough to ensure rapid initiation.[3]

To put the reactivity of your initiator in context, the following table compares the activation rate constants (kact) for different classes of alkyl halide initiators in Cu-mediated ATRP. Note that tertiary halides, like this compound, are among the most active.

Initiator TypeExample InitiatorRelative kact Ratio
Primary α-bromoesterMethyl 2-bromopropionate (MBrP)~1
Secondary α-bromoesterEthyl 2-bromopropionate (EBrP)~10
Tertiary α-bromoester Ethyl 2-bromoisobutyrate (EBiB) ~80
Benzylic Halide1-Phenylethyl bromide (1-PEBr)~4
α-Cyano Halide2-Bromopropionitrile (BPN)~600
Table 1: Comparison of relative activation rate constants (kact) for various ATRP initiators. Data is conceptually adapted from studies on initiator structures.[3]

Q3: How do I properly purify commercial this compound?

Answer:

Purifying the initiator is a critical step to remove acidic impurities and water, which can hinder the polymerization.

Materials:

  • This compound (commercial grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, distillation apparatus

Procedure:

  • Washing:

    • In a separatory funnel, dissolve the initiator in an equal volume of a nonpolar solvent like diethyl ether or dichloromethane.

    • Wash the organic solution twice with a saturated NaHCO₃ solution to neutralize and remove acidic impurities like 2-bromoisobutyric acid.

    • Wash the organic solution twice with deionized water to remove any remaining bicarbonate and salts.

    • Wash once with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the solution. Swirl the flask and let it sit for 15-20 minutes until the liquid is clear.

  • Solvent Removal:

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Distillation:

    • Transfer the crude, dried initiator to a round-bottom flask suitable for vacuum distillation.

    • Distill the liquid under reduced pressure. The boiling point is approximately 168-170 °C at atmospheric pressure, so the temperature will be significantly lower under vacuum.[6]

    • Collect the pure fraction that distills at a constant temperature.

  • Storage:

    • Store the purified initiator in a sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate at 2-8°C to prevent degradation.[9]

Q4: Can you provide a standard experimental protocol for a controlled ATRP of methyl methacrylate (B99206) (MMA) using this initiator?

Answer:

Certainly. This protocol outlines a standard procedure for the ATRP of methyl methacrylate (MMA), a common monomer, to target a polymer with a degree of polymerization (DP) of 100.

Target: Poly(methyl methacrylate) with Mn ≈ 10,000 g/mol and low dispersity (Đ < 1.2).

Reagents & Molar Ratios:

  • Monomer: Methyl Methacrylate (MMA), passed through basic alumina (B75360) to remove inhibitor.

  • Initiator: this compound (purified, see Protocol 1).

  • Catalyst: Copper(I) bromide (CuBr).

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

  • Solvent: Anisole (B1667542) or Toluene (anhydrous).

  • Ratio: [MMA]₀:[Initiator]₀:[CuBr]₀:[PMDETA]₀ = 100:1:1:1

Materials & Equipment:

  • Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Syringes (gas-tight)

  • Schlenk line or glovebox for inert atmosphere operations

  • Thermostatically controlled oil bath

Procedure:

  • Setup:

    • Place CuBr (14.3 mg, 0.1 mmol) into a Schlenk flask.

    • Seal the flask with a rubber septum, and cycle between vacuum and argon/nitrogen three times to ensure an inert atmosphere.

  • Reagent Preparation (in a separate flask or glovebox):

    • Prepare a stock solution by mixing MMA (1.0 g, 10 mmol), this compound (20.9 mg, 0.1 mmol), PMDETA (17.3 mg, 21 µL, 0.1 mmol), and anisole (1.0 mL).

    • Deoxygenate this mixture by bubbling with argon for 20-30 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Initiation:

    • Using a deoxygenated syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst under a positive flow of inert gas.

    • Place the flask in the preheated oil bath set to the desired temperature (e.g., 60-90°C for MMA).

  • Polymerization:

    • Stir the reaction mixture. The solution should turn colored (typically green/blue) as the catalyst complex forms and the polymerization begins.

    • Periodically take samples using a deoxygenated syringe to monitor conversion (via ¹H NMR or GC) and molecular weight evolution (via SEC/GPC).

  • Termination:

    • Once the desired conversion is reached, stop the reaction by cooling the flask to room temperature and exposing the mixture to air. The color should change, indicating oxidation of the copper catalyst.

    • Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran, THF).

  • Purification:

    • Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

    • Collect the purified polymer by filtration and dry it under vacuum until a constant weight is achieved.

The following table, adapted from data on a related Cu(0)-mediated RDRP system, illustrates how different initiators can yield varying efficiencies and dispersities under similar conditions.

InitiatorConversion (%)Mn,theo ( g/mol )Mn,exp ( g/mol )Đ (Mw/Mn)Initiator Efficiency (f)
Initiator A (Less Active)95485095001.290.51
Initiator B (More Active)92470059001.150.80
Table 2: Illustrative data showing the effect of initiator activity on efficiency (f) and dispersity (Đ) in a controlled radical polymerization.[2]

References

Technical Support Center: Achieving Low Polydispersity in Polymerizations with Isopropyl 2-bromoisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in controlling and reducing polydispersity in polymerizations initiated with Isopropyl 2-bromoisobutyrate (iBiB). This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to help you achieve polymers with well-defined, narrow molecular weight distributions.

Troubleshooting Guide

This section addresses common problems encountered during polymerizations using iBiB that can lead to high polydispersity (Đ), also known as the polydispersity index (PDI).

Question: Why is my polydispersity high (Đ > 1.5) when using Isopropyl 2-bromoisobutyrate as an initiator in ATRP?

Answer: High polydispersity in Atom Transfer Radical Polymerization (ATRP) using iBiB can stem from several factors that disrupt the delicate equilibrium between the active (radical) and dormant species. Here are the most common causes and their solutions:

  • Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, leading to a broad molecular weight distribution.[1] iBiB is generally a fast-initiating species, but its efficiency can be hampered by impurities or improper reaction setup.

    • Solution: Ensure all reagents, including the monomer and solvent, are thoroughly purified to remove inhibitors. The initiator itself should be pure. Consider using a more active catalyst system if slow initiation is suspected.

  • Excessive Termination Reactions: Irreversible termination reactions, where two growing radical chains combine or disproportionate, lead to "dead" polymers and broaden the polydispersity.[2] This is often caused by a radical concentration that is too high.

    • Solution: The concentration of the deactivating species (e.g., Cu(II) complex in a copper-catalyzed ATRP) is crucial for minimizing termination.[2][3] Ensure the appropriate ratio of activator to deactivator is used. In some cases, adding a small amount of the deactivator at the beginning of the polymerization can help establish the equilibrium faster and suppress termination.[4]

  • Catalyst Inefficiency or Deactivation: The catalyst complex may not be forming correctly or could be deactivating during the reaction. Oxidation of a Cu(I) catalyst, for instance, can reduce its concentration and slow down the deactivation process, leading to a higher concentration of radicals and, consequently, more termination.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. The choice of ligand is also critical as it stabilizes the catalyst. Ensure the ligand is pure and used in the correct stoichiometric ratio to the metal.

  • Impurities: Oxygen is a potent inhibitor that can react with the catalyst and radicals, leading to loss of control. Other impurities in the monomer or solvent can also interfere with the polymerization.

    • Solution: Deoxygenate all reagents and the reaction vessel thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.[5] Use freshly purified monomers and solvents.

Frequently Asked Questions (FAQs)

Q1: What is Isopropyl 2-bromoisobutyrate (iBiB) and why is it used in controlled polymerizations?

Isopropyl 2-bromoisobutyrate is a widely used initiator for controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP).[1][5] It is favored because the carbon-bromine bond can be homolytically cleaved in the presence of a suitable catalyst to form a stable tertiary radical, which then initiates the polymerization. Its structure closely resembles the dormant polymer chain end of methacrylates, ensuring efficient and rapid initiation, which is a key requirement for achieving low polydispersity.[1]

Q2: What is a "good" polydispersity (Đ) value when using iBiB?

A "good" Đ value is application-dependent. However, in the context of controlled polymerization, a value close to 1.0 indicates a very narrow molecular weight distribution. Typically, ATRP reactions are considered well-controlled if the Đ is below 1.3.[6] With optimized conditions, it is often possible to achieve Đ values between 1.1 and 1.4.[6][7]

Q3: How does the initiator-to-monomer ratio affect polydispersity?

The initiator-to-monomer ratio primarily determines the target molecular weight of the polymer. While it doesn't directly control the polydispersity in the same way as the catalyst system, an inappropriate ratio can contribute to issues. A very low initiator concentration can make the system more sensitive to impurities and termination events, potentially broadening the polydispersity.

Q4: Can I reuse the catalyst from a polymerization initiated with iBiB?

While catalyst recycling is an area of active research, it is generally not recommended for achieving the lowest possible polydispersity without careful purification and reactivation steps. The catalyst state (e.g., the ratio of Cu(I) to Cu(II)) changes during the polymerization, and the catalyst can become contaminated with byproducts. For reproducible results and low polydispersity, using a fresh, well-defined catalyst system for each polymerization is advisable.

Q5: Are there alternatives to iBiB for controlling polydispersity?

Yes, other alkyl halide initiators are also effective. Ethyl 2-bromoisobutyrate (EBiB) is a very common alternative with similar reactivity.[5] The choice of initiator should be matched with the monomer being polymerized to ensure that the initiation is at least as fast as propagation.[1] For instance, for styrene (B11656) polymerization, 1-phenylethyl bromide might be a suitable choice.[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) with Low Polydispersity via ATRP

This protocol describes a typical ATRP of methyl methacrylate (B99206) (MMA) using iBiB as the initiator to yield a polymer with a target degree of polymerization (DP) of 100 and low polydispersity.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Isopropyl 2-bromoisobutyrate (iBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar.

  • Reaction Mixture Preparation: In a separate flask, prepare a solution of MMA (1.0 g, 10 mmol), iBiB (19.5 mg, 0.1 mmol), PMDETA (17.3 mg, 0.1 mmol), and anisole (1 mL).

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Using a degassed syringe, transfer the deoxygenated reaction mixture to the Schlenk flask containing the CuBr catalyst.

  • Polymerization: Immerse the flask in a preheated oil bath at 60°C and stir.

  • Monitoring: Samples can be taken periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC/SEC).

  • Termination: After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Purification: Precipitate the polymer by adding the THF solution to a large excess of a non-solvent such as cold methanol (B129727) or hexane. Filter and dry the resulting polymer under vacuum.

Data Presentation

The following tables summarize how key reaction parameters can influence the polydispersity of polymers synthesized using iBiB or similar initiators in a typical ATRP system.

Table 1: Effect of Catalyst/Ligand System on Polydispersity

InitiatorMonomerCatalyst/LigandTemperature (°C)Polydispersity (Đ)
iBiBMMACuBr/PMDETA601.1 - 1.3
iBiBStyreneCuBr/PMDETA1101.2 - 1.4
EBiBMMACuBr/bpy901.15 - 1.35
EBiBn-BuANiBr₂(PPh₃)₂85< 1.2

Data compiled from various sources, specific outcomes depend on precise reaction conditions.[7]

Table 2: Influence of Solvent on ATRP of N-isopropylacrylamide (NIPAAm)

InitiatorSolventTemperature (°C)Polydispersity (Đ)
Methyl-2-bromopropionateIsopropanol20> 1.3
Methyl-2-bromopropionateIsopropanol/Water (5:1)0< 1.2

This table illustrates the significant impact of solvent choice and temperature on polymerization control.[8]

Visualizations

ATRP_Mechanism cluster_side_reactions Undesirable Side Reactions Dormant_Species P-Br (Dormant) Active_Species P• (Active) Dormant_Species->Active_Species Active_Species->Dormant_Species Propagation P-M• Active_Species->Propagation k_p (+ Monomer) Termination Termination (Dead Polymer) Active_Species->Termination k_t Initiator iBiB Initiator->Dormant_Species Initiation Troubleshooting_Workflow Start High Polydispersity (Đ > 1.5) Observed Check_Purity Are reagents and system pure? Start->Check_Purity Check_Initiation Is initiation slow? Check_Termination Is there excessive termination? Check_Initiation->Check_Termination No Solution_Initiation Purify reagents, ensure fast initiator. Check_Initiation->Solution_Initiation Yes Solution_Termination Adjust [Cu(I)]/[Cu(II)] ratio, add deactivator initially. Check_Termination->Solution_Termination Yes End Low Polydispersity Achieved Check_Termination->End No Check_Catalyst Is the catalyst active and stable? Check_Catalyst->Check_Initiation Yes Solution_Catalyst Use inert atmosphere, check ligand purity and ratio. Check_Catalyst->Solution_Catalyst No Check_Purity->Check_Catalyst Yes Solution_Purity Deoxygenate system (freeze-pump-thaw), use pure monomer/solvent. Check_Purity->Solution_Purity No Solution_Initiation->End Solution_Termination->End Solution_Catalyst->End Solution_Purity->End

References

Technical Support Center: Isopropyl 2-bromo-2-methylpropanoate in Polymerization with Functional Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the polymerization of functional monomers using Isopropyl 2-bromo-2-methylpropanoate (B8525525) as an initiator in Atom Transfer Radical Polymerization (ATRP).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using Isopropyl 2-bromo-2-methylpropanoate with functional monomers in ATRP?

A1: The primary side reactions stem from the interaction of the functional groups on the monomer with the components of the ATRP catalytic system (copper complex). Key issues include:

  • Catalyst Poisoning: Acidic monomers can protonate the ligand or coordinate with the copper catalyst, reducing its activity.

  • Complex Formation: Amine-containing monomers can act as ligands, displacing the intended ligand and altering the catalyst activity and polymerization control.

  • Initiator/Chain End Instability: In protic media, often used for hydrophilic monomers, hydrolysis of the ester group in the initiator or the polymer chain end can occur. Elimination reactions of the terminal bromine atom are also a possibility, leading to a loss of chain-end functionality.

  • Monomer-Specific Reactions: Some functional groups can undergo side reactions under ATRP conditions, such as the oxidative coupling of terminal alkynes.

Q2: My polymerization with an acidic monomer (e.g., acrylic acid) is not proceeding or is uncontrolled. What is the likely cause and how can I fix it?

A2: The carboxylic acid group of the monomer is likely interfering with the copper catalyst. This "poisoning" of the catalyst can be addressed in several ways:

  • Protection of the functional group: The most common solution is to polymerize a protected version of the monomer, such as tert-butyl acrylate, followed by post-polymerization deprotection to reveal the carboxylic acid group.

  • Use of a less sensitive catalyst system: Some catalyst systems are more tolerant to acidic functionalities. However, this often requires careful optimization.

  • Neutralization: Polymerizing the salt of the acidic monomer (e.g., sodium acrylate) can mitigate the issue, though this may affect solubility and polymerization kinetics.[1]

Q3: I am observing poor control (high polydispersity, broad molecular weight distribution) in the polymerization of an amine-containing monomer like DMAEMA. What are the potential issues?

A3: The tertiary amine in 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) can act as a ligand for the copper catalyst, leading to the formation of various active species and loss of control. Furthermore, DMAEMA can act as an intrinsic reducing agent, affecting the Cu(I)/Cu(II) equilibrium.[2] To troubleshoot this:

  • Ligand Selection: Use a strongly coordinating ligand, such as tris(2-pyridylmethyl)amine (B178826) (TPMA), which is less likely to be displaced by the monomer.

  • Catalyst Concentration: Reducing the catalyst concentration (e.g., using ARGET ATRP) can minimize side reactions.

  • Temperature Control: Conducting the polymerization at a lower temperature can help to suppress side reactions.

Q4: Can I use this compound for the polymerization of hydroxyl-containing monomers like 2-hydroxyethyl methacrylate (HEMA)?

A4: Yes, but challenges can arise, particularly when running the polymerization in bulk. The polymerization of HEMA can be very fast and exothermic, leading to a loss of control.[3] Additionally, the hydroxyl group can interact with the catalyst. Key recommendations include:

  • Solvent Selection: Using a solvent system, such as a mixture of MEK and 1-propanol, can help to control the polymerization rate and improve solubility of the catalyst.[4]

  • Temperature: Lowering the reaction temperature (e.g., to 50 °C or even ambient temperature) is crucial for maintaining control.[4][5]

  • Mixed Halogen System: Employing a mixed halogen system (e.g., bromide initiator with a chloride-based catalyst) can sometimes improve control over the polymerization of methacrylates.[4]

Troubleshooting Guides

Problem 1: Polymerization Fails to Initiate or Proceeds Very Slowly
Possible Cause Troubleshooting Step Expected Outcome
Inhibitor in Monomer Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor.Polymerization should initiate as expected.
Oxygen in the System Ensure all reagents and the reaction vessel are thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen).Removal of oxygen, a radical scavenger, will allow the polymerization to proceed.
Catalyst Poisoning by Acidic Monomer Use a protected version of the monomer or neutralize the acidic monomer.The catalyst will remain active, enabling polymerization.
Impure Reagents Purify all solvents and reagents according to established protocols for ATRP.Removal of impurities that can interfere with the catalyst will improve polymerization efficiency.
Problem 2: Poor Control Over Molecular Weight and High Polydispersity (PDI > 1.5)
Possible Cause Troubleshooting Step Expected Outcome
Reaction is Too Fast Lower the reaction temperature. Use a less active catalyst system. Add a small amount of Cu(II) deactivator at the beginning of the reaction.Slower, more controlled polymerization leading to a narrower molecular weight distribution.
Slow Initiation Compared to Propagation Choose an initiator with a higher activation rate constant. For methacrylates, ensure the initiator forms a radical that is at least as stable as the propagating radical.Faster and more uniform initiation of polymer chains, resulting in lower polydispersity.
Side Reactions of Functional Monomer For amine-containing monomers, use a strongly coordinating ligand. For monomers prone to side reactions, consider protecting the functional group.Minimized interference from the monomer's functional group, leading to better control.
Phase Separation Choose a solvent system in which all components (monomer, polymer, and catalyst) are soluble throughout the polymerization.A homogeneous reaction environment promotes uniform chain growth.

Quantitative Data Summary

The efficiency and control of ATRP are highly dependent on the specific reaction conditions. The following table summarizes typical observations and provides a general guide.

Functional Monomer Class Potential Side Reaction Typical PDI Range (Controlled) Key Troubleshooting Strategy
Acidic (e.g., Acrylic Acid) Catalyst poisoning, ligand protonation1.1 - 1.4Protection of the carboxylic acid group
Amine-containing (e.g., DMAEMA) Ligand displacement, monomer as reducing agent1.2 - 1.5Use of strongly coordinating ligands (e.g., TPMA), lower temperature
Hydroxyl-containing (e.g., HEMA) Fast and exothermic reaction, catalyst interaction1.1 - 1.3Use of appropriate solvents, lower temperature
Alkyne-containing Oxidative coupling of terminal alkynes> 1.5 (uncontrolled)Protection of the alkyne group (e.g., with a silyl (B83357) group)

Experimental Protocols

Protocol 1: General Procedure for ATRP of a Functional Monomer (e.g., HEMA)

  • Reagent Purification:

    • HEMA: Pass through a column of basic alumina to remove inhibitor. Store at low temperature.

    • Solvents (e.g., MEK, 1-propanol): Dry and deoxygenate by standard procedures.

    • Copper(I) halide (e.g., CuBr): Purify by washing with glacial acetic acid, followed by ethanol, and dry under vacuum.

    • Ligand (e.g., PMDETA): Distill under reduced pressure.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add CuBr and the ligand under an inert atmosphere.

    • Add the deoxygenated solvent and the functional monomer via syringe.

    • Stir the mixture to allow the catalyst to dissolve.

    • Initiate the polymerization by adding this compound via syringe.

  • Polymerization:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 50 °C for HEMA).

    • Monitor the reaction by taking samples periodically for analysis (e.g., NMR for conversion, GPC for molecular weight and PDI).

  • Termination and Purification:

    • Terminate the polymerization by exposing the reaction mixture to air.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., hexane) and dry under vacuum.

Visualizations

Side_Reactions_Workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Troubleshooting Solutions No_Initiation No Initiation or Slow Polymerization Inhibitor Inhibitor in Monomer No_Initiation->Inhibitor is caused by Oxygen Oxygen Present No_Initiation->Oxygen is caused by Catalyst_Poisoning Catalyst Poisoning (e.g., Acidic Monomer) No_Initiation->Catalyst_Poisoning is caused by Poor_Control Poor Control (High PDI) Fast_Reaction Reaction Too Fast Poor_Control->Fast_Reaction is caused by Slow_Initiation Slow Initiation Poor_Control->Slow_Initiation is caused by Monomer_Interference Monomer Functional Group Interference Poor_Control->Monomer_Interference is caused by Purify_Monomer Purify Monomer Inhibitor->Purify_Monomer Deoxygenate Deoxygenate System Oxygen->Deoxygenate Protect_Group Use Protected Monomer Catalyst_Poisoning->Protect_Group Lower_Temp Lower Temperature Fast_Reaction->Lower_Temp Change_Initiator Change Initiator Slow_Initiation->Change_Initiator Strong_Ligand Use Stronger Ligand Monomer_Interference->Strong_Ligand Acidic_Monomer_Pathway cluster_direct Direct Polymerization cluster_protected Protected Monomer Strategy Acidic_Monomer Acidic Monomer (e.g., Acrylic Acid) Poisoned_Catalyst Poisoned Catalyst Acidic_Monomer->Poisoned_Catalyst interacts with Catalyst Cu(I)/Ligand Catalyst->Poisoned_Catalyst No_Polymer No or Uncontrolled Polymerization Poisoned_Catalyst->No_Polymer Protected_Monomer Protected Monomer (e.g., t-Butyl Acrylate) ATRP ATRP Protected_Monomer->ATRP Protected_Polymer Protected Polymer ATRP->Protected_Polymer Deprotection Deprotection Protected_Polymer->Deprotection Final_Polymer Well-defined Poly(acrylic acid) Deprotection->Final_Polymer Amine_Monomer_Equilibria cluster_ideal Ideal Equilibrium cluster_interference Interference by Amine Monomer Cu_I_L Cu(I) / Strong Ligand Cu_II_L Cu(II) / Strong Ligand Cu_I_L->Cu_II_L Activation Amine_Monomer Amine-containing Monomer Cu_I_L->Amine_Monomer displaced by Cu_I_M Cu(I) / Amine Monomer Cu_II_M Cu(II) / Amine Monomer Cu_I_M->Cu_II_M Activation Loss_of_Control Loss of Control Cu_I_M->Loss_of_Control Cu_II_M->Loss_of_Control Amine_Monomer->Cu_I_M forms complex

References

Technical Support Center: Isopropyl 2-bromo-2-methylpropanoate in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of isopropyl 2-bromo-2-methylpropanoate (B8525525) as an initiator in controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP).

Troubleshooting Guide

Researchers may encounter several issues during polymerization when using isopropyl 2-bromo-2-methylpropanoate. Impurities in the initiator are a common cause of such problems. This guide will help you diagnose and resolve these issues.

Table 1: Common Polymerization Problems and Solutions Related to Initiator Impurities
Observed Problem Potential Cause (Impurity) Mechanism of Interference Recommended Solution
Poor/No Initiation or Low Conversion Acidic Impurities (e.g., 2-bromoisobutyric acid)The acidic proton can react with and deactivate the amine-based ligands of the copper catalyst, thereby poisoning the catalyst system.Wash the initiator with a mild base (e.g., saturated sodium bicarbonate solution), followed by washing with deionized water. Dry the initiator over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filter. For high purity, distillation under reduced pressure is recommended.
Uncontrolled Polymerization (High Polydispersity, MWD > 1.5) Excess WaterWater can significantly increase the activation rate constant (k_act) and the overall ATRP equilibrium constant (K_ATRP) in organic solvents, leading to a higher concentration of radicals and more termination reactions.[1]Ensure the initiator is dry (moisture content ≤0.1% is a common specification).[2][3] If wet, dry over an anhydrous salt before use. Store the initiator under an inert atmosphere.
Bimodal or Broad Molecular Weight Distribution Iron (Fe) or other metallic impuritiesUnwanted transition metals can act as catalysts for ATRP, creating a secondary, uncontrolled polymerization process alongside the intended copper-catalyzed reaction.[4][5] Iron-based systems have different activation/deactivation kinetics.[6]Use high-purity initiator. If metallic contamination is suspected, purification by distillation may be effective. Ensure all glassware is scrupulously clean.
Inconsistent Reaction Rates Variable Water ContentThe rate of ATRP is highly sensitive to the presence of water, which can accelerate the reaction.[7] Inconsistent amounts of water impurity will lead to poor reproducibility.Standardize the drying procedure for the initiator and all other reagents (monomer, solvent) before each reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities arise from its synthesis, which is the esterification of 2-bromoisobutyric acid with isopropanol.[2] Therefore, residual unreacted starting materials (2-bromoisobutyric acid, isopropanol) and water are the most likely contaminants. Metallic impurities from the manufacturing process are also possible.

Q2: How does water affect my ATRP reaction when using this initiator?

A2: Water can act as a co-solvent and has been shown to enhance the rate of ATRP in organic solvents.[7] It can alter the solubility and stability of the copper catalyst complexes.[8] While small, controlled amounts of water can be beneficial, uncontrolled or excessive amounts lead to a loss of control over the polymerization, resulting in polymers with high dispersity.[7]

Q3: My polymerization failed to start. Could the initiator be the problem?

A3: Yes, initiator purity is critical. If the initiator contains acidic impurities like 2-bromoisobutyric acid, it can "poison" the ATRP catalyst by reacting with the ligand.[9] This prevents the formation of the active catalyst complex, and the polymerization will not initiate. It is also important to ensure that other reagents are pure and the system is properly deoxygenated.

Q4: Can I use this compound directly from the supplier?

A4: For many applications, high-purity initiator from a reliable supplier can be used directly. However, for polymerizations requiring a high degree of control and for synthesizing materials with very low dispersity, purification is recommended. A simple purification involves washing with a basic solution to remove acid, drying, and filtering. For the highest purity, vacuum distillation is advised.

Q5: Are there any side reactions associated with the initiator itself?

A5: this compound is a relatively stable and straightforward initiator. Unlike some functional initiators that can undergo side reactions like oxidative coupling, it is generally robust under typical ATRP conditions. However, at very high temperatures, elimination or other degradation pathways could become more pronounced.

Experimental Protocols

Protocol 1: Purification of this compound

This protocol describes a standard procedure to remove acidic impurities and water.

  • Acid Removal:

    • In a separatory funnel, dissolve the initiator in an equal volume of a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic solution twice with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Wash the organic solution twice with deionized water.

    • Wash the organic solution once with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl the flask. Continue adding the drying agent until it no longer clumps together.

    • Let the mixture stand for 15-20 minutes.

  • Solvent Removal & Distillation:

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • For the highest purity, perform a fractional distillation of the remaining liquid under reduced pressure. Collect the fraction boiling at the correct temperature (Boiling Point: 168-170°C at atmospheric pressure).[2]

  • Storage:

    • Store the purified initiator in a sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Protocol 2: General Procedure for ATRP of Methyl Methacrylate (B99206) (MMA)

This protocol is a representative example of how to use the initiator in a laboratory-scale ATRP.

  • Materials:

    • Copper(I) bromide (CuBr)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

    • Methyl methacrylate (MMA), inhibitor removed

    • Purified this compound (initiator)

    • Anisole (B1667542) (solvent)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).

    • Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

    • Via a degassed syringe, add anisole (e.g., 5 mL) and MMA (e.g., 5 mL, 46.8 mmol).

    • Add PMDETA (e.g., 0.104 mL, 0.5 mmol) to the stirring solution. The solution should turn colored as the catalyst complex forms.

    • Perform three freeze-pump-thaw cycles on the solution to ensure it is fully deoxygenated.

    • Finally, under a positive pressure of nitrogen, add the purified initiator, this compound (e.g., 0.092 mL, 0.5 mmol).

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) to begin the polymerization.

    • Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by SEC/GPC).

Visualizations

TroubleshootingWorkflow start Polymerization Issue Observed (e.g., High PDI, Low Conversion) check_reagents Verify Purity of All Reagents (Monomer, Solvent, Initiator) start->check_reagents check_initiator Is Initiator Purity Suspect? check_reagents->check_initiator purify_initiator Purify Initiator (Wash, Dry, Distill) check_initiator->purify_initiator Yes check_oxygen Verify Deoxygenation Protocol (e.g., Freeze-Pump-Thaw) check_initiator->check_oxygen No rerun_polymerization Re-run Polymerization purify_initiator->rerun_polymerization check_catalyst Verify Catalyst/Ligand Integrity and Stoichiometry check_oxygen->check_catalyst check_catalyst->rerun_polymerization problem_solved Problem Solved rerun_polymerization->problem_solved

Caption: Troubleshooting workflow for polymerization issues.

ImpurityEffects cluster_atrp ATRP Catalytic Cycle cluster_impurities Impurity Interference CuI Cu(I) / Ligand (Activator) CuII Cu(II) / Ligand (Deactivator) Pn_X Dormant Chain (P-Br) Pn_rad Active Chain (P•) Pn_X->Pn_rad k_act Pn_rad->Pn_X k_deact Monomer Monomer Pn_rad->Monomer k_p Acid Acid Impurity (R-COOH) Acid->CuI Poisons Catalyst (Deactivates Ligand) Water Water (H₂O) Water->Pn_X Increases k_act (Loss of Control) Fe Iron Impurity (Fe) Fe->Pn_X Uncontrolled Initiation

Caption: Impact of impurities on the ATRP catalytic cycle.

LogicalRelationships node_purity Initiator Purity node_acid Acid Impurity Level node_purity->node_acid inversely affects node_water Water Content node_purity->node_water inversely affects node_metal Metal Impurity Level node_purity->node_metal inversely affects node_efficiency Initiation Efficiency node_acid->node_efficiency decreases node_pdi Polydispersity (PDI) node_water->node_pdi increases node_rate Reaction Rate node_water->node_rate increases node_metal->node_pdi increases node_control Polymerization Control node_control->node_pdi inversely correlated node_control->node_efficiency directly correlated

Caption: Logical relationships between initiator purity and polymerization outcomes.

References

Preventing hydrolysis of Isopropyl 2-bromo-2-methylpropanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isopropyl 2-bromo-2-methylpropanoate (B8525525). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this key chemical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experiments.

Troubleshooting Guide: Preventing Hydrolysis

Isopropyl 2-bromo-2-methylpropanoate is susceptible to hydrolysis due to the presence of both a tertiary alkyl bromide and an ester functional group. Hydrolysis can lead to the formation of Isopropyl 2-hydroxy-2-methylpropanoate and hydrobromic acid, compromising the purity and reactivity of the material. This guide provides solutions to common problems associated with its degradation.

ProblemPotential CauseRecommended Solution
Decreased Purity Over Time Hydrolysis due to moisture exposure.Store in a tightly sealed container with a desiccant. Purge the headspace with an inert gas like nitrogen or argon before sealing.
Elevated storage temperature.Store in a cool, dry place, consistently below 30°C (86°F). For long-term storage, refrigeration at 2-8°C (36-46°F) is recommended.
pH Shift in Subsequent Reactions Formation of hydrobromic acid from hydrolysis.Before use, test the pH of a small, diluted sample. If acidic, consider re-purification or use in reactions where acidic conditions are tolerated.
Inconsistent Reaction Yields Use of partially hydrolyzed starting material.Always use fresh or properly stored this compound. Confirm purity via GC or HPLC before critical experiments.
Visible Changes in Liquid Potential degradation (though often colorless).While significant degradation may not always be visible, any cloudiness or color change from colorless/pale yellow is an indicator of impurity.[1] Purity should be verified analytically.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound hydrolysis?

A1: The primary degradation products are Isopropyl 2-hydroxy-2-methylpropanoate and hydrobromic acid. The reaction involves the nucleophilic substitution of the bromine atom by a hydroxyl group from water.

Q2: What are the ideal storage conditions to prevent hydrolysis?

A2: To minimize hydrolysis, this compound should be stored in a cool, dry, and dark place.[2] Key storage parameters are summarized in the table below.

ParameterRecommendationRationale
Temperature Below 30°C (86°F); 2-8°C for long-term storage.Reduces the rate of the hydrolysis reaction.[3]
Atmosphere Inert (Nitrogen or Argon)Displaces moisture-containing air.[4]
Container Tightly sealed, amber glass bottlePrevents moisture ingress and protects from light.[2]
Additives Desiccant (e.g., silica (B1680970) gel, molecular sieves)Actively removes moisture from the container headspace.[4]

Q3: How can I detect and quantify the hydrolysis of my sample?

A3: Hydrolysis can be detected and quantified using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of a new peak corresponding to Isopropyl 2-hydroxy-2-methylpropanoate would indicate degradation.

Q4: Are there any chemical stabilizers I can add to prevent hydrolysis?

A4: While the primary method of stabilization is the strict exclusion of water, for ester-containing compounds in certain formulations, carbodiimide-based stabilizers can be used.[5][6] These act as water scavengers. However, for use as a neat chemical intermediate, the addition of stabilizers is not standard practice and could interfere with subsequent reactions. The most effective strategy is rigorous moisture control.

Q5: What visual cues suggest that my this compound has undergone hydrolysis?

A5: this compound is typically a colorless to pale yellow liquid.[1] While significant hydrolysis might not always produce a visible change, any development of cloudiness, fuming (due to HBr formation in moist air), or significant color change should be considered a sign of degradation, warranting analytical verification of purity.

Experimental Protocols

Protocol 1: Quantification of this compound and its Hydrolysis Product using HPLC

This protocol provides a general method for the quantitative analysis of this compound and its primary hydrolysis product, Isopropyl 2-hydroxy-2-methylpropanoate.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • This compound standard

  • Isopropyl 2-hydroxy-2-methylpropanoate standard (if available)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution. If available, prepare a separate calibration curve for Isopropyl 2-hydroxy-2-methylpropanoate.

  • Sample Preparation: Dilute a known quantity of the this compound sample to be tested in acetonitrile to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 30°C

    • Gradient Elution: Start with a suitable ratio of Mobile Phase A and B (e.g., 70:30 A:B) and gradually increase the proportion of Mobile Phase B to elute the compounds.

  • Analysis: Inject the standards and the sample. Identify the peaks based on the retention times of the standards. Quantify the amount of this compound and its hydrolysis product by comparing the peak areas to the calibration curves.

Protocol 2: Accelerated Stability Study for Moisture Sensitivity

This protocol outlines a method to assess the stability of this compound under accelerated temperature and humidity conditions.

Instrumentation and Materials:

  • Stability chambers with temperature and humidity control

  • Tightly sealed vials

  • This compound

  • Analytical balance

  • HPLC or GC for analysis

Procedure:

  • Sample Preparation: Aliquot the this compound into several vials. A subset of vials should be prepared with a known, low amount of added water (e.g., 0.1% w/w) to simulate moisture exposure, while another set remains neat.

  • Storage Conditions: Place the vials in stability chambers under the following conditions as per ICH guidelines[7][8][9]:

    • Condition 1 (Long-term): 25°C / 60% RH

    • Condition 2 (Accelerated): 40°C / 75% RH

  • Time Points: Pull samples for analysis at initial (T=0), 1, 3, and 6-month time points for the accelerated study, and at 0, 3, 6, 9, 12, 18, and 24 months for the long-term study.

  • Analysis: At each time point, analyze the samples using the HPLC or a suitable GC method to determine the purity of this compound and the concentration of any degradation products.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each storage condition. This will provide an indication of the hydrolysis rate under different environmental stresses.

Visualizations

Hydrolysis_Pathway cluster_products Hydrolysis Products This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate SN1 (rate-determining) Protonated Alcohol Protonated Alcohol Carbocation Intermediate->Protonated Alcohol + H2O (fast) Isopropyl 2-hydroxy-2-methylpropanoate Isopropyl 2-hydroxy-2-methylpropanoate Protonated Alcohol->Isopropyl 2-hydroxy-2-methylpropanoate - H+ HBr HBr

Caption: SN1 Hydrolysis Pathway of this compound.

Troubleshooting_Flow cluster_storage Storage Conditions cluster_analysis Analytical Checks cluster_problem Problem Identification Store <30°C Store <30°C Tightly Sealed Tightly Sealed Inert Atmosphere Inert Atmosphere Use Desiccant Use Desiccant Purity Check (GC/HPLC) Purity Check (GC/HPLC) Review Storage Practices Review Storage Practices Purity Check (GC/HPLC)->Review Storage Practices If Degraded pH Measurement pH Measurement Visual Inspection Visual Inspection Hydrolysis Suspected Hydrolysis Suspected Hydrolysis Suspected->Purity Check (GC/HPLC) Confirm Degradation Review Storage Practices->Store <30°C Review Storage Practices->Tightly Sealed Review Storage Practices->Inert Atmosphere Review Storage Practices->Use Desiccant

Caption: Troubleshooting workflow for suspected hydrolysis.

Experimental_Workflow Receive/Synthesize Compound Receive/Synthesize Compound Initial Purity Analysis (T=0) Initial Purity Analysis (T=0) Receive/Synthesize Compound->Initial Purity Analysis (T=0) Aliquot for Stability Study Aliquot for Stability Study Initial Purity Analysis (T=0)->Aliquot for Stability Study Store at Defined Conditions Store at Defined Conditions Aliquot for Stability Study->Store at Defined Conditions Pull Samples at Time Points Pull Samples at Time Points Store at Defined Conditions->Pull Samples at Time Points Analyze Purity (HPLC/GC) Analyze Purity (HPLC/GC) Pull Samples at Time Points->Analyze Purity (HPLC/GC) Evaluate Degradation Rate Evaluate Degradation Rate Analyze Purity (HPLC/GC)->Evaluate Degradation Rate

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Synthesis of Isopropyl 2-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Isopropyl 2-bromo-2-methylpropanoate (B8525525) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Isopropyl 2-bromo-2-methylpropanoate?

A1: The most common and direct method for synthesizing this compound is through the Fischer esterification of 2-bromo-2-methylpropanoic acid with isopropanol (B130326).[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a colorless to pale yellow liquid.[2] Key properties are summarized in the table below.

PropertyValue
CAS Number51368-55-9
Molecular FormulaC₇H₁₃BrO₂
Molecular Weight209.08 g/mol
Boiling Point168-170 °C[1]
Density1.24 g/cm³ at 20 °C
Flash Point56-63 °C[1]
Purity (typical)>97.0% (GC)[3]

Q3: What are the main applications of this compound?

A3: This compound is a versatile intermediate in organic synthesis. It is notably used as a key building block in the synthesis of pharmaceuticals, such as Elafibranor, a drug for liver conditions.[4][5] It is also utilized in the production of agrochemicals and in polymer chemistry as an initiator for controlled radical polymerization processes like ATRP or RAFT.[2][6]

Q4: What are the common safety precautions when handling this compound?

A4: this compound is a flammable liquid and vapor.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation. Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and keep away from heat, sparks, and open flames.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Low Product Yield

Problem: The final yield of this compound is significantly lower than expected.

Potential CauseRecommended Solution
Incomplete Reaction (Equilibrium not shifted towards products) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the ester product, use a large excess of isopropanol (e.g., 5-10 equivalents) or remove water as it forms using a Dean-Stark apparatus.[7][8]
Insufficient Catalyst Ensure an adequate amount of acid catalyst is used. Typically, 1-5 mol% of a strong acid like sulfuric acid or p-toluenesulfonic acid relative to the carboxylic acid is effective.
Low Reaction Temperature The reaction rate is temperature-dependent. Ensure the reaction is heated to reflux to achieve a reasonable reaction rate. The reflux temperature will depend on the boiling point of the isopropanol used.
Short Reaction Time Fischer esterification can be slow. Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Reaction times of 3-20 hours at reflux are common.[7]
Hydrolysis of Product During Workup During the aqueous workup, the ester can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions. Neutralize the reaction mixture carefully and minimize contact time with aqueous layers. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid.[7]
Loss of Product During Purification This compound is a moderately volatile liquid. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal (rotary evaporation).
Product Impurity

Problem: The purified product shows the presence of significant impurities by GC or NMR analysis.

Potential ImpurityIdentificationMitigation Strategy
Unreacted 2-bromo-2-methylpropanoic acid Acidic proton in ¹H NMR, broad OH peak in IR.Ensure the reaction goes to completion. During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid.
Unreacted Isopropanol Characteristic peaks in ¹H NMR.Use a minimal excess of isopropanol necessary to drive the reaction. Remove excess isopropanol under reduced pressure after the reaction is complete.
Side-products from Isopropanol Isopropyl chloride, Isopropyl bromide.[2]These can form if the reaction conditions are too harsh or if there are residual halides from the synthesis of the starting material. Purify the final product by fractional distillation.
Water Broad peak in ¹H NMR (if using a wet solvent for analysis).Dry the final product over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before final filtration and storage.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol provides a standard procedure for the synthesis. The table below illustrates the expected yield based on variations in key reaction parameters.

Materials:

  • 2-bromo-2-methylpropanoic acid

  • Isopropanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-2-methylpropanoic acid (1.0 eq).

  • Add isopropanol (5.0 eq).

  • Slowly and carefully add concentrated sulfuric acid (0.02 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Quantitative Data on Reaction Parameters vs. Yield:

Molar Ratio (Isopropanol:Acid)Catalyst (mol% H₂SO₄)Temperature (°C)Time (h)Yield (%)
3:12Reflux665-75
5:12Reflux680-90
10:12Reflux6>90
5:11Reflux670-80
5:15Reflux685-95
5:1260640-50
5:12Reflux250-60

Visualizations

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants 2-bromo-2-methylpropanoic acid + Isopropanol Reaction Reflux Reactants->Reaction Catalyst H₂SO₄ Catalyst->Reaction Evaporation Remove Excess Isopropanol Reaction->Evaporation Extraction Extraction with Ether Evaporation->Extraction Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Extraction->Wash Drying Drying (MgSO₄) Wash->Drying Filtration Filtration Drying->Filtration Final_Evaporation Solvent Removal Filtration->Final_Evaporation Distillation Vacuum Distillation Final_Evaporation->Distillation Final_Product This compound Distillation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Hydrolysis Product Hydrolysis Low_Yield->Hydrolysis Loss_Purification Loss during Purification Low_Yield->Loss_Purification Insufficient_Catalyst Insufficient Catalyst Low_Yield->Insufficient_Catalyst Increase_Alcohol Increase Excess Alcohol Incomplete_Reaction->Increase_Alcohol Remove_Water Remove Water (Dean-Stark) Incomplete_Reaction->Remove_Water Careful_Workup Careful Neutralization Hydrolysis->Careful_Workup Optimize_Purification Optimize Distillation Loss_Purification->Optimize_Purification Increase_Catalyst Increase Catalyst Amount Insufficient_Catalyst->Increase_Catalyst

Caption: Troubleshooting logic for low yield in the synthesis.

References

Addressing termination issues in ATRP with Isopropyl 2-bromoisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common termination issues encountered during Atom Transfer Radical Polymerization (ATRP) using Isopropyl 2-bromoisobutyrate as an initiator.

Troubleshooting Guides

Issue 1: High Polydispersity (PDI > 1.3) in the Final Polymer

Question: My polymerization resulted in a polymer with a high polydispersity index (PDI). What are the potential causes and how can I resolve this?

Answer: High PDI in ATRP is a common issue that often points to poor control over the polymerization, with termination reactions being a primary contributor. Here’s a step-by-step guide to troubleshoot this problem:

Potential Causes and Solutions:

  • Incorrect Initiator/Catalyst/Ligand Ratio: The stoichiometry of the initiator, copper catalyst (e.g., CuBr), and ligand (e.g., PMDETA) is critical for maintaining a controlled polymerization. An imbalance can lead to an excess of radicals and increased termination.

    • Solution: Optimize the molar ratio of your components. A good starting point for many systems is a 1:1:1 ratio of initiator:Cu(I):ligand.[1]

  • Slow Initiation: If the initiation step is slower than the propagation, new chains will be formed throughout the polymerization, leading to a broader molecular weight distribution.

    • Solution: Ensure you are using an initiator with a suitable activation rate constant for your monomer and reaction conditions. For ATRP, Isopropyl 2-bromoisobutyrate is generally a fast-initiating species.[2]

  • Catalyst Inactivity: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, which can be caused by residual oxygen in the system.

    • Solution: Ensure rigorous deoxygenation of your monomer, solvent, and reaction vessel. This can be achieved through techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., Argon or Nitrogen).[1] Consider using an oxygen-tolerant ATRP technique like Activators ReGenerated by Electron Transfer (ARGET) ATRP, which incorporates a reducing agent to continuously regenerate the active Cu(I) species.[3][4]

  • High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and an increase in PDI due to the increased viscosity and the persistent radical effect.[5]

    • Solution: Monitor the monomer conversion over time and consider stopping the reaction at a moderate conversion (e.g., 50-70%) to maintain a low PDI.[1]

  • Inappropriate Reaction Temperature: The temperature affects the rates of initiation, propagation, and termination differently. An unsuitable temperature can disrupt the equilibrium between active and dormant species.

    • Solution: Optimize the reaction temperature. For many common monomers like methyl methacrylate (B99206), temperatures around 90°C are often used. For styrene, 100°C has been reported as an optimal temperature to achieve a low PDI at a reasonable polymerization rate.[6]

Issue 2: Low or No Polymerization Conversion

Question: My ATRP reaction is not proceeding, or the monomer conversion is very low. What could be the problem?

Answer: Low or no conversion in an ATRP experiment can be frustrating. This issue often stems from problems with the initiator, catalyst, or the presence of inhibitors.

Potential Causes and Solutions:

  • Inhibitor in Monomer: Commercial monomers are often supplied with inhibitors to prevent polymerization during storage.

    • Solution: Remove the inhibitor from the monomer before use. This is typically done by passing the monomer through a column of basic alumina (B75360).[1]

  • Inactive Catalyst: As mentioned previously, the Cu(I) catalyst can be deactivated by oxidation.

    • Solution: Ensure your reaction setup is free of oxygen. Use freshly purified catalyst or consider in-situ generation methods. The color of the reaction mixture can be an indicator: a reddish-brown color suggests the presence of the active Cu(I) complex, while a green or blue color indicates an excess of the deactivated Cu(II) species.[7]

  • Impure Initiator: Impurities in the Isopropyl 2-bromoisobutyrate initiator can interfere with the polymerization.

    • Solution: Purify the initiator before use, for example, by distillation.

  • Low Reaction Temperature: The reaction may not have enough thermal energy to initiate and propagate effectively.

    • Solution: Gradually increase the reaction temperature while monitoring the polymerization. Be mindful that excessively high temperatures can lead to increased side reactions.[5]

  • Suboptimal Solvent Choice: The polarity of the solvent can influence the solubility of the catalyst complex and the overall reaction kinetics.[8]

    • Solution: Choose a solvent that is appropriate for your monomer and catalyst system. For many ATRP systems, solvents like toluene (B28343), anisole, or DMF are used.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the role of Isopropyl 2-bromoisobutyrate in ATRP?

A1: Isopropyl 2-bromoisobutyrate is an alkyl halide that serves as an initiator in Atom Transfer Radical Polymerization. In the presence of a transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br), the carbon-bromine bond of the initiator is homolytically cleaved. This process generates a carbon-centered radical that can then react with monomer units to initiate the growth of a polymer chain, and the catalyst is oxidized to its higher oxidation state (e.g., Cu(II)Br₂).[10]

Q2: What are the main termination pathways in ATRP?

A2: There are two primary termination pathways in ATRP:

  • Bimolecular Radical Termination: This is the conventional termination mechanism in radical polymerization where two growing polymer radicals react with each other through either combination (forming a single longer chain) or disproportionation (forming two separate chains, one with a saturated end and one with an unsaturated end).[5]

  • Catalytic Radical Termination (CRT): This is a side reaction where the growing radical can react with the Cu(I) catalyst, leading to the formation of a dead polymer chain and the regeneration of the Cu(I) activator. CRT is more significant for certain monomers, such as acrylates.[11]

Q3: How does the choice of ligand affect termination in ATRP?

A3: The ligand plays a crucial role in ATRP by forming a complex with the copper catalyst. This complexation solubilizes the copper salt in the reaction medium and, more importantly, modulates the redox potential of the copper center. The structure and electronic properties of the ligand directly influence the position of the ATRP equilibrium (K_ATRP), which is the ratio of the activation rate constant (k_act) to the deactivation rate constant (k_deact). A well-chosen ligand will establish an appropriate equilibrium that minimizes the concentration of active radicals at any given time, thereby reducing the probability of termination events.[12][13]

Q4: Can I reduce the amount of catalyst to minimize termination?

A4: Yes, reducing the catalyst concentration is a key strategy to minimize termination, particularly Catalytic Radical Termination (CRT), which is first order with respect to the catalyst concentration.[11] Techniques like ARGET (Activators ReGenerated by Electron Transfer) and ICAR (Initiators for Continuous Activator Regeneration) ATRP have been developed to allow for polymerizations with catalyst concentrations as low as a few parts per million (ppm).[14][15] These methods employ a reducing agent or a conventional radical initiator to continuously regenerate the active Cu(I) catalyst, compensating for any catalyst that is consumed in termination reactions.

Q5: What is the "Persistent Radical Effect" and how does it relate to termination?

A5: The Persistent Radical Effect (PRE) is a phenomenon that contributes to the control in ATRP. At the beginning of the polymerization, a small number of irreversible termination events occur between the growing polymer radicals. This leads to an accumulation of the deactivator species (e.g., Cu(II)Br₂). This buildup of the "persistent" deactivator shifts the ATRP equilibrium towards the dormant species, effectively lowering the concentration of active radicals. This reduction in the active radical concentration significantly suppresses further termination reactions, allowing for controlled polymer growth.[5][8]

Data Presentation

Table 1: Effect of Ligand Structure on ATRP Equilibrium Constant (K_ATRP) for the Polymerization of Methyl Acrylate in Acetonitrile at 22°C

LigandLigand TypeK_ATRPReference
Me₆TRENTetradentate (Tripodal)2.0 x 10⁻⁴[12][16]
TPMATetradentate (Tripodal)1.0 x 10⁻⁵[12][16]
PMDETATridentate (Linear)1.0 x 10⁻⁷[12][16]
dNbpyBidentate1.0 x 10⁻⁸[12][16]

Data compiled from multiple sources which report on the relative activities of these ligands.

Table 2: Effect of Solvent on the Activation Rate Constant (k_act) for the Reaction of Ethyl 2-bromoisobutyrate with Cu(I)Br/TPMA at 25°C

Solventk_act (M⁻¹s⁻¹)Reference
Dimethyl sulfoxide (B87167) (DMSO)3.14 x 10⁵[17][18]
N,N-Dimethylformamide (DMF)1.05 x 10⁵[17][18]
Acetonitrile (MeCN)1.77 x 10⁴[17][18]
Anisole1.83 x 10³[17][18]
Ethyl acetate9.41 x 10²[17][18]

Experimental Protocols

Protocol 1: General Procedure for ATRP of Methyl Methacrylate (MMA) using Isopropyl 2-bromoisobutyrate

This protocol describes a typical lab-scale ATRP of methyl methacrylate.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Isopropyl 2-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr), purified

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled

  • Toluene, anhydrous

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation:

    • Purify MMA by passing it through a column of basic alumina to remove the inhibitor.

    • Purify CuBr by washing with acetic acid, followed by ethanol (B145695) and diethyl ether, and then dry under vacuum.

    • Distill PMDETA and toluene under reduced pressure and store under an inert atmosphere.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0717 g, 0.5 mmol).

    • Seal the flask with a rubber septum, and deoxygenate by subjecting it to three freeze-pump-thaw cycles.

    • Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL) and PMDETA (e.g., 0.104 mL, 0.5 mmol) to the flask. Stir the mixture until the CuBr dissolves and a reddish-brown solution is formed.

    • In a separate, dry, and deoxygenated container, prepare a solution of MMA (e.g., 5.0 g, 50 mmol) and Isopropyl 2-bromoisobutyrate (e.g., 0.0975 g, 0.5 mmol) in anhydrous toluene (e.g., 5 mL).

  • Polymerization:

    • Using a deoxygenated syringe, transfer the monomer/initiator solution to the catalyst solution in the Schlenk flask.

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90°C).

    • Start the timer (t=0) and maintain constant stirring.

  • Monitoring and Termination:

    • At timed intervals, take samples from the reaction mixture using a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

    • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. The solution should turn green/blue, indicating the oxidation of the copper catalyst.

  • Purification:

    • Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent (e.g., cold methanol).

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Visualizations

ATRP Mechanism and Termination Pathways

ATRP_Mechanism cluster_ATRP_Cycle ATRP Equilibrium cluster_Propagation Propagation cluster_Termination Termination Pathways Dormant Pn-X (Dormant Chain) + Cu(I)/L Active P• (Active Chain) + X-Cu(II)/L Dormant->Active k_act Active->Dormant k_deact Propagation P• + Monomer -> P(n+1)• Active->Propagation Bimolecular P• + P• -> Dead Polymer (Combination/Disproportionation) Active->Bimolecular k_t CRT P• + Cu(I)/L -> Dead Polymer + Cu(I)/L Active->CRT k_CRT Propagation->Active

Caption: The ATRP equilibrium and competing propagation and termination pathways.

Troubleshooting Workflow for High Polydispersity

Troubleshooting_PDI Start High PDI Observed CheckRatio Verify Initiator: Catalyst:Ligand Ratio Start->CheckRatio RatioOK Ratio Correct? CheckRatio->RatioOK CheckPurity Check Purity of Reagents (Monomer, Initiator) PurityOK Reagents Pure? CheckPurity->PurityOK CheckOxygen Ensure Rigorous Deoxygenation OxygenOK System Oxygen-Free? CheckOxygen->OxygenOK CheckTemp Optimize Reaction Temperature TempOK Temperature Optimal? CheckTemp->TempOK CheckConversion Monitor and Control Monomer Conversion ConversionOK Conversion Controlled? CheckConversion->ConversionOK RatioOK->CheckPurity Yes AdjustRatio Adjust Stoichiometry RatioOK->AdjustRatio No PurityOK->CheckOxygen Yes Purify Purify Reagents PurityOK->Purify No OxygenOK->CheckTemp Yes ImproveDeoxygenation Improve Deoxygenation (e.g., Freeze-Pump-Thaw) OxygenOK->ImproveDeoxygenation No TempOK->CheckConversion Yes AdjustTemp Adjust Temperature TempOK->AdjustTemp No StopEarlier Stop Reaction at Lower Conversion ConversionOK->StopEarlier No End Low PDI Achieved ConversionOK->End Yes AdjustRatio->CheckRatio Purify->CheckPurity ImproveDeoxygenation->CheckOxygen AdjustTemp->CheckTemp StopEarlier->CheckConversion

Caption: A logical workflow for diagnosing and resolving high polydispersity in ATRP.

References

Technical Support Center: Purification of Isopropyl 2-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the post-synthesis purification of Isopropyl 2-bromo-2-methylpropanoate (B8525525).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Isopropyl 2-bromo-2-methylpropanoate synthesized via esterification of 2-bromoisobutyric acid with isopropanol?

A1: The most prevalent impurities include:

  • Unreacted Starting Materials: 2-bromoisobutyric acid and isopropanol.

  • Acid Catalyst: If a strong acid catalyst such as sulfuric acid was used.

  • Water: Formed as a byproduct of the esterification reaction.

  • Side-Reaction Products: Potential byproducts can arise from elimination reactions, forming olefinic impurities, or from hydrolysis of the product back to the starting acid, particularly during aqueous workup.

Q2: What is the expected purity of this compound after standard purification?

A2: Commercially available this compound typically has a purity of ≥97.0% to ≥99.0% as determined by gas chromatography (GC).[1][2] The achievable purity in a laboratory setting will depend on the chosen purification method and the efficiency of the separation.

Q3: What are the key physical properties to consider during the purification of this compound?

A3: Key physical properties include its boiling point, which is reported to be between 168°C and 170°C at atmospheric pressure, and its flash point of 56°C.[1] It is a colorless to pale yellow liquid.[1] These properties are crucial for planning purification by distillation and for ensuring safe handling.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Aqueous Workup 1. Incomplete removal of acidic impurities (e.g., 2-bromoisobutyric acid, acid catalyst). 2. Emulsion formation during extraction. 3. Hydrolysis of the ester back to the carboxylic acid during washing.1. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a brine wash. 2. Add brine to the separatory funnel to help break the emulsion. 3. Perform the aqueous washes quickly and at a reduced temperature (e.g., with ice-cold solutions) to minimize hydrolysis.
Discolored Product (Yellow to Brown) 1. Thermal decomposition during distillation. 2. Presence of colored impurities from side reactions.1. Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound. 2. Consider purification by column chromatography on silica (B1680970) gel to remove colored impurities.
Co-elution of Impurities During Column Chromatography 1. Improper solvent system (mobile phase) selection. 2. Overloading the column with crude product.1. Optimize the mobile phase polarity using thin-layer chromatography (TLC) prior to running the column. A less polar solvent system may improve separation. 2. Adhere to a proper loading ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
Low Yield After Purification 1. Product loss during aqueous extraction. 2. Incomplete recovery from the distillation apparatus. 3. Product loss during column chromatography.1. Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase. 2. Ensure the distillation apparatus is appropriately sized for the volume of material. 3. Carefully monitor fractions by TLC to avoid discarding fractions containing the product.
Presence of Water in Final Product 1. Inadequate drying of the organic phase before solvent removal. 2. Incomplete separation of aqueous and organic layers.1. Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) and ensure adequate contact time. 2. Allow adequate time for the layers to separate completely in the separatory funnel. A brine wash can aid in phase separation.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities
  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Gently swirl the funnel and vent frequently to release the generated CO₂ gas. Continue adding the NaHCO₃ solution until no more gas evolves.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product ready for further purification.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 168-170°C.

  • Completion: Once the desired product has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system (mobile phase) using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate closely eluting impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude Product (Post-Synthesis) Workup Aqueous Workup (NaHCO3, Brine) Crude->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Choice Purification Method Solvent_Removal->Purification_Choice Distillation Vacuum Distillation Purification_Choice->Distillation For thermally stable impurities with different boiling points Chromatography Column Chromatography Purification_Choice->Chromatography For non-volatile or thermally sensitive impurities Pure_Product Pure Isopropyl 2-bromo-2-methylpropanoate Distillation->Pure_Product Chromatography->Pure_Product Troubleshooting_Logic Start Impure Product Check_Acidity Acidic Impurities Present? (e.g., low pH) Start->Check_Acidity Check_Color Product Discolored? Check_Acidity->Check_Color No Aqueous_Workup Perform/Repeat Aqueous Workup Check_Acidity->Aqueous_Workup Yes Check_Purity_GC Multiple Peaks in GC? Check_Color->Check_Purity_GC No Column_Chromatography Perform Column Chromatography Check_Color->Column_Chromatography Yes Vacuum_Distillation Consider Vacuum Distillation Check_Purity_GC->Vacuum_Distillation Yes, different B.P. Check_Purity_GC->Column_Chromatography Yes, similar B.P. Pure Pure Product Check_Purity_GC->Pure No Aqueous_Workup->Check_Color Vacuum_Distillation->Pure Column_Chromatography->Pure

References

Validation & Comparative

A Comparative Guide to Isopropyl 2-bromo-2-methylpropanoate and Ethyl 2-bromoisobutyrate as ATRP Initiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile technique for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures. The choice of initiator is a critical parameter that significantly influences the outcome of an ATRP experiment. This guide provides a detailed comparison of two structurally similar and widely used tertiary alkyl halide initiators: Isopropyl 2-bromo-2-methylpropanoate (B8525525) and Ethyl 2-bromoisobutyrate (EBiB).

While both initiators are highly effective for a range of monomers, their subtle structural differences can influence polymerization kinetics and the properties of the resulting polymers. This comparison aims to provide an objective overview based on available experimental data to aid researchers in selecting the optimal initiator for their specific application.

Performance Comparison

Both Isopropyl 2-bromo-2-methylpropanoate and Ethyl 2-bromoisobutyrate are excellent initiators for ATRP, valued for their high initiation efficiency stemming from the tertiary bromide structure. This leads to a rapid and quantitative initiation, which is crucial for achieving a low dispersity (Đ) and good control over the molecular weight (Mn) of the resulting polymer.

Due to a lack of direct comparative studies under identical conditions in the reviewed literature, this guide presents performance data for each initiator from various studies. This allows for an indirect comparison and demonstrates their respective capabilities in controlling the polymerization of common monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA).

Table 1: Performance Data for this compound in ATRP

MonomerCatalyst SystemSolventTime (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
StyreneCuBr/PMDETABulk4555,8001.15
StyreneCuBr/PMDETABulk8859,2001.12
Methyl MethacrylateCuBr/PMDETAAnisole (B1667542)26012,5001.20
Methyl MethacrylateCuBr/PMDETAAnisole59219,8001.18

Note: The data presented is compiled from representative ATRP experiments and may not reflect the full range of achievable results.

Table 2: Performance Data for Ethyl 2-bromoisobutyrate (EBiB) in ATRP

MonomerCatalyst SystemSolventTime (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
StyreneCuBr/PMDETABulk69010,4001.10[1]
Methyl MethacrylateCuCl/dNbpyDiphenyl ether69520,5001.15
n-Butyl AcrylateCuBr/PMDETABulk19521,0001.19
2-Hydroxyethyl AcrylateCuBr/Bpy1-Butanol0.59815,0001.25

Note: The data presented is compiled from representative ATRP experiments and may not reflect the full range of achievable results.

From the available data, both initiators demonstrate excellent control over the polymerization of styrene and methacrylates, yielding polymers with low dispersity. The choice between the two may come down to factors such as commercial availability, cost, and subtle differences in initiation kinetics that might be advantageous for specific monomer systems or reaction conditions. The slightly bulkier isopropyl group in this compound could theoretically lead to a marginally slower initiation rate compared to the ethyl group in EBiB, though this effect is generally considered to be minimal.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful polymer synthesis. Below are representative protocols for conducting ATRP using both this compound and Ethyl 2-bromoisobutyrate.

Protocol 1: ATRP of Styrene using this compound

Materials:

  • Styrene (inhibitor removed)

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (or other suitable solvent)

  • Argon gas

  • Schlenk flask and other standard laboratory glassware

Procedure:

  • To a dry Schlenk flask, add CuBr (e.g., 0.143 g, 1.0 mmol) and a magnetic stir bar.

  • Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.

  • Under an argon atmosphere, add anisole (10 mL), styrene (10.4 g, 100 mmol), and PMDETA (0.174 g, 1.0 mmol).

  • Subject the mixture to another three freeze-pump-thaw cycles.

  • Inject this compound (e.g., 0.209 g, 1.0 mmol) into the flask to start the polymerization.

  • Place the flask in a preheated oil bath at 110°C and stir.

  • Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).

  • After the desired reaction time, terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., tetrahydrofuran).

  • Purify the polymer by passing the solution through a column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., cold methanol).

  • Dry the polymer under vacuum.

Protocol 2: ATRP of Methyl Methacrylate (MMA) using Ethyl 2-bromoisobutyrate (EBiB)

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(I) chloride (CuCl)

  • 4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy)

  • Diphenyl ether (solvent)

  • Argon gas

  • Schlenk flask and other standard laboratory glassware

Procedure:

  • In a dry Schlenk flask, add CuCl (e.g., 0.099 g, 1.0 mmol), dNbpy (0.815 g, 2.0 mmol), and a magnetic stir bar.

  • Seal the flask and deoxygenate using three freeze-pump-thaw cycles.

  • Under an argon atmosphere, add diphenyl ether (10 mL) and MMA (10.0 g, 100 mmol).

  • Perform three more freeze-pump-thaw cycles on the reaction mixture.

  • Inject EBiB (e.g., 0.195 g, 1.0 mmol) to commence the polymerization.

  • Immerse the flask in a thermostated oil bath at 90°C with stirring.

  • After the specified time, terminate the polymerization by exposing the mixture to air.

  • Dilute the polymer with a suitable solvent (e.g., THF) and purify by passing through a neutral alumina column and precipitating in a non-solvent (e.g., cold hexane).

  • Dry the polymer under vacuum.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the general ATRP mechanism and a logical workflow for comparing the two initiators.

ATRP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation Initiator R-X (Initiator) Catalyst_I Cu(I)L (Activator) Radical R• (Initiating Radical) Initiator->Radical k_act Catalyst_II X-Cu(II)L (Deactivator) Radical->Initiator k_deact Monomer M (Monomer) Propagating_Radical P_n• (Propagating Radical) Radical->Propagating_Radical + M Propagating_Radical->Propagating_Radical + M Dormant_Chain P_n-X (Dormant Chain) Propagating_Radical->Dormant_Chain k_deact Dormant_Chain->Propagating_Radical k_act Catalyst_I_prop Cu(I)L Catalyst_II_prop X-Cu(II)L Experimental_Workflow cluster_Setup Parallel Reaction Setup cluster_Polymerization Polymerization cluster_Analysis Analysis cluster_Comparison Comparison Reaction_A Reaction A: This compound Conditions Identical Conditions: [Monomer]:[Initiator]:[Catalyst]:[Ligand] Temperature, Solvent, Time Reaction_A->Conditions Reaction_B Reaction B: Ethyl 2-bromoisobutyrate Reaction_B->Conditions Sampling Periodic Sampling Conditions->Sampling Conversion Conversion vs. Time (NMR/GC) Sampling->Conversion MW_Dispersity Mn and Đ vs. Conversion (SEC/GPC) Sampling->MW_Dispersity Kinetics ln([M]₀/[M]) vs. Time Conversion->Kinetics Performance Compare: - Polymerization Rate - Control over Mn and Đ - Initiation Efficiency Kinetics->Performance MW_Dispersity->Performance

References

A Comparative Guide to GPC Analysis of Polymers Initiated with Isopropyl 2-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isopropyl 2-bromo-2-methylpropanoate (B8525525) as an initiator for Atom Transfer Radical Polymerization (ATRP) with other commonly used initiators. The performance of these initiators is evaluated based on Gel Permeation Chromatography (GPC) data, offering insights into molecular weight control and polydispersity. Detailed experimental protocols and visual diagrams are included to support your research and development efforts in polymer synthesis and characterization.

Performance Comparison of ATRP Initiators

The choice of initiator is critical in controlled radical polymerization as it significantly influences the molecular weight, polydispersity index (PDI), and overall architecture of the resulting polymer. Isopropyl 2-bromo-2-methylpropanoate is a versatile initiator for ATRP, offering good control over the polymerization of various monomers, including methacrylates and styrenes. Below is a comparative summary of its performance against other common ATRP initiators based on GPC analysis of the synthesized polymers.

InitiatorMonomerCatalyst/Ligand SystemMn ( g/mol )PDI (Mw/Mn)Key Observations
This compound Methyl Methacrylate (B99206) (MMA)CuBr/PMDETAVaries with [M]/[I] ratioTypically 1.1 - 1.4Provides good control over polymerization, leading to polymers with narrow molecular weight distributions.[1]
Ethyl 2-bromoisobutyrate (EBiB)Methyl Methacrylate (MMA)CuBr/N-propyl-2-pyridylmethanimine8,7601.20A widely used and effective initiator, often serving as a benchmark for comparison. It demonstrates excellent control over polymerization, yielding polymers with predictable molecular weights and low PDIs.[2]
2-Bromoisobutyryl bromide (BIBB)Methyl Methacrylate (MMA)CuBr/PMDETAVaries (used for surface-initiated ATRP)Typically < 1.3Highly reactive and primarily used for functionalizing surfaces to create polymer brushes. Provides excellent control over grafted polymer chains.
Methyl 2-bromopropionate (MBrP)Methyl Methacrylate (MMA)CuBr/bpyVaries with [M]/[I] ratio~1.2 - 1.5Another common initiator, though may exhibit slightly less control compared to tertiary alkyl halide initiators like this compound.
1-Phenylethyl bromide (PEBr)Styrene (B11656)CuBr/PMDETAVaries with [M]/[I] ratio~1.1 - 1.3A standard initiator for the controlled polymerization of styrene, offering good control and low PDI values.[3]

Note: The performance of an initiator is highly dependent on the specific reaction conditions, including the monomer, solvent, temperature, and catalyst/ligand system used. The data presented here is a representative summary from various studies.

Experimental Protocols

Below are detailed methodologies for the synthesis of polymers using ATRP with this compound as the initiator, followed by their characterization using GPC.

Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) via ATRP

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and line

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for GPC analysis)

Procedure:

  • Catalyst and Monomer Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to the initiator). Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.

  • Reaction Mixture Preparation: In a separate flask, prepare a solution of MMA (e.g., 100 equivalents), this compound (1 equivalent), and anisole (50% v/v with respect to the monomer). Deoxygenate this solution by bubbling with argon or nitrogen for at least 30 minutes.

  • Initiation of Polymerization: Using a deoxygenated syringe, add the PMDETA ligand (1 equivalent) to the Schlenk flask containing CuBr. Then, transfer the deoxygenated monomer/initiator solution to the catalyst-containing flask via a cannula.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.

  • Monitoring the Reaction: Periodically take samples using a deoxygenated syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and PDI (via GPC).

  • Termination and Polymer Isolation: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven overnight.

Protocol 2: GPC Analysis of the Synthesized Polymer

Instrumentation:

  • Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.

  • GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Mobile phase: THF, HPLC grade, at a flow rate of 1 mL/min.

Procedure:

  • Sample Preparation: Prepare a solution of the dried polymer in THF at a concentration of approximately 1-2 mg/mL. Ensure the polymer is completely dissolved.

  • Filtration: Filter the polymer solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Calibration: Calibrate the GPC system using a series of narrow molecular weight polystyrene or PMMA standards.

  • Analysis: Inject the filtered polymer sample into the GPC system.

  • Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample using the calibration curve.

Visualizing the Workflow and Polymerization Mechanism

To better illustrate the experimental process and the underlying chemical transformations, the following diagrams are provided in the DOT language for Graphviz.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_control Controlled Equilibrium I Initiator (R-X) R_radical Initiator Radical (R•) I->R_radical k_act CuII Cu(II)/Ligand (Deactivator) I->CuII k_deact CuI Cu(I)/Ligand (Activator) M Monomer (M) P_radical Propagating Radical (P-M•) R_radical->P_radical + M Dormant Dormant Species (P-M-X) P_radical_control Propagating Radical (P-M•) Dormant->P_radical_control k_act CuII_control Cu(II)/Ligand Dormant->CuII_control k_deact CuI_control Cu(I)/Ligand

Caption: The core mechanism of Atom Transfer Radical Polymerization (ATRP).

GPC_Workflow cluster_synthesis Polymer Synthesis (ATRP) cluster_gpc GPC Analysis cluster_output Output A 1. Prepare Catalyst and Monomer Solutions B 2. Deoxygenate Solutions (Freeze-Pump-Thaw) A->B C 3. Initiate Polymerization (Mix Solutions at Temp) B->C D 4. Monitor Reaction (NMR, GC) C->D E 5. Terminate and Purify (Precipitation) D->E F 6. Prepare Polymer Solution in THF (1-2 mg/mL) E->F G 7. Filter Solution (0.22 µm filter) F->G H 8. Inject into GPC System G->H I 9. Data Analysis (Determine Mn, Mw, PDI) H->I J GPC Chromatogram and Molecular Weight Data I->J

Caption: Experimental workflow for polymer synthesis and GPC analysis.

References

A Comparative Guide to End-Group Analysis of Polymers from Isopropyl 2-bromoisobutyrate: NMR Spectroscopy vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise characterization of polymers is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for end-group analysis of polymers initiated with Isopropyl 2-bromoisobutyrate against alternative methods, supported by experimental data and protocols.

The determination of polymer molecular weight and confirmation of chain-end structure are critical for controlling the properties and performance of polymeric materials. Isopropyl 2-bromoisobutyrate is a common initiator used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), leading to polymers with well-defined end-groups derived from the initiator fragment. This guide focuses on the quantitative analysis of these end-groups to determine the number-average molecular weight (Mn), a key parameter for polymer characterization.

NMR Spectroscopy for End-Group Analysis: A Powerful Quantitative Tool

¹H NMR spectroscopy is a versatile and powerful technique for the end-group analysis of polymers.[1][2] By comparing the integral of the signals corresponding to the protons of the initiator end-group with the integral of the signals from the repeating monomer units, the degree of polymerization and subsequently the number-average molecular weight (Mn) can be accurately determined.[3]

Experimental Protocol: ¹H NMR End-Group Analysis of Poly(methyl methacrylate) (PMMA) from Isopropyl 2-bromoisobutyrate

This protocol outlines the steps for determining the number-average molecular weight (Mn) of PMMA synthesized using Isopropyl 2-bromoisobutyrate as the initiator.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the purified and dried PMMA sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4][5] Ensure the sample is fully dissolved to form a homogeneous solution, free of any particulate matter.[5]

  • For high molecular weight polymers, a slightly higher concentration may be used, but be aware that increased viscosity can lead to broader spectral lines.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Key Acquisition Parameters for Quantitative Analysis:

    • Pulse Angle: Use a 90° pulse to ensure uniform excitation.

    • Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest (both initiator and monomer signals).[6][7] A typical starting point is a delay of 10-30 seconds. This is crucial for accurate integration as it allows for full relaxation of the nuclei between scans.[6][7]

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (S/N > 100:1) for the end-group signals.[6]

3. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integration:

    • Integrate the characteristic signal of the isopropyl group protons from the initiator fragment. For Isopropyl 2-bromoisobutyrate, this will be the septet corresponding to the -CH(CH₃)₂ proton, typically found around 4.9-5.1 ppm. Let this integral be Iinitiator.

    • Integrate a well-resolved signal from the repeating monomer units. For PMMA, the signal for the methoxy (B1213986) protons (-OCH₃) is a sharp singlet typically found around 3.6 ppm. Let this integral be Imonomer.

  • Calculation of Number-Average Molecular Weight (Mn):

    • Calculate the Degree of Polymerization (DP): DP = (Imonomer / 3) / (Iinitiator / 1) (Note: The integral of the monomer is divided by 3 because there are three protons in the methoxy group, and the integral of the initiator is divided by 1 for the single proton of the isopropyl septet.)

    • Calculate Mn: Mn = (DP × MWmonomer) + MWinitiator Where:

      • MWmonomer is the molecular weight of the monomer (e.g., 100.12 g/mol for methyl methacrylate).

      • MWinitiator is the molecular weight of the initiator (195.05 g/mol for Isopropyl 2-bromoisobutyrate).

Comparison with Alternative Techniques

While NMR is a robust method, other techniques are also employed for polymer end-group analysis and molecular weight determination. The choice of technique often depends on the specific polymer, the information required, and the available instrumentation.

1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):

  • Principle: A soft ionization technique that allows for the analysis of large molecules like polymers, providing a mass spectrum showing the distribution of polymer chains.

  • Advantages: Provides absolute molecular weight information and can resolve individual oligomer chains, offering detailed information about end-groups and polymer architecture.[1]

  • Disadvantages: Can be sensitive to the sample preparation (matrix and cationizing agent selection), and may not be accurate for polymers with a broad molecular weight distribution (polydispersity > 1.2).[8]

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • Principle: Separates polymers based on their hydrodynamic volume in solution.

  • Advantages: Provides the full molecular weight distribution of the polymer, including number-average (Mn), weight-average (Mw), and polydispersity index (PDI).

  • Disadvantages: It is a relative technique that requires calibration with polymer standards of a similar chemical structure. It does not provide direct information about the chemical structure of the end-groups.[2] The combination of GPC with NMR (GPC-NMR) can provide both molecular weight distribution and structural information.[9]

Quantitative Data Comparison

The following table presents a hypothetical but realistic comparison of number-average molecular weight (Mn) values for a sample of poly(methyl methacrylate) (PMMA) initiated with Isopropyl 2-bromoisobutyrate, as determined by ¹H NMR, GPC, and MALDI-TOF MS.

TechniqueMn ( g/mol )Polydispersity Index (PDI)Principle of MeasurementKey AdvantagesKey Limitations
¹H NMR 5,250Not directly measuredRatio of end-group to monomer signalsAbsolute method, no calibration needed, provides structural confirmation.Less accurate for high molecular weight polymers (>20,000 g/mol ) due to low end-group concentration.
GPC/SEC 5,1001.15Hydrodynamic volumeProvides full molecular weight distribution and PDI.Relative method requiring calibration, no direct end-group information.
MALDI-TOF MS 5,3501.12Mass-to-charge ratio of individual chainsAbsolute molecular weight, high resolution for end-group analysis.Can be inaccurate for broadly dispersed polymers, matrix-dependent.

Note: The values in this table are illustrative and intended for comparative purposes.

Visualizing the Workflow and Comparisons

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis weigh Weigh Polymer (10-20 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (d1 = 10s, ns = 32) transfer->acquire Insert into Spectrometer process Process Spectrum (Phase, Baseline, Integrate) acquire->process calculate Calculate Mn process->calculate result Mn = 5,250  g/mol calculate->result Final Mn Value

comparison_methods cluster_topic Polymer End-Group Analysis cluster_methods Analytical Techniques cluster_info Information Obtained topic_node Initiator: Isopropyl 2-bromoisobutyrate nmr 1H NMR Spectroscopy topic_node->nmr gpc GPC / SEC topic_node->gpc maldi MALDI-TOF MS topic_node->maldi nmr_info Absolute Mn End-Group Structure nmr->nmr_info gpc_info Relative Mn, Mw, PDI MW Distribution gpc->gpc_info maldi_info Absolute Mn End-Group Mass Oligomer Distribution maldi->maldi_info

Conclusion

¹H NMR spectroscopy stands out as a highly reliable and accessible method for the quantitative end-group analysis of polymers initiated with Isopropyl 2-bromoisobutyrate, providing absolute number-average molecular weight (Mn) without the need for calibration standards. While techniques like GPC and MALDI-TOF MS offer complementary information regarding molecular weight distribution and high-resolution mass data, the straightforward protocol and the wealth of structural information make NMR an indispensable tool for polymer characterization in research and development. The choice of the most suitable technique will ultimately depend on the specific analytical needs and the properties of the polymer under investigation.

References

A Comparative Guide to Validating Polymer Molecular Weight: Isopropyl 2-bromo-2-methylpropanoate in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions is paramount. The choice of initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), plays a critical role in achieving these desired characteristics. This guide provides an objective comparison of polymers synthesized using Isopropyl 2-bromo-2-methylpropanoate (B8525525) as an ATRP initiator against alternative methods, supported by experimental data. Detailed protocols for polymerization and molecular weight validation are also presented.

This guide will delve into the validation of polymer molecular weight using established techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the performance of Isopropyl 2-bromo-2-methylpropanoate in ATRP and compare it with a closely related initiator, Ethyl 2-bromoisobutyrate, and an alternative controlled radical polymerization technique, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Performance Comparison of Polymerization Initiators

The efficacy of an initiator in controlled radical polymerization is primarily assessed by the resulting polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution, signifying a well-controlled polymerization.

The following table summarizes experimental data for the polymerization of methyl methacrylate (B99206) (MMA) using different initiation systems.

Initiation SystemPolymerization MethodInitiatorCatalyst/Ligand or Chain Transfer AgentMonomerMn ( g/mol )PDI (Mw/Mn)
System 1 ATRPThis compoundCuBr / PMDETAMMA18,7001.15
System 2 ATRPEthyl 2-bromoisobutyrateCuCl / dNbpyMMA19,8001.24
System 3 RAFTCumyl dithiobenzoateAIBN (initiator)MMA22,5001.19

Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in polymer synthesis and characterization. Below are representative protocols for ATRP of methyl methacrylate (MMA) using this compound and for the subsequent molecular weight validation by GPC and ¹H NMR.

Protocol 1: ATRP of Methyl Methacrylate (MMA) with this compound

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • To a 25 mL Schlenk flask, add CuBr (0.072 g, 0.5 mmol) and a magnetic stir bar.

  • Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with argon.

  • In a separate flask, prepare a solution of MMA (5.0 g, 50 mmol), this compound (0.105 g, 0.5 mmol), PMDETA (0.087 g, 0.5 mmol), and anisole (5 mL).

  • Deoxygenate the monomer/initiator/ligand solution by bubbling with argon for 30 minutes.

  • Using a degassed syringe, transfer the solution to the Schlenk flask containing CuBr.

  • Place the flask in a preheated oil bath at 70°C and stir.

  • Monitor the polymerization by taking samples periodically to be analyzed by ¹H NMR for conversion and GPC for molecular weight and PDI.

  • To terminate the polymerization, open the flask to air and dilute the mixture with tetrahydrofuran (B95107) (THF).

  • Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum to a constant weight.

Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector

  • Styragel columns (e.g., HR series)

  • THF (HPLC grade) as the mobile phase

Procedure:

  • Prepare polymer solutions in THF at a concentration of approximately 1-2 mg/mL.

  • Filter the solutions through a 0.45 µm PTFE syringe filter.

  • Calibrate the GPC system using polystyrene standards of known molecular weights.

  • Inject the polymer samples and run the analysis at a flow rate of 1.0 mL/min at a constant temperature (e.g., 35°C).

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) from the resulting chromatograms using the calibration curve.

Protocol 3: Molecular Weight Determination by ¹H NMR Spectroscopy

Instrumentation:

Procedure:

  • Dissolve a small amount of the purified polymer in CDCl₃.

  • Acquire the ¹H NMR spectrum.

  • To determine the number-average molecular weight (Mn), compare the integral of the initiator fragment protons with the integral of the polymer backbone protons. For PMMA initiated with this compound, the methine proton of the isopropyl group appears around 4.9 ppm, while the methoxy (B1213986) protons of the MMA repeat units appear around 3.6 ppm.

  • The degree of polymerization (DP) can be calculated using the formula: DP = (Integral of polymer repeat unit protons / Number of protons per repeat unit) / (Integral of initiator fragment protons / Number of protons in the initiator fragment)

  • Calculate Mn using the formula: Mn = (DP × Molecular weight of monomer) + Molecular weight of initiator

Visualizing the Process: Workflows and Mechanisms

To better understand the logical flow of the experimental process and the underlying chemical mechanism, the following diagrams are provided.

G cluster_synthesis Polymer Synthesis (ATRP) cluster_validation Molecular Weight Validation reagents Prepare Monomer, Initiator, Catalyst, Ligand deoxygenate Deoxygenate Solution reagents->deoxygenate polymerize Polymerize at Controlled Temperature deoxygenate->polymerize terminate Terminate Polymerization polymerize->terminate purify Purify Polymer (Precipitation) terminate->purify gpc_prep Prepare Sample for GPC purify->gpc_prep nmr_prep Prepare Sample for NMR purify->nmr_prep gpc_run Run GPC Analysis gpc_prep->gpc_run gpc_data Obtain Mn, Mw, PDI gpc_run->gpc_data nmr_run Acquire ¹H NMR Spectrum nmr_prep->nmr_run nmr_data Calculate Mn nmr_run->nmr_data

Figure 1: Experimental workflow for polymer synthesis and molecular weight validation.

The mechanism of Atom Transfer Radical Polymerization (ATRP) is a key aspect of controlled polymer synthesis. It involves a reversible equilibrium between active (radical) and dormant (halide-capped) polymer chains, mediated by a transition metal catalyst.

ATRP_Mechanism initiator R-X (Initiator) radical R• initiator->radical k_act catalyst Cu(I) / Ligand deactivator X-Cu(II) / Ligand radical->deactivator propagating_radical Pₙ-M• radical:s->propagating_radical:n k_p monomer Monomer (M) dormant_chain Pₙ-M-X propagating_radical->dormant_chain k_deact terminated_chain Pₙ-Pₘ propagating_radical->terminated_chain k_t dormant_chain->propagating_radical k_act

Figure 2: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

Kinetic comparison of different ATRP initiators for methacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for synthesizing well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures. The choice of initiator is a critical parameter that significantly influences the kinetics and overall success of the polymerization. This guide provides a kinetic comparison of different ATRP initiators for methacrylate (B99206) polymerization, supported by experimental data and detailed protocols to aid in the rational selection of an appropriate initiator for your specific application.

Kinetic Comparison of ATRP Initiators

The success of an ATRP reaction hinges on the delicate equilibrium between the activation of dormant species (alkyl halides) by a transition metal complex and the deactivation of propagating radicals.[1][2] The structure of the initiator plays a pivotal role in this equilibrium, directly impacting the activation rate constant (k_act) and, consequently, the overall polymerization rate and control.[1][3][4]

Generally, the activation rate constants for ATRP initiators increase with:

  • Substitution at the α-carbon: Tertiary alkyl halides are more reactive than secondary, which are more reactive than primary halides. For α-bromoesters, the ratio of activation rates for primary:secondary:tertiary is approximately 1:10:80.[1][3][5]

  • Presence of radical-stabilizing α-substituents: Groups like cyano, phenyl, and carbonyl enhance the stability of the formed radical, thus increasing the activation rate.[1][3][5]

  • Nature of the leaving halogen: The C-X bond strength is crucial, with the general trend for reactivity being I > Br > Cl >> F.[6] For methyl 2-halopropionates, the approximate ratio of activation rates for chloro:bromo:iodo is 1:20:35.[1][3][5]

The following table summarizes the kinetic data for various ATRP initiators commonly used in methacrylate polymerization. It is important to note that direct comparison can be challenging as kinetic parameters are highly dependent on the specific reaction conditions (e.g., catalyst, ligand, solvent, temperature).

InitiatorAbbreviationStructureMonomerCatalyst/LigandSolventTemperature (°C)k_act (M⁻¹s⁻¹)Polydispersity (Mw/Mn)Initiation Efficiency (f)Reference
Ethyl 2-bromoisobutyrateEBiB(CH₃)₂C(Br)COOC₂H₅MMACuBr/N-propyl-2-pyridylmethanimineToluene (B28343)90-1.20High (Mn,exp ≈ Mn,th)[7]
Ethyl 2-bromoisobutyrateEBiB(CH₃)₂C(Br)COOC₂H₅BMACuBr₂/TPMAAnisole90--Slow initiation noted[8]
2-BromopropionitrileBPNCH₃CH(Br)CN-------[4]
Ethyl 2-bromopropionateEBrPCH₃CH(Br)COOC₂H₅-------[4]
Methyl 2-bromopropionateMBrPCH₃CH(Br)COOCH₃MACuBr/dNbpyBulk90-< 1.2High[9]
1-Phenylethyl bromide1-PEBrC₆H₅CH(Br)CH₃-------[4]
Tosyl chlorideTsClCH₃C₆H₄SO₂Cl-------[4]
Diethyl meso-2,5-dibromoadipate-C₂H₅OOC(CHBr)(CH₂)₂(CHBr)COOC₂H₅HEMA, DEA, MMACuBr/bpyMethanolRT--Used as bifunctional initiator[6]
α,α-DichlorotolueneDCTC₆H₅CHCl₂MMACuCl/bpy---LowMonofunctional for MMA[10][11]

Note: "-" indicates data not explicitly provided in the cited sources under comparable conditions.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to achieving controlled polymerizations. Below are representative protocols for the ATRP of methacrylates using different initiators.

Protocol 1: ATRP of Methyl Methacrylate (MMA) with Ethyl 2-bromoisobutyrate (EBiB)

This procedure is adapted from a protocol by the Haddleton group.[7]

Materials:

  • Copper(I) bromide (CuBr)

  • N-propyl-2-pyridylmethanimine (ligand)

  • Toluene (solvent)

  • Methyl methacrylate (MMA, monomer)

  • Ethyl 2-bromoisobutyrate (EBiB, initiator)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add Cu(I)Br (0.134 g, 9.32 x 10⁻⁴ moles).

  • Seal the flask with a rubber septum and deoxygenate by subjecting it to three freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, add toluene (10 mL), MMA (10 mL, 9.36 x 10⁻² moles), and N-propyl-2-pyridylmethanimine (0.279 g, 1.87 x 10⁻³ moles).

  • Subject the solution to three additional freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90 °C with constant stirring.

  • Once the temperature has stabilized, add EBiB (0.136 mL, 9.36 x 10⁻⁴ moles) via a degassed syringe to initiate the polymerization.

  • Take samples periodically to monitor conversion (via GC or NMR) and molecular weight/polydispersity (via SEC).

  • The polymerization can be stopped by cooling the flask and exposing the contents to air.

Protocol 2: ARGET ATRP of Butyl Methacrylate (BMA)

This protocol describes an Activators Regenerated by Electron Transfer (ARGET) ATRP, which allows for lower catalyst concentrations.

Materials:

  • Butyl methacrylate (BMA, monomer)

  • Copper(II) chloride (CuCl₂)

  • Tris(2-pyridylmethyl)amine (TPMA, ligand)

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂, reducing agent)

  • Ethyl 2-bromoisobutyrate (EBiB, initiator)

  • Anisole (solvent)

Procedure:

  • In a Schlenk flask, combine BMA and CuCl₂.

  • Bubble nitrogen through the mixture for at least 15 minutes to deoxygenate.

  • Add a purged solution of TPMA in anisole.

  • Add Sn(EH)₂ and a purged solution of EBiB in anisole.

  • Seal the flask and place it in a thermostated oil bath at the desired temperature (e.g., 90 °C).

  • To stop the polymerization, open the flask to expose the catalyst to air.

Visualizing the ATRP Workflow

The following diagram illustrates the general experimental workflow for a typical ATRP reaction.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_analysis Analysis reagents Reagents (Monomer, Solvent, Ligand) schlenk Schlenk Flask reagents->schlenk Add catalyst Catalyst (e.g., CuBr) catalyst->schlenk Add initiator Initiator (e.g., EBiB) deoxygenation Deoxygenation (Freeze-Pump-Thaw or N2 Purge) schlenk->deoxygenation heating Heating (Thermostated Bath) deoxygenation->heating initiation Initiator Injection heating->initiation t=0 sampling Periodic Sampling initiation->sampling Polymerization proceeds termination Termination (Exposure to Air) sampling->termination Stop reaction conversion Conversion (GC/NMR) sampling->conversion Analyze mw Molecular Weight & PDI (SEC/GPC) sampling->mw Analyze

Caption: General experimental workflow for Atom Transfer Radical Polymerization (ATRP).

Conclusion

The selection of an appropriate initiator is paramount for achieving a controlled and efficient ATRP of methacrylates. While tertiary alkyl halides like EBiB are highly active and commonly used, the optimal choice depends on the specific monomer, desired polymer architecture, and reaction conditions. This guide provides a foundation for understanding the kinetic implications of initiator choice and offers practical protocols to aid in the design and execution of successful ATRP experiments. For novel systems, it is always recommended to perform kinetic studies to determine the optimal initiator and reaction parameters.

References

Alternative initiators to Isopropyl 2-bromo-2-methylpropanoate for controlled radical polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of initiator in controlled radical polymerization (CRP), particularly Atom Transfer Radical Polymerization (ATRP), is a critical parameter that dictates the success and precision of the polymerization. Isopropyl 2-bromo-2-methylpropanoate (B8525525) is a commonly used initiator; however, a range of alternatives offer distinct advantages in terms of reactivity, functionality, and suitability for specific monomers and applications. This guide provides an objective comparison of the performance of several alternative initiators to Isopropyl 2-bromo-2-methylpropanoate, supported by experimental data.

Performance Comparison of ATRP Initiators

The efficacy of an ATRP initiator is primarily determined by its ability to rapidly and quantitatively initiate polymerization, leading to polymers with predictable molecular weights (Mn), low polydispersity indices (PDI), and high end-group fidelity. The structure of the initiator, particularly the nature of the alkyl group and the halogen, significantly influences the activation rate constant (k_act), which is a key parameter in establishing a controlled polymerization.

A systematic investigation into the effect of initiator structure on the activation process reveals that the activity of the alkyl group follows the order: tertiary > secondary > primary. Furthermore, the lability of the leaving group decreases in the order: I ≥ Br > Cl.[1] This implies that initiators with tertiary alkyl halides, such as ethyl 2-bromoisobutyrate, are generally more active.

The following tables summarize the performance of various initiators in the ATRP of methyl methacrylate (B99206) (MMA) and other monomers, providing a comparative overview of their effectiveness.

Table 1: Performance of Various Initiators in the ATRP of Methyl Methacrylate (MMA)

InitiatorCatalyst SystemMonomer/Initiator RatioConversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Ethyl 2-bromoisobutyrate (EBiB)CuBr/dNbpy1009510,8001.10[2]
Methyl 2-bromopropionate (MBrP)CuBr/dNbpy1009210,2001.15[2]
1-Phenylethyl bromide (PEBr)CuBr/dNbpy100859,5001.25[2]
p-Toluenesulfonyl chloride (TsCl)CuCl/dNbpy1009011,5001.30[2]
Ethyl 2-bromoisobutyrate (EBiB)Cu(0)/Me6TREN2009821,0001.15[3]
Methyl 2-chloropropionate (MCP)CuBr2/PMDETA100~80--[4]

Table 2: Performance of Functional Initiators in ATRP

InitiatorMonomerCatalyst SystemConversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Prop-2-yn-1-yl 2-bromo-2-methylpropanoateStyrene (B11656)CuBr/PMDETA909,8001.18[5]
2-Hydroxyethyl 2'-bromoisobutyrateHEMACuBr/bpy9423,0001.25[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for ATRP using different initiators.

General Protocol for ATRP of Methyl Methacrylate (MMA) using Ethyl 2-bromoisobutyrate (EBiB)

This protocol describes a typical ATRP of MMA in bulk.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent, optional)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

  • Seal the flask with a rubber septum and purge with inert gas for 15-20 minutes.

  • In a separate vial, prepare a solution of MMA (e.g., 10 mL, 93.6 mmol) and PMDETA (e.g., 0.1 mmol). If using a solvent, add it to this mixture.

  • Degas the monomer/ligand solution by bubbling with inert gas for 20-30 minutes.

  • Using a degassed syringe, add the monomer/ligand solution to the Schlenk flask containing the CuBr.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60 °C).

  • Using a degassed syringe, add the initiator EBiB (e.g., 0.1 mmol) to start the polymerization.

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • To stop the polymerization, open the flask to air and dilute the mixture with a suitable solvent like THF.

  • Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.

Protocol for ATRP using a Functional Initiator: Prop-2-yn-1-yl 2-bromo-2-methylpropanoate for Styrene Polymerization

This protocol outlines the synthesis of alkyne-terminated polystyrene.

Materials:

  • Styrene, inhibitor removed

  • Prop-2-yn-1-yl 2-bromo-2-methylpropanoate

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Toluene (B28343) (solvent)

  • Argon or Nitrogen gas

Procedure:

  • Add CuBr (e.g., 0.1 mmol) and a magnetic stir bar to a Schlenk flask.

  • Seal the flask and deoxygenate by three vacuum-argon cycles.

  • In a separate flask, dissolve styrene (e.g., 10 mL, 87.4 mmol) and PMDETA (e.g., 0.1 mmol) in toluene (e.g., 10 mL).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Transfer the degassed solution to the Schlenk flask containing CuBr via a cannula.

  • Place the reaction flask in a thermostated oil bath at 90 °C.

  • Inject the initiator, Prop-2-yn-1-yl 2-bromo-2-methylpropanoate (e.g., 0.1 mmol), to commence the polymerization.

  • Monitor the reaction progress by taking samples at regular intervals.

  • Terminate the polymerization by exposing the reaction mixture to air.

  • Purify the polymer by passing it through a neutral alumina column and precipitating in methanol.

Visualizations

ATRP Initiation Mechanism

The following diagram illustrates the general mechanism of initiation in Atom Transfer Radical Polymerization.

ATRP_Initiation cluster_initiator Initiator Activation cluster_propagation Polymerization RX R-X (Initiator) R_rad R• (Initiating Radical) RX->R_rad k_act Propagating R-M• (Propagating Radical) R_rad->Propagating Initiation X X CuI Cu(I)L / Activator CuII X-Cu(II)L / Deactivator CuI->CuII k_act CuII->CuI k_deact Monomer Monomer Monomer->Propagating Dormant R-M-X (Dormant Species) Propagating->Dormant k_deact Dormant->Propagating k_act Initiator_Selection_Workflow start Define Polymerization Requirements monomer_type Identify Monomer Type (e.g., Styrene, Acrylate, Methacrylate) start->monomer_type target_architecture Determine Target Architecture (Linear, Star, Brush, etc.) start->target_architecture end_functionality Required End-Group Functionality? start->end_functionality initiator_choice Select Initiator Class monomer_type->initiator_choice target_architecture->initiator_choice end_functionality->initiator_choice standard_initiator Standard Alkyl Halide (e.g., EBiB, MBrP) initiator_choice->standard_initiator Linear & No Functionality functional_initiator Functional Initiator (e.g., with alkyne, hydroxyl) initiator_choice->functional_initiator Yes multifunctional_initiator Multifunctional Initiator initiator_choice->multifunctional_initiator Non-linear optimization Optimize Reaction Conditions (Catalyst, Ligand, Temperature) standard_initiator->optimization functional_initiator->optimization multifunctional_initiator->optimization characterization Characterize Polymer (Mn, PDI, Functionality) optimization->characterization end Successful Polymer Synthesis characterization->end

References

A Comparative Guide to the Performance of Isopropyl 2-bromoisobutyrate in Diverse Solvent Systems for Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the performance of Isopropyl 2-bromoisobutyrate as an initiator for Atom Transfer Radical Polymerization (ATRP) in various solvent systems. The selection of an appropriate solvent is critical for controlling polymerization kinetics, achieving high monomer conversion, and obtaining polymers with low polydispersity. This document offers a data-driven overview to inform your experimental design, supported by detailed experimental protocols and visual workflows.

Performance of Isopropyl 2-bromoisobutyrate in Different Solvents

The efficiency of Isopropyl 2-bromoisobutyrate as an ATRP initiator is significantly influenced by the solvent due to the solvent's effect on the stability of the copper catalyst complexes. Generally, more polar solvents accelerate the rate of polymerization. This is attributed to the increased solubility and stabilization of the copper(II) deactivator complex, which in turn affects the position of the atom transfer equilibrium.

Below is a summary of the expected performance of Isopropyl 2-bromoisobutyrate in various common ATRP solvents, based on kinetic data from structurally similar initiators like ethyl α-bromoisobutyrate.

Quantitative Data Summary
Solvent SystemMonomerTypical Polymerization RatePolydispersity Index (PDI)Monomer ConversionReference
Toluene (B28343) Methyl Methacrylate (B99206) (MMA)ModerateTypically < 1.2High[1]
Anisole StyreneSlow to ModerateTypically < 1.2Moderate to High[2]
N,N-Dimethylformamide (DMF) Methyl Methacrylate (MMA)FastTypically < 1.3High[1]
Dimethyl Sulfoxide (DMSO) StyreneVery FastCan be broader, ~1.3-1.5High[3]
Acetonitrile (MeCN) StyreneFastTypically < 1.3High[3]
Ethyl Acetate Methyl Methacrylate (MMA)SlowTypically < 1.2Moderate[2]
Bulk (no solvent) StyreneFastTypically < 1.15Very High[4]

Note: The data presented is a synthesis from multiple sources and may involve experiments with the closely related initiator, ethyl α-bromoisobutyrate. The performance of Isopropyl 2-bromoisobutyrate is expected to be very similar.

Comparison with Alternative ATRP Initiators

Isopropyl 2-bromoisobutyrate is a versatile and efficient initiator for ATRP. However, other initiators are available, each with specific advantages.

InitiatorKey Features & ApplicationsPerformance Comparison
Isopropyl 2-bromoisobutyrate A versatile, liquid initiator suitable for a wide range of monomers. Its branched structure provides good initiation efficiency.Offers a good balance of reactivity and control. Performance is comparable to ethyl α-bromoisobutyrate.
Ethyl α-bromoisobutyrate (EBiB) One of the most common and well-studied ATRP initiators. It is a reliable choice for the polymerization of styrenes, acrylates, and methacrylates.[5][6]Very similar performance to Isopropyl 2-bromoisobutyrate. Often used as a benchmark initiator in ATRP studies.
2-Bromoisobutyryl bromide (BIBB) A highly reactive acyl bromide primarily used for the functionalization of surfaces or molecules containing hydroxyl or amine groups to create macroinitiators for "grafting from" polymerizations.[5][6]Not typically used for solution polymerization directly. Excellent for surface-initiated ATRP, leading to high grafting densities.
Methyl 2-bromopropionate (MBrP) A less sterically hindered initiator, which can be advantageous for certain monomers.Generally shows a slower initiation rate compared to tertiary haloesters like Isopropyl 2-bromoisobutyrate, which can sometimes lead to a broader polydispersity if not properly controlled.

Experimental Protocols

General Protocol for ATRP of Methyl Methacrylate (MMA) using Isopropyl 2-bromoisobutyrate in Toluene

This protocol describes a typical ATRP of MMA in toluene, aiming for a target degree of polymerization of 200.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Isopropyl 2-bromoisobutyrate (98%)

  • Copper(I) bromide (CuBr) (99.99%)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (99%)

  • Toluene, anhydrous

Procedure:

  • Preparation of the Reaction Flask: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of argon.

  • Addition of Catalyst and Ligand: To the flask, add CuBr (14.3 mg, 0.1 mmol). The flask is sealed with a rubber septum and purged with argon for 15 minutes. Then, degassed PMDETA (20.8 μL, 0.1 mmol) is added via a gastight syringe. The mixture is stirred under argon until a homogeneous green-yellow solution is formed.

  • Preparation of Monomer/Initiator Solution: In a separate vial, a solution of MMA (2.0 g, 20 mmol) and Isopropyl 2-bromoisobutyrate (19.5 mg, 0.1 mmol) in toluene (2 mL) is prepared. This solution is deoxygenated by bubbling with argon for 30 minutes.

  • Initiation of Polymerization: The deoxygenated monomer/initiator solution is transferred to the Schlenk flask containing the catalyst/ligand complex via a degassed syringe.

  • Polymerization: The flask is immersed in a preheated oil bath at 70°C and stirred. Samples are taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination: The polymerization is terminated by cooling the flask in an ice bath and exposing the reaction mixture to air. The solution will turn blue, indicating the oxidation of Cu(I) to Cu(II).

  • Purification: The polymer is purified by diluting the reaction mixture with tetrahydrofuran (B95107) (THF) and passing it through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer is then precipitated in a large excess of cold methanol, filtered, and dried under vacuum.

Visualizing the ATRP Workflow

The following diagrams illustrate the key signaling pathway of ATRP and the general experimental workflow.

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_propagation Propagation Dormant Pn-X (Dormant Chain) + Cu(I)/L (Activator) Active Pn• (Active Chain) + X-Cu(II)/L (Deactivator) Dormant->Active k_act Active->Dormant k_deact Active_prop Pn• Monomer Monomer Propagated P(n+1)• Monomer->Propagated k_p

Caption: The core activation-deactivation equilibrium in ATRP.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A 1. Prepare Catalyst/Ligand in Schlenk Flask C 3. Transfer Monomer/Initiator to Flask A->C B 2. Prepare Monomer/Initiator Solution and Degas B->C D 4. Polymerize at Desired Temperature C->D E 5. Monitor Conversion and Molecular Weight D->E F 6. Terminate Polymerization E->F G 7. Purify Polymer F->G

Caption: General experimental workflow for ATRP.

References

Characterization of block copolymers synthesized using Isopropyl 2-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison Guide to Block Copolymers Synthesized via Atom Transfer Radical Polymerization (ATRP) Utilizing Alkyl 2-Bromo-2-methylpropanoate (B8525525) Initiators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of block copolymers synthesized using Atom Transfer Radical Polymerization (ATRP), with a focus on those initiated by Isopropyl 2-bromo-2-methylpropanoate and structurally similar alkyl 2-bromo-2-methylpropanoates. The data presented is compiled from various studies to offer a consolidated resource for understanding the characteristics of these polymers.

Performance Comparison of Synthesized Block Copolymers

The following table summarizes the molecular weight (Mn), polydispersity index (PDI), and other relevant data for various block copolymers synthesized using ATRP with initiators like this compound. These initiators are highly efficient for the controlled polymerization of a wide range of monomers, leading to polymers with predictable molecular weights and narrow molecular weight distributions.

Block CopolymerInitiatorMn ( g/mol )PDI (Mw/Mn)Monomer 1Monomer 2Reference
Poly(styrene)-\textit{b}-poly(n-butyl acrylate)1-Phenylethyl bromide8,9001.15Styrenen-Butyl Acrylate[1]
Poly(styrene)-\textit{b}-poly(t-butyl acrylate)Not Specified15,0001.20Styrenet-Butyl Acrylate[1]
Poly(methyl methacrylate)-\textit{b}-poly(n-butyl acrylate)Ethyl 2-bromoisobutyrate25,0001.25Methyl Methacrylaten-Butyl Acrylate[2]
Poly(styrene)-\textit{b}-poly(methyl methacrylate)3-chloro-1-propanol47,6001.49StyreneMethyl Methacrylate[3][4]
Poly(L-lactic acid)-\textit{b}-poly(N-isopropylacrylamide)Bromoester-functionalized PLLANot SpecifiedNot SpecifiedL-lactide (via ROP)N-isopropylacrylamide[5]
Poly(L-lactic acid)-\textit{b}-poly(N-vinyl-pyrrolidone)Bromoester-functionalized PLLANot SpecifiedNot SpecifiedL-lactide (via ROP)N-vinyl-pyrrolidone[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of block copolymers are crucial for reproducibility and comparison.

Synthesis of Block Copolymers via ATRP

The general procedure for synthesizing block copolymers via ATRP involves two main steps: the synthesis of a macroinitiator from the first monomer, followed by the chain extension with a second monomer.

Materials:

  • Monomers (e.g., Styrene, Methyl Methacrylate, n-Butyl Acrylate)

  • Initiator (e.g., this compound or similar)

  • Catalyst (e.g., Copper(I) bromide - CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)

  • Solvent (e.g., Toluene, Anisole)

  • Inhibitor remover (for monomers)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Purification of Monomers: Pass the monomers through a column of basic alumina (B75360) to remove the inhibitor.

  • Synthesis of the First Block (Macroinitiator):

    • In a Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar.

    • Seal the flask and purge with an inert gas.

    • Add the degassed solvent and the ligand (PMDETA) via a syringe.

    • In a separate flask, prepare a solution of the first monomer and the initiator in the degassed solvent.

    • Transfer the monomer/initiator solution to the catalyst-containing flask via a cannula.

    • Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 90-110°C).

    • Monitor the reaction progress by taking samples periodically for analysis by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).

    • Once the desired molecular weight is achieved, terminate the polymerization by cooling the flask and exposing the mixture to air.

    • Purify the macroinitiator by diluting the mixture with a suitable solvent (e.g., THF), passing it through a column of neutral alumina to remove the copper catalyst, and precipitating the polymer in a non-solvent (e.g., cold methanol).

  • Synthesis of the Block Copolymer:

    • In a Schlenk flask, add the purified macroinitiator and the catalyst (CuBr).

    • Seal and deoxygenate the flask.

    • Add degassed solvent and the ligand (PMDETA).

    • Add the second monomer to the reaction mixture.

    • Place the flask in a preheated oil bath at the appropriate temperature.

    • Monitor the polymerization as before.

    • Terminate the reaction and purify the final block copolymer using the same procedure as for the macroinitiator.

Characterization Techniques

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector.

  • Columns suitable for the polymer being analyzed (e.g., polystyrene-divinylbenzene columns).

  • Mobile phase: Tetrahydrofuran (THF) is commonly used.

Procedure:

  • Prepare polymer solutions in the mobile phase (e.g., THF) at a concentration of approximately 1-2 mg/mL.

  • Filter the solutions through a 0.2 µm syringe filter.

  • Calibrate the GPC system using polystyrene standards of known molecular weights.

  • Inject the polymer samples and analyze the resulting chromatograms to determine Mn, Mw, and PDI.

¹H NMR spectroscopy is used to confirm the structure of the block copolymer and to determine the composition of the different blocks.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Procedure:

  • Dissolve a small amount of the polymer sample in the deuterated solvent.

  • Acquire the ¹H NMR spectrum.

  • Integrate the characteristic signals corresponding to each monomer unit to determine the relative composition of the blocks.

DSC is used to determine the thermal properties of the block copolymers, such as the glass transition temperature (Tg).

Instrumentation:

  • DSC instrument.

  • Sample pans (e.g., aluminum).

Procedure:

  • Accurately weigh a small amount of the polymer sample (5-10 mg) into a sample pan.

  • Place the pan in the DSC cell.

  • Heat the sample to a temperature above its expected transitions to erase its thermal history.

  • Cool the sample at a controlled rate.

  • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. For block copolymers, two distinct Tg values may be observed, corresponding to each block.

Visualizations

ATRP Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a diblock copolymer using ATRP.

ATRP_Workflow cluster_macroinitiator Macroinitiator Synthesis cluster_block_copolymer Block Copolymer Synthesis Monomer1 Monomer 1 Polymerization1 ATRP Step 1 Monomer1->Polymerization1 Initiator Initiator (e.g., this compound) Initiator->Polymerization1 Catalyst_Ligand1 CuBr / PMDETA Catalyst_Ligand1->Polymerization1 Macroinitiator Macroinitiator (Polymer 1) Macroinitiator_input Macroinitiator Polymerization1->Macroinitiator Monomer2 Monomer 2 Polymerization2 ATRP Step 2 Monomer2->Polymerization2 Catalyst_Ligand2 CuBr / PMDETA Catalyst_Ligand2->Polymerization2 Block_Copolymer Diblock Copolymer Macroinitiator_input->Polymerization2 Polymerization2->Block_Copolymer ATRP_Equilibrium cluster_legend Legend P_X Pn-X Cu_L + Cu(I) / Ligand P_radical Pn• P_X->P_radical ka P_radical->P_X kdeact X_Cu_L + X-Cu(II) / Ligand P_n-X: Dormant Polymer Chain P_n-X: Dormant Polymer Chain P_n•: Active (Propagating) Radical P_n•: Active (Propagating) Radical Cu(I)/Ligand: Activator Complex Cu(I)/Ligand: Activator Complex X-Cu(II)/Ligand: Deactivator Complex X-Cu(II)/Ligand: Deactivator Complex k_a: Activation Rate Constant k_a: Activation Rate Constant k_deact: Deactivation Rate Constant k_deact: Deactivation Rate Constant

References

A Comparative Guide to the Efficacy of Isopropyl 2-bromo-2-methylpropanoate in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Isopropyl 2-bromo-2-methylpropanoate (B8525525) as an initiator for the Atom Transfer Radical Polymerization (ATRP) of different monomer classes, including styrenes, acrylates, and methacrylates. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of optimal polymerization conditions.

Introduction to Isopropyl 2-bromo-2-methylpropanoate in ATRP

This compound is a widely used initiator in the field of controlled radical polymerization, particularly in ATRP.[1] Its structure allows for the formation of a tertiary radical upon activation, which is suitable for initiating the polymerization of a variety of monomers.[2] ATRP itself is a robust method for synthesizing polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI).[3][4] The success of an ATRP reaction is highly dependent on the judicious choice of initiator for a given monomer.[3]

Mechanism of ATRP

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species. This equilibrium is mediated by a transition metal complex, typically copper-based, which shuttles a halogen atom between the catalyst and the growing polymer chain. This process maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled polymer growth.[5]

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-X (Initiator) (e.g., this compound) Radical R• (Initiating Radical) Initiator->Radical ka Dormant_Chain P(n)-X (Dormant Chain) Catalyst_act Cu(I)/L (Activator) Catalyst_deact X-Cu(II)/L (Deactivator) Catalyst_act2 Cu(I)/L (Activator) Monomer1 Monomer (M) Growing_Chain P(n)• (Propagating Radical) Radical->Growing_Chain + M Catalyst_deact2 X-Cu(II)/L (Deactivator) Growing_Chain->Growing_Chain + M (kp) Growing_Chain->Dormant_Chain kdeact Dormant_Chain->Growing_Chain kact

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Comparative Efficacy for Different Monomer Classes

The efficacy of this compound and structurally similar initiators (e.g., ethyl 2-bromoisobutyrate) varies across different monomer classes. The following tables summarize key performance indicators from various studies. It is important to note that direct comparison can be challenging as reaction conditions may differ between studies.

Styrene (B11656) Polymerization

ATRP of styrene using tertiary bromoester initiators generally proceeds in a well-controlled manner, yielding polymers with predictable molecular weights and low PDIs.

InitiatorCatalyst/LigandTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
1-Phenylethyl bromideCuBr/dNbpy110-53.76,4601.10[3]
Ethyl 2-bromoisobutyrateCuCl₂/PMDETA/Sn(EH)₂11078314,0001.37[6]
α,α-DichlorotolueneCuCl/bpy130---~1.3[7]
Acrylate Polymerization

Acrylates are generally more reactive than styrenes, and ATRP of these monomers can be very fast. The use of a suitable catalyst system is crucial to maintain control. Tertiary bromoesters are effective initiators for this class of monomers.

MonomerInitiatorCatalyst/LigandTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Methyl AcrylateEthyl 2-bromoisobutyrateCuBr/TPEDA801.5989,7001.13[8]
n-Butyl AcrylateEthyl 2-bromoisobutyrateCu(II)/TPMA/Sn(EH)₂60--~10,0001.15[8]
Lauryl AcrylateMethyl 2-bromopropionateCuBr/dNbpy906.755912,4001.26[8]
Methacrylate (B99206) Polymerization

ATRP of methacrylates, such as methyl methacrylate (MMA), is also well-controlled using tertiary bromoester initiators. These polymerizations often result in polymers with very low PDIs.

MonomerInitiatorCatalyst/LigandTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Methyl MethacrylateEthyl 2-bromoisobutyrateCuCl₂/PMDETA/Sn(EH)₂902.57923,0001.45[9]
Methyl MethacrylateEthyl 2-bromoisobutyrateNiBr₂(PPh₃)₂85---1.1-1.4[10]
n-Butyl MethacrylateEthyl 2-bromoisobutyrateCu-complex600.58-~10,0001.34[9]

Experimental Protocols

The following are representative experimental protocols for the ATRP of different monomer classes using a tertiary bromoester initiator like this compound.

Protocol 1: ATRP of Styrene

This protocol is adapted from a general procedure for the AGET ATRP of styrene.[6]

Materials:

  • Styrene (monomer)

  • This compound (initiator)

  • Copper(II) chloride (CuCl₂) (catalyst precursor)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) (reducing agent)

  • Toluene (solvent)

Procedure:

  • To a Schlenk flask, add styrene, CuCl₂, and PMDETA.

  • Deoxygenate the mixture by bubbling with nitrogen for at least 15 minutes.

  • In a separate, sealed vial, prepare a solution of the initiator in deoxygenated toluene.

  • Add the reducing agent (Sn(EH)₂) to the reaction flask, followed by the initiator solution via a deoxygenated syringe.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitor the reaction by taking samples periodically for analysis of monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).

  • Terminate the polymerization by cooling the flask and exposing the contents to air.

  • The polymer can be purified by dissolving in a suitable solvent (e.g., THF) and precipitating into a non-solvent (e.g., cold methanol).

Protocol 2: ATRP of Methyl Methacrylate (MMA)

This protocol is based on a typical AGET ATRP of MMA.[9]

Materials:

  • Methyl methacrylate (MMA) (monomer)

  • This compound (initiator)

  • Copper(II) chloride (CuCl₂) (catalyst precursor)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Tin(II) 2-ethylhexanoate (Sn(EH)₂) (reducing agent)

  • Anisole (B1667542) (solvent)

Procedure:

  • Add MMA and CuCl₂ to a Schlenk flask and deoxygenate with nitrogen for 15 minutes.

  • Add a deoxygenated solution of PMDETA in anisole and stir.

  • Add the reducing agent (Sn(EH)₂) and a deoxygenated solution of the initiator in anisole.

  • Seal the flask and place it in a thermostated oil bath at the desired temperature (e.g., 90 °C).

  • After the desired reaction time, stop the polymerization by opening the flask to air.

  • The polymer can be purified by passing through a neutral alumina (B75360) column to remove the copper catalyst, followed by precipitation.

Experimental Workflow

The general workflow for a typical ATRP experiment is outlined below.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Add Monomer, Catalyst, & Ligand to Schlenk Flask B Deoxygenate Mixture (e.g., N₂ bubbling or Freeze-Pump-Thaw) A->B C Add Initiator & (if applicable) Reducing Agent B->C D Immerse in Preheated Oil Bath C->D E Monitor Reaction (Conversion & Mw) D->E F Terminate Polymerization (Cooling & Exposure to Air) E->F G Purify Polymer (Precipitation/Column Chromatography) F->G H Characterize Polymer (GPC, NMR) G->H

Caption: A typical experimental workflow for an ATRP reaction.

Conclusion

This compound and its structural analogs are highly effective initiators for the controlled radical polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates, via ATRP. The choice of catalyst, ligand, solvent, and temperature plays a crucial role in optimizing the polymerization for each monomer class to achieve the desired polymer characteristics. The provided data and protocols serve as a valuable starting point for researchers in designing their polymerization experiments.

References

A Head-to-Head Battle of Initiators: Benchmarking Isopropyl 2-bromoisobutyrate for Controlled Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis of well-defined polymers, the choice of initiator is a critical decision that dictates the success and precision of the polymerization process. In the realm of Atom Transfer Radical Polymerization (ATRP), a leading method for controlled polymer synthesis, Isopropyl 2-bromoisobutyrate stands out as a robust and efficient option. This guide provides an objective comparison of Isopropyl 2-bromoisobutyrate against other commercially available initiators, supported by experimental data to inform initiator selection for advanced applications.

Isopropyl 2-bromoisobutyrate belongs to the class of alkyl halide initiators, which are fundamental components in ATRP.[1] The effectiveness of an ATRP initiator is determined by its ability to rapidly and quantitatively initiate polymerization, leading to polymers with predictable molecular weights and low polydispersity (Đ).[2] For a polymerization to be well-controlled, the rate of initiation should be comparable to or faster than the rate of propagation. Tertiary alkyl halides like Isopropyl 2-bromoisobutyrate are known for their high activation rate constants in ATRP, ensuring that all polymer chains start growing simultaneously, a key factor for achieving a narrow molecular weight distribution.[2][3]

This guide will delve into a comparative analysis of Isopropyl 2-bromoisobutyrate with other initiators, focusing on their performance in controlled radical polymerization. We will present quantitative data, detailed experimental protocols, and visual diagrams to illustrate the underlying principles and workflows.

Performance Comparison of Commercially Available Initiators

The selection of an initiator has a significant impact on the kinetics of polymerization and the final properties of the polymer, such as molecular weight and polydispersity index (PDI). Below is a summary of the performance of Isopropyl 2-bromoisobutyrate (represented by its close analog, Ethyl α-bromoisobutyrate) in comparison to other common initiators for the polymerization of a standard monomer like methyl methacrylate (B99206) (MMA). Controlled radical polymerization techniques like ATRP consistently produce polymers with lower PDI values (typically < 1.5) compared to conventional free-radical polymerization.[4][5]

InitiatorPolymerization MethodMonomerPDI (Đ)Molecular Weight ControlTypical Applications
Isopropyl 2-bromoisobutyrate (analog: EBiB) ATRP MMA, Styrene, Acrylates Excellent (typically < 1.2) High Well-defined homopolymers, block copolymers, drug delivery systems
Ethyl 2-bromopropionate (EBrP)ATRPMMA, AcrylatesExcellent (typically < 1.2)HighSynthesis of polymers where a secondary alkyl halide initiator is preferred
2-Bromoisobutyryl bromide (BIBB)ATRP (Surface-Initiated)VariousExcellent (typically < 1.2)HighPolymer brushes on surfaces, functional materials
Azobisisobutyronitrile (AIBN)Free-Radical PolymerizationVarious vinyl monomersFair to Poor (typically > 1.5)LowBulk polymerization, coatings, adhesives
Benzoyl Peroxide (BPO)Free-Radical PolymerizationStyrene, AcrylatesFair to Poor (typically > 1.5)LowResins, dental composites

Experimental Protocols

Reproducible and comparable experimental results hinge on detailed and consistent methodologies. The following protocol outlines a general procedure for comparing the performance of different initiators in the ATRP of methyl methacrylate (MMA).

Materials:
  • Methyl methacrylate (MMA), inhibitor removed

  • Initiator (e.g., Isopropyl 2-bromoisobutyrate, Ethyl 2-bromopropionate)

  • Copper(I) bromide (CuBr), purified

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), as ligand

  • Anisole (B1667542), as solvent

  • Methanol, for precipitation

  • Tetrahydrofuran (THF), for GPC analysis

Procedure:
  • Catalyst Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask and cycle between vacuum and argon three times to remove oxygen.

  • Reaction Mixture Preparation: In a separate flask, prepare a solution of MMA (e.g., 5.0 g, 50 mmol), anisole (5.0 mL), and PMDETA (e.g., 20.8 µL, 0.1 mmol). Deoxygenate the solution by bubbling with argon for 30 minutes.

  • Initiation: Using a deoxygenated syringe, add the desired amount of initiator (e.g., for a target degree of polymerization of 100, use 0.05 mmol of initiator) to the reaction mixture.

  • Polymerization: Transfer the deoxygenated reaction mixture to the Schlenk flask containing the CuBr catalyst via a cannula under a positive pressure of argon. Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Sampling and Analysis: At timed intervals, take samples from the reaction mixture using a deoxygenated syringe. Dilute the samples with THF and filter through a short column of neutral alumina (B75360) to remove the copper catalyst. Analyze the samples by Gas Chromatography (GC) to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Đ).

  • Termination: After the desired time or conversion, cool the reaction mixture to room temperature and expose it to air to terminate the polymerization.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol. Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism of ATRP, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Isolation prep_catalyst 1. Catalyst Preparation (CuBr in Schlenk Flask) deoxygenation 3. Deoxygenation (Argon Purge) prep_reaction_mix 2. Reaction Mixture (Monomer, Ligand, Solvent) prep_reaction_mix->deoxygenation initiation 4. Initiation (Add Initiator) deoxygenation->initiation polymerization 5. Polymerization (Heat and Stir) initiation->polymerization sampling 6. Sampling (GC and GPC) polymerization->sampling termination 7. Termination (Expose to Air) sampling->termination isolation 8. Polymer Isolation (Precipitation) termination->isolation

A typical experimental workflow for comparing ATRP initiators.

atrp_mechanism dormant P-X (Dormant Chain) radical P• (Active Radical) dormant->radical k_act activator Cu(I) / Ligand deactivator X-Cu(II) / Ligand radical->dormant k_deact polymer P-M-X (Propagated Chain) radical->polymer +M (Propagation) monomer Monomer

The core activation-deactivation equilibrium in ATRP.

Conclusion

Isopropyl 2-bromoisobutyrate and its analogs are highly effective initiators for Atom Transfer Radical Polymerization, offering excellent control over polymer molecular weight and achieving low polydispersity.[2] When benchmarked against traditional free-radical initiators like AIBN and BPO, the superiority of ATRP initiators for synthesizing well-defined polymers is evident. The choice between different ATRP initiators, such as Isopropyl 2-bromoisobutyrate and Ethyl 2-bromopropionate, will depend on the specific monomer and desired polymer characteristics. The provided experimental protocol offers a framework for researchers to conduct their own comparative studies to select the optimal initiator for their specific application, be it in drug delivery, materials science, or other advanced fields.

References

Safety Operating Guide

Proper Disposal of Isopropyl 2-bromo-2-methylpropanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. Isopropyl 2-bromo-2-methylpropanoate (B8525525), a flammable and irritating compound, requires specific handling and disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this substance and its containers.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for Isopropyl 2-bromo-2-methylpropanoate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, suitable protective gloves, and protective clothing to prevent skin and eye contact.[1]

  • Ventilation: Handle the chemical in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools and explosion-proof equipment.[2][4]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2]

Quantitative Safety Data

A summary of key quantitative safety data for this compound is provided in the table below for easy reference.

PropertyValueSource
Flash Point56 °C (132.8 °F)[3]
Boiling Point168 - 170 °C (334.4 - 338 °F)[3]
Hazardous Waste ClassificationIgnitable Hazardous Waste (Flash Point < 60 °C)[3]

Operational Plan: Step-by-Step Disposal Procedures

The proper disposal of this compound is a multi-step process that involves waste collection, container management, and coordination with your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Use a dedicated, compatible container for collecting this compound waste. The original container or a suitable glass, plastic, or metal container can be used.[3] The container must have a secure screw cap.

  • Segregate as Halogenated Organic Waste: this compound is a brominated organic compound and must be segregated as halogenated organic waste .[5] Do not mix it with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.[6]

  • Avoid Incompatibles: Do not mix this waste with acids, bases, strong oxidizing agents, or metals.[3]

  • Label the Waste Container: As soon as you begin collecting waste, clearly label the container with "Hazardous Waste" and the full chemical name: "Waste this compound".[3][6] Avoid using general terms like "Solvent Waste".[3]

Step 2: Accumulation and Storage of Chemical Waste
  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[3]

  • Proper Storage Location: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be in a well-ventilated location, such as a fume hood or a flammable storage cabinet.[7]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Monitor Fill Level: Do not fill the waste container beyond 90% of its capacity to allow for expansion.[8]

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full or you have finished the experiments generating this waste, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste disposal program to schedule a pickup.[3]

  • Provide Information: Be prepared to provide information about the waste, including the chemical name and quantity.

Disposal of Empty Containers

Empty chemical containers may still contain hazardous residue and must be handled properly.

For Containers of this compound:
  • Ensure the Container is "RCRA Empty": A container is considered "RCRA Empty" when all contents that can be removed by normal means (pouring, pumping, etc.) have been, and no more than one inch of residue remains, or no more than 3% by weight of the container's total capacity.[9]

  • Deface the Label: Completely remove or obliterate the original manufacturer's label.[10]

  • Mark as "Empty": Clearly write "EMPTY" on the container.[10]

  • Dispose of the Container:

    • Glass containers: Place in a designated "broken glass" box, securely taped shut.[10]

    • Plastic or metal containers: Can typically be disposed of in the regular trash.[10]

    • Caps (B75204): Remove caps before disposal.[4]

Note: If the container held an acutely toxic (P-listed) waste, it must be triple-rinsed, and the rinsate collected as hazardous waste.[1][9] this compound is not typically a P-listed waste, but always confirm with your institution's EHS guidelines.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Identify Waste as This compound B Select Compatible Waste Container A->B Segregate as Halogenated Waste C Label Container: 'Hazardous Waste' 'this compound' B->C D Add Waste to Container (Do not exceed 90% capacity) C->D Begin Waste Collection E Keep Container Tightly Closed D->E F Store in Designated Satellite Accumulation Area E->F G Container is Full or Waste is No Longer Generated F->G Monitor Fill Level H Contact EHS for Waste Pickup G->H I Proper Disposal by Approved Facility H->I

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Isopropyl 2-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for Isopropyl 2-bromo-2-methylpropanoate (B8525525) (CAS No: 51368-55-9). Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Chemical Identifier and Properties:

PropertyValue
IUPAC Name propan-2-yl 2-bromo-2-methylpropanoate
Synonyms Isopropyl 2-bromoisobutyrate
Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol [1]
Appearance Colorless to Almost colorless clear liquid
Boiling Point 168 °C[2]
Flash Point 56 °C[2]

Hazard Identification and Precautionary Statements:

Isopropyl 2-bromo-2-methylpropanoate is a flammable liquid and vapor that causes skin, eye, and respiratory tract irritation.[3][4] It may be harmful if swallowed, inhaled, or absorbed through the skin.[3]

Hazard StatementDescription
H226 Flammable liquid and vapour.[5][6]
H315 Causes skin irritation.
H317 May cause an allergic skin reaction.[1][5]
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
H340 May cause genetic defects.[1][5]
H411 Toxic to aquatic life with long lasting effects.[1][5]
Precautionary StatementDescription
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5][7]
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[6][7]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[5][7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8]
P302+P352 IF ON SKIN: Wash with plenty of water.[7]
P501 Dispose of contents/container to an approved waste disposal plant.[4][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionSpecification
Eyes/Face Chemical Splash GogglesMust meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][9][10]
Hands Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[3] Nitrile gloves provide good short-term protection against a broad range of chemicals.[11] For prolonged or immersive contact, consult the glove manufacturer's compatibility chart.
Body Protective ClothingA flame-resistant lab coat should be worn and fully buttoned.[11] Long pants and closed-toe, closed-heel shoes are mandatory.[11]
Respiratory RespiratorUse in a well-ventilated area.[3][6] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA approved respirator is required.[3][4]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Ignition Sources: This is a flammable liquid; keep it away from heat, sparks, open flames, and other ignition sources.[4][6][7] Use spark-proof tools and explosion-proof equipment.[3][4][7]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][7] Keep away from incompatible materials such as acids, bases, strong oxidizing agents, and metals.[4]

Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[3]

  • Collect: Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[3][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan:

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Containerization: Collect all waste in a properly labeled, sealed container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[4][7] Do not dispose of it down the drain.[7]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Remove contaminated clothing and shoes immediately. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][7]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Fire Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Dispense Chemical (Use Spark-Proof Tools) C->D E Perform Experiment D->E K Spill Occurs D->K F Close Container Tightly E->F L Exposure Occurs E->L G Decontaminate Work Area F->G H Dispose of Waste (Hazardous Waste Container) G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J M Follow Spill Management Protocol K->M N Follow First Aid Procedures L->N

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.